molecular formula C21H22O7 B192026 Ostruthol CAS No. 642-08-0

Ostruthol

Cat. No.: B192026
CAS No.: 642-08-0
M. Wt: 386.4 g/mol
InChI Key: WXULKGXQMWVWMP-OMLDUKLJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ostruthol is a furanocoumarin. It has a role as a metabolite.
This compound has been reported in Cicerbita alpina, Angelica tschimganica, and other organisms with data available.

Properties

CAS No.

642-08-0

Molecular Formula

C21H22O7

Molecular Weight

386.4 g/mol

IUPAC Name

[(2R)-3-hydroxy-3-methyl-1-(7-oxofuro[3,2-g]chromen-4-yl)oxybutan-2-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C21H22O7/c1-5-12(2)20(23)28-17(21(3,4)24)11-26-19-13-6-7-18(22)27-16(13)10-15-14(19)8-9-25-15/h5-10,17,24H,11H2,1-4H3/b12-5-/t17-/m1/s1

InChI Key

WXULKGXQMWVWMP-OMLDUKLJSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H](COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C(C)(C)O

Canonical SMILES

CC=C(C)C(=O)OC(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C(C)(C)O

Origin of Product

United States

Foundational & Exploratory

The In Vivo Odyssey of Osthole: A Technical Guide to its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osthole, a natural coumarin derivative primarily found in the fruits of Cnidium monnieri (L.) Cuss., has garnered significant scientific interest for its diverse pharmacological activities.[1] However, its therapeutic potential is intrinsically linked to its behavior within a biological system. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of Osthole, summarizing key quantitative data, detailing experimental methodologies, and visualizing its metabolic fate. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Osthole is crucial for the design of future preclinical and clinical studies and for the development of novel drug delivery strategies to enhance its bioavailability and therapeutic efficacy.

Pharmacokinetic Profile

Osthole exhibits a pharmacokinetic profile characterized by moderate absorption, rapid and extensive metabolism, and a consequently short half-life, which collectively contribute to its low oral bioavailability.[2][3]

Absorption

Following oral administration, Osthole is absorbed from the gastrointestinal tract, with studies in rat models indicating a passive diffusion process across the intestinal epithelium.[4] The peak plasma concentration (Cmax) is typically reached within 1 to 2 hours (Tmax).[3][5] However, the extent of absorption is limited by its poor water solubility and rapid first-pass metabolism in the gut and liver.[2][6]

Distribution

Once absorbed, Osthole is rapidly distributed to various tissues.[2] Studies in rats have shown its presence in the heart, liver, spleen, lungs, and kidneys.[7]

Metabolism

Osthole undergoes extensive Phase I and Phase II metabolism, primarily in the liver. This rapid biotransformation is a major contributor to its low systemic exposure.

Excretion

The metabolites of Osthole are primarily excreted in the urine.[8]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Osthole from in vivo studies in rats. These data highlight the variability in pharmacokinetic profiles depending on the formulation and co-administered substances.

Table 1: Pharmacokinetic Parameters of Osthole in Rats Following Oral Administration

FormulationDose (Osthole)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)t1/2 (h)Reference
Fructus Cnidii Extract10 g/kg (extract)0.776 ± 0.0691.0 ± 0.33.69 ± 0.6 (AUC0-t)3.6 ± 0.6[5]
Pure Osthole130 mg/kg0.7271 ± 0.00206-5.3529 ± 0.07063.6998 ± 0.0755[3]
Pure Osthole75 mg/kg0.114 ± 0.027-0.63 ± 0.12 (AUC0→t)-[3]
Bushen Yizhi (BSYZ) Extract15 mg/kg0.313 ± 0.043-2.42 ± 0.20 (AUC0→t)-[3]

Table 2: Effect of Co-administered Substances on Osthole Pharmacokinetics in Rats

Co-administered SubstanceChange in CmaxChange in AUCReference
Synthetic Borneol↑ 92.630%↑ 104.708% (AUC0-∞)[9][10]
(+)-Borneol↑ 51.769%↑ 78.167% (AUC0-∞)[9][10]
(-)-Borneol↑ 271.289%↑ 167.786% (AUC0-∞)[9][10]

Metabolism of Osthole

Osthole is extensively metabolized through Phase I and Phase II reactions, leading to the formation of numerous metabolites.[9]

Phase I Metabolism

Phase I reactions of Osthole primarily involve oxidation and reduction of the parent molecule. The main pathways include:

  • Hydroxylation: Addition of hydroxyl groups to the coumarin ring or the isopentenyl side chain.

  • Demethylation: Removal of the methyl group from the methoxy group at the 7-position, forming the metabolite osthenol.

  • Hydrogenation and Dehydrogenation: Saturation or desaturation of the double bond in the isopentenyl side chain.

  • Epoxidation: Formation of an epoxide on the coumarin ring.[8]

Studies using human and rat liver microsomes have identified cytochrome P450 (CYP) enzymes, particularly CYP3A4, CYP1A2, and CYP2C9/2C11 , as the major enzymes responsible for the oxidative metabolism of Osthole.[3][11][12] Osthole has also been shown to induce the expression of CYP1A2, CYP2E1, and CYP2C11 in rats. There is also evidence that Osthole can inhibit the activity of CYP2C9 and CYP2C11.[3][11]

Phase II Metabolism

Phase I metabolites, as well as the parent Osthole, can undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion. The primary Phase II pathways are:

  • Glucuronidation: Conjugation with glucuronic acid.

  • Sulfation: Conjugation with a sulfate group.[8][9]

While glucuronidation is a significant metabolic pathway for Osthole, the specific UDP-glucuronosyltransferase (UGT) isoforms involved have not yet been fully elucidated in the available literature.

Identified Metabolites

A substantial number of Osthole metabolites have been identified in in vivo studies. In one study, 18 metabolites were detected in rat urine.[8] Another study identified 41 metabolites in mice in vitro and in vivo.[9] Some of the key identified metabolites include:

  • Desmethyl-osthol (Osthenol)

  • Hydroxylated ostholes

  • Dehydro-osthols

  • Glucuronide and sulfate conjugates of the above metabolites.[2][5]

Visualization of Metabolic and Experimental Pathways

Metabolic Pathway of Osthole

The following diagram illustrates the major metabolic transformations of Osthole.

Osthole_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Osthole Osthole Hydroxylation Hydroxylated Osthole Osthole->Hydroxylation CYP450s (e.g., CYP3A4, CYP1A2) Demethylation Osthenol Osthole->Demethylation CYP450s Hydrogenation Hydrogenated Osthole Osthole->Hydrogenation Dehydrogenation Dehydrogenated Osthole Osthole->Dehydrogenation Glucuronidation Osthole/Metabolite Glucuronides Hydroxylation->Glucuronidation UGTs Sulfation Osthole/Metabolite Sulfates Hydroxylation->Sulfation SULTs Demethylation->Glucuronidation UGTs Demethylation->Sulfation SULTs Excretion Excretion (Urine) Glucuronidation->Excretion Sulfation->Excretion

Major metabolic pathways of Osthole.
Experimental Workflow for In Vivo Pharmacokinetic Study

The diagram below outlines a typical experimental workflow for investigating the pharmacokinetics of Osthole in a rat model.

PK_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Sample Analysis cluster_data_analysis Data Analysis Acclimatization Acclimatization of Rats (e.g., Sprague-Dawley) Fasting Overnight Fasting Acclimatization->Fasting Oral_Gavage Oral Administration (Gavage) of Osthole Formulation Fasting->Oral_Gavage Blood_Collection Serial Blood Collection (e.g., Suborbital Vein) Oral_Gavage->Blood_Collection Plasma_Separation Centrifugation to Obtain Plasma Blood_Collection->Plasma_Separation Storage Plasma Storage (-20°C or -80°C) Plasma_Separation->Storage Sample_Prep Plasma Sample Preparation (e.g., Protein Precipitation, Liquid-Liquid Extraction) Storage->Sample_Prep HPLC_Analysis Quantification by HPLC-UV or LC-MS/MS Sample_Prep->HPLC_Analysis PK_Parameters Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) HPLC_Analysis->PK_Parameters

Typical workflow for a rat pharmacokinetic study of Osthole.

Experimental Protocols

This section provides an overview of the methodologies employed in the in vivo pharmacokinetic and metabolism studies of Osthole.

Animal Models
  • Species: Sprague-Dawley (SD) and Wistar rats are the most commonly used species for pharmacokinetic studies of Osthole.[4][7] Kunming mice have been used for metabolism studies.[9]

  • Housing and Care: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.[9][13] For pharmacokinetic studies, animals are often fasted overnight before drug administration.[13]

Drug Administration
  • Route: Oral gavage is the most common route of administration to mimic the intended clinical use.[5][7] Intravenous administration is used to determine absolute bioavailability.[1]

  • Vehicle: Due to its poor water solubility, Osthole is often suspended or dissolved in vehicles such as corn oil or a mixture containing ethanol, polyethylene glycol, and water.[9]

Sample Collection
  • Blood: Serial blood samples are collected at predetermined time points from sites such as the suborbital vein or tail vein.[5][14] The total volume of blood collected is kept within ethical guidelines, typically not exceeding 1% of the animal's body weight in a 24-hour period for multiple sampling.[15]

  • Plasma Preparation: Blood samples are collected in heparinized tubes and centrifuged to separate the plasma, which is then stored at -20°C or -80°C until analysis.[5]

  • Urine and Feces: For metabolism studies, animals may be housed in metabolic cages to allow for the collection of urine and feces over a 24-hour period.[9]

Sample Analysis
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the standard analytical techniques for the quantification of Osthole and its metabolites in biological matrices.[5][8]

  • HPLC Method Example:

    • Column: Hypersil ODS2 analytical column.[5][8]

    • Mobile Phase: Methanol–0.4% acetic acid (65:35, v/v).[5][8]

    • Detection: UV at 322 nm.[5][8]

  • Sample Preparation:

    • Protein Precipitation: Acetonitrile is often used to precipitate plasma proteins.

    • Liquid-Liquid Extraction: Diethyl ether or a mixture of ether and ethyl acetate is used to extract Osthole and its metabolites from plasma.[5][7]

  • Metabolite Identification: UPLC-QTOF/MS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) is a powerful tool for the structural elucidation of unknown metabolites.[8][9]

Signaling Pathways and Pharmacological Implications

While the direct regulation of Osthole's metabolism by specific signaling pathways is an area for further research, its pharmacological effects are known to be mediated through various signaling cascades. These include the PI3K/Akt, Wnt/β-catenin, and MAPK pathways.[16][17] The interplay between Osthole's metabolism and its pharmacological activity is an important consideration. For instance, some metabolites of Osthole may also possess biological activity, contributing to its overall therapeutic effect.[2] Conversely, the rapid metabolism of Osthole to inactive metabolites can limit its efficacy.

Conclusion and Future Directions

The in vivo pharmacokinetic profile of Osthole is characterized by rapid metabolism and low bioavailability. Its biotransformation is complex, involving a multitude of Phase I and Phase II reactions mediated by various enzymes, including CYPs. This comprehensive understanding of Osthole's ADME properties is essential for the rational design of future studies.

Future research should focus on:

  • Identifying the specific UGT isoforms responsible for Osthole glucuronidation.

  • Investigating the potential for drug-drug interactions , given Osthole's effects on CYP enzymes.

  • Elucidating the signaling pathways that regulate the expression of Osthole-metabolizing enzymes.

  • Developing novel drug delivery systems (e.g., nanoparticles, liposomes) to improve the oral bioavailability and therapeutic efficacy of Osthole.

By addressing these knowledge gaps, the full therapeutic potential of this promising natural compound can be harnessed for the benefit of human health.

References

The Multifaceted Biological Activities of Osthole and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osthole, a natural coumarin derivative primarily isolated from the fruits of Cnidium monnieri (L.) Cuss., has garnered significant attention in the scientific community for its broad spectrum of pharmacological activities.[1] Chemically known as 7-methoxy-8-(3-methyl-2-butenyl)coumarin, osthole and its synthesized derivatives have demonstrated potent anticancer, anti-inflammatory, and neuroprotective properties, among others. This technical guide provides a comprehensive overview of the biological activities of osthole and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activities

Osthole and its derivatives exhibit significant cytotoxic effects against a wide range of cancer cell lines. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Quantitative Data on Anticancer Activities

The in vitro anticancer efficacy of osthole and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of a biological process. The following table summarizes the IC50 values of osthole in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
A549Lung Cancer16.23 (as part of a study on apoptosis)Not Specified[2]
NCI-H460Lung Cancer50-200 (range of effective concentrations)48[3]
HeLaCervical Cancer40-240 (range of effective concentrations)24 or 48[4]
JECEndometrial Cancer10048[5]
FaDuHead and Neck Squamous Cell Carcinoma122.35 ± 11.6324
FaDuHead and Neck Squamous Cell Carcinoma93.36 ± 8.7148
Experimental Protocol: MTT Assay for Cell Viability in A549 Lung Cancer Cells

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • A549 human lung cancer cells

  • Osthole

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells in 96-well plates at a density of 5x10³ cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight to allow for cell attachment.[6]

  • Treatment: Prepare various concentrations of osthole (e.g., 12.5-200 µM) in the culture medium.[6] Remove the old medium from the wells and add 100 µL of the osthole-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve osthole, typically DMSO) and a negative control (untreated cells).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1][3]

  • Formazan Solubilization: Carefully remove the medium from each well and add 100-150 µL of DMSO to dissolve the formazan crystals.[1][3][7]

  • Absorbance Measurement: Shake the plates for 10 minutes to ensure complete dissolution of the formazan.[7] Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value is then determined from the dose-response curve.

Signaling Pathway: PI3K/Akt Inhibition by Osthole

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Osthole has been shown to inhibit this pathway, leading to apoptosis in cancer cells.[5][8][9]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 p_Akt p-Akt (Active) PDK1->p_Akt activates Akt Akt Akt->p_Akt mTOR mTOR p_Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis p_Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Osthole Osthole Osthole->PI3K inhibits

Osthole inhibits the PI3K/Akt signaling pathway.

Anti-inflammatory Activities

Osthole and its derivatives have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Activities

The anti-inflammatory activity of osthole derivatives has been evaluated by measuring their ability to inhibit the production of inflammatory markers such as Interleukin-6 (IL-6).

CompoundAssayIC50 (µM)Cell LineReference
OstholeIL-6 Inhibition~146.24 (calculated based on 32x less active than 7m)RAW264.7[4]
Derivative 7mIL-6 Inhibition4.57RAW264.7[4]
Experimental Protocol: Western Blot for NF-κB Signaling in HeLa Cells

Western blotting is a technique used to detect specific proteins in a sample. This protocol outlines the detection of proteins involved in the NF-κB signaling pathway in HeLa cells treated with osthole.

Materials:

  • HeLa cells

  • Osthole

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NF-κB p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat HeLa cells with osthole at desired concentrations and for a specific duration. Wash cells with ice-cold PBS and then lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., NF-κB p65, p-IκBα, IκBα) overnight at 4°C. A loading control antibody (e.g., β-actin) should also be used.[10]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: After further washing, apply a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Densitometry analysis can be performed to quantify the relative expression levels of the target proteins.

Signaling Pathway: NF-κB Inhibition by Osthole

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Osthole has been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα.[12]

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates p_IkB p-IκBα IKK_complex->p_IkB phosphorylates IkB IκBα NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocation IkB_NFkB IκBα NF-κB IkB_NFkB->IKK_complex IkB_NFkB->NFkB releases Proteasome Proteasome p_IkB->Proteasome degradation Osthole Osthole Osthole->IKK_complex inhibits Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) NFkB_nucleus->Gene_Expression activates

Osthole inhibits the NF-κB signaling pathway.

Neuroprotective Activities

Osthole has demonstrated significant neuroprotective effects in various models of neurological damage, including traumatic brain injury (TBI) and cerebral ischemia/reperfusion injury.

Experimental Protocol: In Vivo Traumatic Brain Injury (TBI) Model

The weight-drop model is a commonly used method to induce TBI in rodents to study the pathophysiology of the injury and evaluate the efficacy of potential neuroprotective agents.

Materials:

  • Adult male Sprague-Dawley rats

  • Osthole

  • Anesthetic (e.g., isoflurane or pentobarbital sodium)

  • Stereotaxic frame

  • Weight-drop device

  • Surgical instruments

Procedure:

  • Animal Preparation: Acclimatize the rats for at least one week before the experiment. Anesthetize the rat and fix its head in a stereotaxic frame.

  • Surgical Procedure: Make a midline scalp incision to expose the skull. A craniotomy is performed over the desired brain region (e.g., the parietal cortex).

  • TBI Induction: A weight (e.g., 40 g) is dropped from a specific height (e.g., 20 cm) onto the exposed dura mater through the craniotomy, causing a focal brain injury.

  • Osthole Administration: Administer osthole intraperitoneally at different doses (e.g., 10, 20, and 40 mg/kg) 30 minutes before the induction of TBI.[13] A sham group undergoes the same surgical procedure without the weight drop, and a vehicle group receives the vehicle solution instead of osthole.

  • Neurological Assessment: Evaluate neurological deficits at various time points post-injury (e.g., 24 hours) using a standardized neurological severity score.

  • Histological and Biochemical Analysis: At the end of the experiment, euthanize the animals and collect brain tissue for histological analysis (e.g., to measure infarct volume and neuronal loss) and biochemical assays (e.g., to measure markers of oxidative stress and apoptosis).[13][14]

Conclusion

Osthole and its derivatives represent a promising class of natural compounds with diverse and potent biological activities. Their anticancer, anti-inflammatory, and neuroprotective effects are well-documented and are mediated through the modulation of key signaling pathways such as PI3K/Akt and NF-κB. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in harnessing the therapeutic potential of these multifaceted molecules. Further research, including preclinical and clinical studies, is warranted to fully elucidate their efficacy and safety for the treatment of various human diseases.

References

Osthole Signaling Pathways in Neuroprotection: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osthole, a natural coumarin derivative extracted from plants of the Apiaceae family, such as Cnidium monnieri, has garnered significant attention for its diverse pharmacological activities.[1] Among these, its neuroprotective effects are particularly promising for the development of novel therapeutics against neurodegenerative diseases.[1] This technical guide provides a comprehensive overview of the core signaling pathways modulated by osthole to confer neuroprotection. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of osthole's mechanisms of action, supported by quantitative data, experimental methodologies, and visual representations of the molecular cascades.

Osthole's neuroprotective properties are multifaceted, encompassing the promotion of neurogenesis, inhibition of neuroinflammation, and attenuation of oxidative stress.[1] These effects are mediated through the modulation of several key intracellular signaling pathways, including the PI3K/Akt, Nrf2, MAPK/NF-κB, Notch, BDNF/Trk, and Wnt/β-catenin pathways.[1] A thorough understanding of these pathways is crucial for the rational design of osthole-based therapies and the identification of novel drug targets.

PI3K/Akt Signaling Pathway: Promoting Neuronal Survival

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a critical regulator of cell survival, proliferation, and apoptosis.[1] Osthole has been shown to activate this pathway, thereby protecting neurons from various insults.[2]

Activation of the PI3K/Akt pathway by osthole leads to the phosphorylation and activation of Akt.[2] Activated Akt, in turn, phosphorylates and inactivates downstream pro-apoptotic proteins, such as GSK-3β, and promotes the expression of anti-apoptotic proteins like Bcl-2.[3][4] This cascade ultimately inhibits the mitochondrial apoptotic pathway and enhances neuronal survival.[3]

Diagram of the PI3K/Akt Signaling Pathway Activated by Osthole

PI3K_Akt_Pathway Osthole Osthole Receptor Receptor Osthole->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt pAkt p-Akt PIP3->pAkt Activates GSK3b GSK-3β pAkt->GSK3b Inhibits Bcl2 Bcl-2 pAkt->Bcl2 Promotes Bax Bax pAkt->Bax Inhibits pGSK3b p-GSK-3β (Inactive) Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: Osthole activates the PI3K/Akt pathway, promoting neuronal survival.

Quantitative Data: Osthole's Effect on PI3K/Akt Pathway Components
Experimental ModelOsthole ConcentrationMeasured ParameterResultReference
Glutamate-treated HT22 cells0-10 µMCell ViabilityDose-dependent increase[2]
Glutamate-treated HT22 cells10 µMp-Akt protein levelsSignificant increase[2]
Traumatic Brain Injury (rats)40 mg/kgBcl-2/Bax ratioSignificant increase[5]
Cerebral Ischemia/Reperfusion (rats)40 mg/kgCleaved caspase-3 levelsSignificant decrease[3]
Experimental Protocol: Western Blot for p-Akt and Akt

This protocol is a generalized procedure based on common practices cited in the literature.[2]

  • Cell Culture and Treatment: Plate HT22 hippocampal cells and culture until 70-80% confluency. Induce neurotoxicity with glutamate for a specified duration. Treat cells with varying concentrations of osthole or vehicle control.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates and collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the band intensities and normalize the p-Akt levels to total Akt.

Nrf2 Signaling Pathway: Combating Oxidative Stress

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[6] Osthole has been shown to activate the Nrf2 pathway, thereby protecting neurons from oxidative damage.[6]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon stimulation by osthole, Nrf2 dissociates from Keap1 and translocates to the nucleus.[6] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of antioxidant genes, leading to the upregulation of detoxifying enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[6][7]

Diagram of the Nrf2 Signaling Pathway Activated by Osthole

Nrf2_Pathway Osthole Osthole ROS Oxidative Stress (e.g., ROS) Nrf2_Keap1 Nrf2-Keap1 Complex Osthole->Nrf2_Keap1 Induces dissociation ROS->Nrf2_Keap1 Induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cytoplasm Cytoplasm ARE ARE Nrf2_n->ARE Binds to Nucleus Nucleus Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Upregulates Transcription

Caption: Osthole activates the Nrf2 pathway to combat oxidative stress.

Quantitative Data: Osthole's Effect on Nrf2 Pathway and Oxidative Stress Markers
Experimental ModelOsthole ConcentrationMeasured ParameterResultReference
LPS-induced BV2 cells40 µMp-Nrf2 protein expressionSignificant increase[6]
LPS-induced BV2 cells40 µMHO-1 protein expressionSignificant increase[6]
Aβ-overexpressing fruit flies-Superoxide Dismutase (SOD) activityRescued[6]
Traumatic Brain Injury (rats)40 mg/kgMalondialdehyde (MDA) levelSignificant reduction[5]
Experimental Protocol: Measurement of Reactive Oxygen Species (ROS)

This protocol is a generalized procedure based on common practices.[8][9]

  • Cell Culture and Treatment: Culture neuronal cells (e.g., SH-SY5Y) and treat with an oxidative stressor (e.g., H₂O₂) with or without osthole pre-treatment.

  • Staining: Incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), according to the manufacturer's instructions.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: Normalize the fluorescence intensity of the treated groups to the control group to determine the relative ROS levels.

MAPK/NF-κB Signaling Pathway: Attenuating Neuroinflammation

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are key players in the inflammatory response.[1] Osthole has been demonstrated to inhibit these pathways, thereby reducing neuroinflammation.[1][10]

In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the MAPK pathways (including p38 and JNK) are activated, leading to the activation of the transcription factor NF-κB.[11][12] Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines like TNF-α and IL-6.[13] Osthole can inhibit the phosphorylation of p38 and JNK, and prevent the nuclear translocation of NF-κB, thus suppressing the production of inflammatory mediators.[10]

Diagram of MAPK/NF-κB Signaling Pathway Inhibition by Osthole

MAPK_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Osthole Osthole MAPK MAPK (p38, JNK) TLR4->MAPK Activates NFkB_IkB NF-κB-IκBα Complex TLR4->NFkB_IkB Activates pMAPK p-MAPK pMAPK->NFkB_IkB Activates IkB IκBα NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB->NFkB IκBα degradation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_n->Proinflammatory_Genes Upregulates Transcription Osthole->pMAPK Inhibits Osthole->NFkB_n Inhibits Translocation

Caption: Osthole inhibits the MAPK/NF-κB pathway to reduce neuroinflammation.

Quantitative Data: Osthole's Effect on MAPK/NF-κB Pathway Components
Experimental ModelOsthole ConcentrationMeasured ParameterResultReference
LPS-stimulated macrophages-TNF-α expressionInhibited[10]
LPS-stimulated macrophages-Phosphorylation of p38 and JNK1/2Inhibited[10]
Traumatic Brain Injury (mice)-IL-6, IL-1β, TNF-α levelsLowered[13]
Scratch-injured SH-SY5Y cells-NF-κB translocationBlocked[13]
Experimental Protocol: Immunofluorescence for NF-κB Nuclear Translocation

This is a generalized protocol based on common laboratory practices.[13]

  • Cell Culture and Treatment: Grow microglial cells (e.g., BV2) on coverslips. Stimulate with LPS in the presence or absence of osthole.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block with a suitable blocking buffer. Incubate with a primary antibody against the p65 subunit of NF-κB. Wash and incubate with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

  • Analysis: Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity of p65 in the nucleus relative to the cytoplasm.

Notch Signaling Pathway: Promoting Neurogenesis

The Notch signaling pathway is crucial for the regulation of neural stem cell (NSC) proliferation and differentiation.[14][15][16][17] Osthole has been found to activate this pathway, thereby promoting neurogenesis.[14]

Activation of the Notch receptor by its ligand leads to the cleavage and release of the Notch intracellular domain (NICD).[15] NICD then translocates to the nucleus and forms a complex with the transcription factor RBPJ, leading to the expression of target genes such as Hes1.[15][17] Hes1 is a transcriptional repressor that inhibits the expression of pro-neural genes, thereby maintaining the NSC pool and promoting their proliferation.[15][17]

Diagram of the Notch Signaling Pathway Activated by Osthole

Notch_Pathway Osthole Osthole Notch_Ligand Notch Ligand Notch_Receptor Notch Receptor Osthole->Notch_Receptor Activates NICD NICD Notch_Receptor->NICD Cleavage & Release NICD_RBPJ NICD-RBPJ Complex NICD->NICD_RBPJ Forms complex with RBPJ RBPJ RBPJ Hes1 Hes1 NICD_RBPJ->Hes1 Upregulates Transcription Pro_neural_Genes Pro-neural Genes Hes1->Pro_neural_Genes Inhibits NSC_Proliferation NSC Proliferation Hes1->NSC_Proliferation Promotes Neuronal_Differentiation Neuronal Differentiation Pro_neural_Genes->Neuronal_Differentiation Promotes

Caption: Osthole activates the Notch pathway to promote neural stem cell proliferation.

Quantitative Data: Osthole's Effect on Notch Signaling and Neurogenesis
Experimental ModelOsthole TreatmentMeasured ParameterResultReference
Mechanical Brain Injury (mice)-Notch 1 and Hes 1 mRNA expressionUpregulated[14]
Mechanical Brain Injury (mice)-Number of neurons in hippocampusIncreased[14]
Alzheimer's Disease Model (NSCs)-NSC proliferationEnhanced[18]
Experimental Protocol: Immunohistochemistry for Neuronal Markers

This is a generalized protocol based on common laboratory practices.[14]

  • Tissue Preparation: Perfuse the animal and fix the brain tissue in 4% paraformaldehyde. Cryoprotect the brain in sucrose solutions and section using a cryostat.

  • Immunostaining: Permeabilize the tissue sections and block with a suitable blocking solution. Incubate with a primary antibody against a neuronal marker (e.g., NeuN). Wash and incubate with a fluorescently labeled secondary antibody.

  • Imaging: Mount the sections and visualize using a confocal microscope.

  • Quantification: Count the number of positively stained cells in specific brain regions (e.g., hippocampus) to assess neurogenesis.

BDNF/TrkB Signaling Pathway: Enhancing Synaptic Plasticity

Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), play a vital role in neuronal survival, differentiation, and synaptic plasticity.[1][19][20] Osthole has been shown to upregulate the expression of BDNF and activate the BDNF/TrkB signaling pathway.[1]

Binding of BDNF to TrkB leads to receptor dimerization and autophosphorylation, which in turn activates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[1][20] A key downstream target is the transcription factor CREB (cAMP response element-binding protein), which, upon phosphorylation, promotes the expression of genes involved in synaptic plasticity and neuronal survival.[21][22][23][24]

Diagram of the BDNF/TrkB Signaling Pathway Activated by Osthole

BDNF_TrkB_Pathway Osthole Osthole BDNF BDNF Osthole->BDNF Upregulates TrkB TrkB Receptor BDNF->TrkB Binds to pTrkB p-TrkB PI3K_Akt PI3K/Akt Pathway pTrkB->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway pTrkB->MAPK_ERK Activates pCREB p-CREB PI3K_Akt->pCREB Phosphorylates MAPK_ERK->pCREB Phosphorylates CREB CREB Gene_Expression Gene Expression (Synaptic Plasticity, Neuronal Survival) pCREB->Gene_Expression Promotes

Caption: Osthole activates the BDNF/TrkB pathway to enhance synaptic plasticity.

Quantitative Data: Osthole's Effect on BDNF/TrkB Pathway Components
Experimental ModelOsthole TreatmentMeasured ParameterResultReference
Review-BDNF, TrkB, CREB protein expressionUpregulated[1]
Experimental Protocol: ELISA for BDNF Measurement

This is a generalized protocol based on common laboratory practices.

  • Sample Preparation: Collect brain tissue or cell culture supernatant after osthole treatment. Homogenize the tissue or centrifuge the supernatant to remove debris.

  • ELISA Procedure: Use a commercially available BDNF ELISA kit. Add standards and samples to the antibody-coated microplate.

  • Incubation and Detection: Follow the kit's instructions for incubation with detection antibody and substrate.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve and calculate the concentration of BDNF in the samples.

Wnt/β-catenin Signaling Pathway: Modulating Neurogenesis and Apoptosis

The Wnt/β-catenin signaling pathway is a highly conserved pathway that regulates cell fate, proliferation, and differentiation, including in the nervous system.[18][25][26] Osthole has been shown to activate this pathway, contributing to its neuroprotective effects.[18]

In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex (containing GSK-3β) and targeted for degradation.[25] Activation of the Wnt pathway by osthole leads to the inhibition of the destruction complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus.[18][25] In the nucleus, β-catenin acts as a transcriptional co-activator to promote the expression of genes involved in NSC proliferation and neuronal differentiation, while also inhibiting apoptosis.[18]

Diagram of the Wnt/β-catenin Signaling Pathway Activated by Osthole

Wnt_Pathway Osthole Osthole Wnt_Receptor Wnt Receptor Complex Osthole->Wnt_Receptor Activates Destruction_Complex Destruction Complex (GSK-3β) Wnt_Receptor->Destruction_Complex Inhibits b_catenin_p p-β-catenin Destruction_Complex->b_catenin_p Phosphorylates b_catenin β-catenin b_catenin_n β-catenin b_catenin->b_catenin_n Accumulation & Translocation Degradation Degradation b_catenin_p->Degradation Target_Genes Target Genes (Proliferation, Differentiation) b_catenin_n->Target_Genes Upregulates Transcription

Caption: Osthole activates the Wnt/β-catenin pathway to promote neurogenesis.

Quantitative Data: Osthole's Effect on Wnt/β-catenin Pathway Components
Experimental ModelOsthole TreatmentMeasured ParameterResultReference
Alzheimer's Disease Model (NSCs)-β-catenin levelsIncreased[18]
Alzheimer's Disease Model (NSCs)-NSC differentiation into neuronsEnhanced[18]
Alzheimer's Disease Model (NSCs)-ApoptosisSuppressed[18]
Experimental Protocol: Cell Proliferation Assay (MTS)

This is a generalized protocol based on common laboratory practices.[27]

  • Cell Seeding: Seed neural stem cells in a 96-well plate at an appropriate density.

  • Treatment: Treat the cells with different concentrations of osthole or vehicle control for the desired duration.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell proliferation rate as a percentage of the control group.

Conclusion and Future Perspectives

Osthole demonstrates significant neuroprotective potential through the modulation of multiple, interconnected signaling pathways. Its ability to concurrently promote neuronal survival, combat oxidative stress, attenuate neuroinflammation, and enhance neurogenesis makes it a compelling candidate for the development of therapies for a range of neurodegenerative disorders.

This in-depth technical guide has provided a detailed overview of the core signaling pathways influenced by osthole, supported by quantitative data and experimental methodologies. The provided diagrams offer a clear visual representation of these complex molecular interactions.

Future research should focus on further elucidating the crosstalk between these pathways and identifying the direct molecular targets of osthole. Moreover, well-designed preclinical and clinical studies are warranted to translate the promising in vitro and in vivo findings into effective therapeutic strategies for patients suffering from neurodegenerative diseases. The continued investigation of osthole's multifaceted neuroprotective mechanisms will undoubtedly pave the way for novel and effective treatments.

References

Osthole as an Immunomodulatory Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osthole, a natural coumarin derivative primarily isolated from the fruits of Cnidium monnieri (L.) Cusson, has a long history in traditional Chinese medicine. Modern pharmacological studies have identified it as a potent bioactive compound with a broad spectrum of activities, including significant immunomodulatory and anti-inflammatory effects.[1][2][3][4][5] This document provides a comprehensive technical overview of osthole's mechanisms of action as an immunomodulatory agent. It details its effects on critical signaling pathways, its influence on various immune cell populations, and standardized experimental protocols for its evaluation. Quantitative data from key studies are summarized in tabular form to facilitate analysis and comparison. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel immunomodulatory therapeutics.

Core Immunomodulatory Mechanisms of Action

Osthole exerts its immunomodulatory effects by targeting several key intracellular signaling pathways that are fundamental to the inflammatory response.[6] Its pleiotropic action involves the suppression of pro-inflammatory cascades and the promotion of regulatory or anti-inflammatory responses.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. Osthole has been shown to be a potent inhibitor of this pathway.[2][7][8][9] The primary mechanism involves preventing the degradation of the inhibitory protein IκB-α.[7][10][11] By blocking the phosphorylation of IκB-α, osthole prevents its ubiquitination and subsequent degradation, which keeps the NF-κB p65 subunit sequestered in the cytoplasm.[7][12] This action effectively blocks the translocation of p65 into the nucleus, thereby downregulating the transcription of a host of pro-inflammatory genes.[7][8] Consequently, osthole treatment leads to a significant reduction in the production of inflammatory mediators such as TNF-α, IL-1β, IL-6, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[7][11][12][13]

NF_kB_Pathway Receptor Pro-inflammatory Receptor (e.g., TLR) IKK IKK Complex Receptor->IKK Stimulus (e.g., LPS) IkB p65/p50-IκB-α (Inactive) IKK->IkB Phosphorylation p_IkB p65/p50-p-IκB-α NFkB p65/p50 (Active) p_IkB->NFkB IκB-α Degradation NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation Osthole Osthole Osthole->IKK Inhibits DNA DNA (κB site) NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Fig. 1: Osthole's inhibition of the NF-κB signaling pathway.
Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, comprising key kinases like p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is another critical regulator of inflammation.[6] Experimental evidence demonstrates that osthole can suppress the activation of this pathway.[2][14] Specifically, it has been shown to inhibit the phosphorylation of p38 MAPK and JNK1/2 in response to inflammatory stimuli like LPS.[1][15] By blocking the activation of these kinases, osthole prevents the downstream signaling events that lead to the production of inflammatory mediators.[6][16] Some studies also report an inhibitory effect on the Erk1/2 pathway.[17]

MAPK_Pathway Receptor Receptor TAK1 TAK1 Receptor->TAK1 MKKs MKKs TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK p_p38 p-p38 p38->p_p38 Phosphorylation p_JNK p-JNK JNK->p_JNK Phosphorylation AP1 AP-1 (c-Jun, c-Fos) p_p38->AP1 p_JNK->AP1 Osthole Osthole Osthole->p38 Inhibits Phosphorylation Osthole->JNK Inhibits Phosphorylation Genes Inflammatory Gene Expression AP1->Genes Transcription

Fig. 2: Osthole's modulation of the MAPK signaling pathway.
Suppression of the JAK-STAT Pathway

The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, playing a key role in immunity and cell proliferation.[6][18] Osthole has been demonstrated to suppress this pathway, particularly the JAK2/STAT3 axis.[6][19] It acts by decreasing the phosphorylation of both JAK2 and its downstream target STAT3.[19][20] This inhibition prevents the dimerization and nuclear translocation of STAT3, thereby blocking the transcription of STAT3-responsive genes.[21] This mechanism has been implicated in osthole's anti-inflammatory and anti-cancer activities.[16][18][19][21][22]

JAK_STAT_Pathway Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine Binding p_JAK p-JAK JAK->p_JAK Phosphorylation STAT STAT p_JAK->STAT Recruitment & Phosphorylation p_STAT p-STAT STAT_dimer p-STAT Dimer p_STAT->STAT_dimer Dimerization STAT_dimer_nuc p-STAT Dimer STAT_dimer->STAT_dimer_nuc Translocation Osthole Osthole Osthole->JAK Inhibits Phosphorylation Osthole->STAT Inhibits Phosphorylation DNA DNA STAT_dimer_nuc->DNA Binding Genes Target Gene Expression DNA->Genes Transcription Macrophage_Assay_Workflow A Culture RAW 264.7 Macrophages B Pre-treat with Osthole (various concentrations) A->B C Stimulate with LPS (e.g., 1 µg/mL for 24h) B->C D Collect Supernatant C->D E Collect Cell Lysate C->E F Griess Assay (for Nitric Oxide) D->F G ELISA (for TNF-α, IL-6, PGE₂) D->G H Western Blot (for NF-κB & MAPK proteins) E->H TCell_Assay_Workflow A Isolate CD4+ T Cells from Spleen (MACS) B Seed T Cells in anti-CD3/CD28 Coated Plates A->B C Add Osthole (various concentrations) B->C D Incubate for 48-72h C->D E Assess Proliferation (MTT or BrdU Assay) D->E F Measure Cytokines in Supernatant (ELISA) D->F Asthma_Model_Workflow A Sensitization Phase (i.p. OVA + Alum) e.g., Days 0, 7, 14 B Challenge Phase (Aerosolized OVA) e.g., Days 22-28 A->B D Endpoint Analysis (24-48h post-challenge) B->D C Osthole Administration (Oral or i.p.) During Challenge Phase C->B E Measure AHR (Methacholine) D->E F Perform BAL (Cell Counts, Cytokines) D->F G Lung Histology (H&E, PAS Staining) D->G

References

An In-depth Technical Guide to the Osteogenic Potential of Osthole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive examination of Osthole, a natural coumarin compound, and its promising role as an anabolic agent in bone formation. It details the molecular mechanisms, summarizes key quantitative data from preclinical studies, and outlines the standard experimental protocols used to evaluate its efficacy.

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. While current treatments often focus on anti-resorptive agents that inhibit bone breakdown, there is a significant need for anabolic agents that actively promote new bone formation. Osthole (7-methoxy-8-(3-methyl-2-butenyl)-2H-1-benzopyran-2-one), a coumarin derivative extracted from medicinal plants like Cnidium monnieri, has emerged as a compound of interest for its potent osteogenic properties.[1][2] Numerous in vitro and in vivo studies have demonstrated its ability to stimulate osteoblast differentiation and enhance bone regeneration, making it a potential candidate for future osteoporosis therapies and fracture healing applications.[3][4] This document synthesizes the current understanding of Osthole's osteogenic potential.

Molecular Mechanism of Action: Key Signaling Pathways

Osthole exerts its pro-osteogenic effects by modulating several critical intracellular signaling pathways that govern osteoblast differentiation and function. The primary mechanisms involve the activation and crosstalk of the Wnt/β-catenin, Bone Morphogenetic Protein (BMP), Mitogen-Activated Protein Kinase (MAPK), and cAMP/CREB signaling pathways.

Wnt/β-catenin and BMP Signaling Axis

The most well-documented mechanism is Osthole's ability to activate the canonical Wnt/β-catenin pathway.[1] This activation is a critical upstream event that leads to the increased expression of Bmp2.[5]

  • Wnt/β-catenin Activation: Osthole promotes the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin complexes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate target gene expression.[1][6]

  • BMP-2 Upregulation: The Bmp2 gene promoter contains TCF/LEF response elements, making it a direct downstream target of β-catenin.[5] Studies have confirmed that Osthole's activation of β-catenin signaling leads to a significant increase in BMP-2 transcription and protein expression.

  • BMP/Smad Signaling: The newly synthesized BMP-2 protein then acts in an autocrine/paracrine manner, binding to its receptors (BMPR) on the osteoblast surface. This triggers the phosphorylation of Smad1/5/8 proteins, which then form a complex with Smad4 and translocate to the nucleus to regulate the expression of key osteogenic transcription factors.[1][7]

  • Crosstalk: Genetic deletion of either β-catenin or Bmp2 has been shown to abolish the stimulatory effects of Osthole on osteoblast differentiation, confirming that Osthole acts through a coordinated β-catenin-BMP signaling axis. Evidence suggests that BMP-2 acts downstream of β-catenin in this cascade.

MAPK and cAMP/CREB Pathways

Osthole also influences other signaling cascades that converge to promote the expression of essential osteogenic regulators.

  • MAPK Pathway: Osthole has been shown to induce the phosphorylation of p38 MAPK and Extracellular signal-regulated kinase (ERK1/2), which are known to play roles in osteoblast differentiation.[2] The activation of p38 signaling appears to be dependent on BMP-2, while ERK1/2 activation is only partially dependent on it.[2]

  • cAMP/CREB Pathway: Mechanistic studies reveal that Osthole can elevate intracellular cyclic adenosine monophosphate (cAMP) levels.[3][8] This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) then moves to the nucleus to enhance the transcription of target genes, including the critical osteoblast transcription factor, Osterix.[3][4]

The convergence of these pathways on master transcription factors like Runx2 and Osterix amplifies the osteogenic signal, leading to robust differentiation and matrix mineralization.[9][10]

Osthole_Signaling_Pathways cluster_wnt Wnt/β-catenin Pathway cluster_bmp BMP Pathway cluster_other Other Pathways OST Osthole WNT_R Frizzled Receptor OST->WNT_R activates MAPK p-p38 / p-ERK OST->MAPK cAMP ↑ cAMP OST->cAMP GSK3B GSK-3β WNT_R->GSK3B inhibits BCAT β-catenin GSK3B->BCAT degradation BCAT_N β-catenin (Nucleus) BCAT->BCAT_N translocates BMP2_G BMP-2 Gene Expression BCAT_N->BMP2_G activates TCF_LEF TCF/LEF TCF_LEF->BMP2_G activates BMP2_P BMP-2 Protein BMP2_G->BMP2_P BMPR BMP Receptor BMP2_P->BMPR binds SMAD p-Smad1/5/8 BMPR->SMAD SMAD_N p-Smad1/5/8 + Smad4 SMAD->SMAD_N complexes RUNX2 Runx2 / Osterix Expression SMAD_N->RUNX2 MAPK->RUNX2 PKA PKA cAMP->PKA CREB p-CREB PKA->CREB CREB->RUNX2 OUTPUT ↑ Osteoblast Differentiation & Mineralization RUNX2->OUTPUT

Caption: Core signaling pathways activated by Osthole in osteoblasts.

Quantitative Data on Osteogenic Effects

The pro-osteogenic activity of Osthole has been quantified in numerous studies, demonstrating a consistent dose-dependent enhancement of osteoblast differentiation and function.

Table 1: Summary of In Vitro Osteogenic Effects of Osthole
Cell TypeOsthole ConcentrationParameter MeasuredResult (vs. Control)Citation(s)
Primary Rat Osteoblasts10 µM (10⁻⁵ mol/l)ALP Activity1.52-fold increase[1]
Primary Rat Osteoblasts10 µM (10⁻⁵ mol/l)Osteocalcin Secretion2.74-fold increase[1]
Primary Rat Osteoblasts10 µM (10⁻⁵ mol/l)Calcium Deposition2.0-fold increase[1]
Primary Rat Osteoblasts10 µM (10⁻⁵ mol/l)Bmp-2 mRNA1.68-fold increase[1]
Primary Rat Osteoblasts10 µM (10⁻⁵ mol/l)Runx2 mRNA1.83-fold increase[1]
Primary Rat Osteoblasts10 µM (10⁻⁵ mol/l)Osterix mRNA2.31-fold increase[1]
Primary Mouse Osteoblasts10 - 100 µMOsteocalcin mRNAUp to 13-fold increase[11]
MC3T3-E1 Cells50 - 100 µMMineralization (ARS Staining)Dramatic increase[3]
Human PDLSCs & JBMMSCs10 µM (10⁻⁵ m/L)ALP ActivitySignificant promotion[12]
Table 2: Summary of In Vivo Bone Formation Effects of Osthole
Animal ModelOsthole Dosage & AdministrationKey FindingsCitation(s)
Ovariectomized (OVX) Rat9 mg/kg (oral, 5 days/week for 4 weeks)Prevented cancellous bone loss in the femoral neck.[1]
Ovariectomized (OVX) Rat5 mg/kg/daySignificantly increased Bone Mineral Density (BMD) and improved biomechanical properties.[1]
Mouse Calvarial InjectionLocal InjectionSignificantly increased new bone formation on the calvarial surface.[11]
Mouse Femoral FractureOral GavageEnhanced fracture repair and increased bone strength.[3]

Experimental Protocols

Standardized cell-based assays are crucial for evaluating the osteogenic potential of compounds like Osthole. The general methodologies for key experiments are outlined below.

Experimental_Workflow cluster_early Early Stage (1-3 Days) cluster_mid Mid Stage (4-7 Days) cluster_late Late Stage / Terminal (14-21 Days) start Seed Osteoblasts (e.g., MC3T3-E1, Primary Cells) treat Apply Treatment (Control vs. Osthole Concentrations) start->treat prolif Cell Viability Assay (MTT / CCK-8) treat->prolif 24-72h alp_act ALP Activity Assay treat->alp_act 24-72h qpcr Gene Expression Analysis (RT-qPCR for Runx2, ALP, OCN) treat->qpcr 96-168h western Protein Expression Analysis (Western Blot for β-catenin, p-ERK, etc.) treat->western 96-168h ars Mineralization Assay (Alizarin Red S Staining) treat->ars >14d

Caption: Typical experimental workflow for in vitro assessment of Osthole.
Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation.

  • Cell Culture: Plate osteoblastic cells in multi-well plates and culture until confluent. Treat with various concentrations of Osthole in an osteogenic induction medium.

  • Cell Lysis: After a defined period (e.g., 3-7 days), wash cells with Phosphate-Buffered Saline (PBS) and lyse them using a suitable buffer (e.g., 0.1% Triton X-100 in Tris buffer).[13]

  • Enzymatic Reaction: Add the cell lysate to a solution containing p-nitrophenyl phosphate (pNPP), a colorimetric substrate.[14] ALP in the lysate will dephosphorylate pNPP to p-nitrophenol, which is yellow.

  • Quantification: Stop the reaction with NaOH and measure the absorbance at 405 nm using a spectrophotometer.[14][15] Normalize the ALP activity to the total protein content of the lysate, determined by a BCA assay.[14]

Alizarin Red S (ARS) Staining for Mineralization

ARS staining detects calcium deposits, a hallmark of terminal osteoblast differentiation and bone matrix formation.

  • Cell Culture: Culture and treat cells as described above, but for a longer duration (e.g., 14-21 days) to allow for matrix mineralization.

  • Fixation: Wash the cell monolayer with PBS and fix the cells with 4% paraformaldehyde or 95% ethanol for 15-20 minutes.[16][17]

  • Staining: Rinse with deionized water and add 2% Alizarin Red S solution (pH 4.1-4.3) to each well, incubating for 20-45 minutes at room temperature.[17][18]

  • Washing & Visualization: Gently wash multiple times with deionized water to remove excess stain.[17] The calcium phosphate nodules in the extracellular matrix will stain bright orange-red and can be visualized and photographed using a microscope.[18]

  • Quantification (Optional): To quantify mineralization, the stain can be eluted from the matrix using 10% acetic acid or 100 mM cetylpyridinium chloride, and the absorbance of the eluate is measured at ~405-562 nm.[16]

Quantitative Real-Time PCR (qPCR) for Gene Expression

qPCR is used to measure the mRNA levels of key osteogenic marker genes.

  • RNA Extraction: After treating cells for a specified time (e.g., 4-7 days), lyse the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • PCR Amplification: Perform real-time PCR using the synthesized cDNA, a fluorescent dye (like SYBR Green), and specific primers for target genes (e.g., Runx2, Osterix, ALP, Osteocalcin (OCN), Col1a1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[10][19][20]

  • Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method.[10]

Western Blotting for Protein Expression

Western blotting is used to detect changes in the expression and phosphorylation status of key signaling proteins.

  • Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.[21][22] Quantify total protein concentration using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[21][22]

  • Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[21][22]

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and then incubate with primary antibodies specific to the proteins of interest (e.g., β-catenin, p-ERK, Runx2, ALP).[21] Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21][23] Use a loading control like β-actin to ensure equal protein loading.

Logical_Relationship cluster_mech Molecular Activation cluster_gene Transcriptional Upregulation cluster_effect Cellular & Physiological Effect OST Osthole WNT ↑ Wnt/β-catenin Signaling OST->WNT BMP ↑ BMP-2/Smad Signaling OST->BMP OTHER ↑ MAPK & cAMP/CREB Signaling OST->OTHER GENES ↑ Expression of Runx2, Osterix, ALP, OCN WNT->GENES BMP->GENES OTHER->GENES EFFECT Enhanced Osteoblast Differentiation, Mineralization, & Bone Formation GENES->EFFECT

Caption: Logical relationship of Osthole's osteogenic effect.

Conclusion and Future Directions

The collective evidence strongly supports the osteogenic potential of Osthole, positioning it as a compelling candidate for development as an anabolic agent for bone-related disorders. Its mechanism of action, centered on the potent activation of the Wnt/β-catenin-BMP signaling axis, provides a robust molecular basis for its observed effects. The quantitative data from both in vitro and in vivo models consistently demonstrate its efficacy in promoting osteoblast differentiation, matrix mineralization, and overall bone formation.

However, one study has reported inhibitory effects of Osthole on the proliferation and differentiation of rat mesenchymal stem cells (MSCs) via blocking Wnt/β-catenin and Erk1/2-MAPK signaling.[24] This highlights the importance of considering cell type and experimental conditions.

Future research should focus on optimizing drug delivery systems to enhance bioavailability, conducting long-term safety and efficacy studies in larger animal models, and ultimately translating these promising preclinical findings into clinical trials for the treatment of osteoporosis and the acceleration of fracture healing.

References

An In-depth Technical Guide to the Sources and Extraction Methods of Natural Osthole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the natural sources of Osthole and the methodologies for its extraction. It is designed to be a valuable resource for professionals in the fields of pharmacology, natural product chemistry, and drug development.

Natural Sources of Osthole

Osthole, a coumarin derivative, is found in a variety of medicinal plants. The primary and most commercially significant source is the dried and mature fruit of Cnidium monnieri (L.) Cusson, commonly known as Fructus Cnidii, which contains the highest concentration of this compound.[1][2][3] Osthole is also present in other plants, primarily within the Apiaceae (Umbelliferae) and Rutaceae families.[1][2][4]

Key plant sources of Osthole include:

  • Cnidium monnieri : The seeds are the most common source for commercial extraction.[1][3]

  • Angelica pubescens : This plant is another notable source of Osthole.[1][4][5][6]

  • Peucedanum praeruptorum Dunn: The roots of this plant contain Osthole among other bioactive compounds.[1][7][8][9]

  • Other Genera : Osthole can also be found in plants from the genera Archangelica, Cachrys, Selinum, Ferula, Heracleum, Libanotis, Petroselinum, Pastinaca, Pimpinella, Prangos, and Seseli (Apiaceae family), as well as Citrus, Clausena, Feronia, Flindersia, Haplophyllum, Limonia, Melicope, Micromelum, Murraya, Myrtopsis, Pentaceras, Phebalium, Pilocarpus, Poncirus, Skimmia, Thamnosma, and Ticorea (Rutaceae family).[1][2][4] It has also been reported in some species of the Compositae and Leguminosae families.[1][2]

Extraction Methodologies of Osthole

A variety of techniques are employed for the extraction of Osthole from its natural sources, ranging from traditional solvent-based methods to modern, more efficient technologies.

This conventional method involves the use of organic solvents to extract Osthole from the plant matrix. The choice of solvent and extraction conditions significantly impacts the yield and purity of the final product.

Experimental Protocol: Soxhlet Extraction

  • Sample Preparation : The plant material (e.g., fruits of Cnidium monnieri) is dried and ground into a fine powder to increase the surface area for extraction.

  • Apparatus Setup : A Soxhlet extractor is set up with a round-bottom flask, the extractor body containing a thimble with the powdered plant material, and a condenser.

  • Solvent Selection : Solvents such as ethanol (95% or 70%), methanol, or petroleum ether are commonly used.[1][10]

  • Extraction Process : The solvent in the flask is heated to its boiling point. The solvent vapor travels to the condenser, where it liquefies and drips back onto the plant material in the thimble, gradually filling the extractor body.

  • Siphoning and Re-extraction : Once the solvent reaches a specific level, it is siphoned back into the round-bottom flask, carrying the extracted Osthole. This cycle is repeated multiple times to ensure thorough extraction.

  • Solvent Recovery : After the extraction is complete, the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude Osthole extract.[11]

UAE utilizes high-frequency sound waves to accelerate the extraction process by disrupting the plant cell walls and enhancing mass transfer.[12][13][14]

Experimental Protocol: Ultrasound-Assisted Extraction

  • Sample Preparation : The dried and powdered plant material is accurately weighed.

  • Solvent Mixture : The powdered material is mixed with a suitable solvent (e.g., 73.18% ethanol) in an extraction vessel.[1]

  • Ultrasonic Application : The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture.

  • Parameter Optimization : Key parameters such as ultrasonic temperature (e.g., 64.63 °C), time (e.g., 45.33 minutes), and power are optimized to maximize the extraction yield.[1]

  • Filtration and Concentration : The extract is separated from the solid residue by filtration, and the solvent is removed under reduced pressure to yield the crude Osthole.

MAE employs microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction process.

Experimental Protocol: Microwave-Assisted Extraction

  • Sample Preparation : The powdered plant material is placed in a microwave-transparent vessel.

  • Solvent Addition : A suitable solvent is added to the vessel.

  • Microwave Irradiation : The vessel is subjected to microwave irradiation at a controlled power and for a specific duration.

  • Temperature and Pressure Control : The temperature and pressure inside the vessel are monitored and controlled to prevent degradation of the target compound.

  • Post-Extraction Processing : After cooling, the extract is filtered, and the solvent is evaporated to obtain the crude Osthole.

SFE, particularly with carbon dioxide (SC-CO2), is a green and highly selective extraction method that utilizes the unique properties of supercritical fluids.[15][16][17]

Experimental Protocol: Supercritical CO2 Extraction

  • Sample Preparation : The plant material is dried and ground to a uniform particle size.

  • Extractor Loading : The ground material is packed into the extraction vessel.

  • System Pressurization and Heating : The system is pressurized with CO2 and heated to bring the CO2 to its supercritical state (above its critical temperature and pressure). A co-solvent like ethanol may be added to enhance the extraction of moderately polar compounds like Osthole.[18]

  • Extraction : The supercritical CO2 flows through the plant material, dissolving the Osthole.

  • Separation : The pressure and/or temperature is reduced in a separator vessel, causing the CO2 to lose its solvating power and precipitate the extracted Osthole.

  • Collection : The purified Osthole is collected from the separator. The CO2 can be recycled and reused in the process.

Quantitative Data on Osthole Extraction

The yield of Osthole varies significantly depending on the extraction method and the specific parameters used. The following table summarizes some reported yields and conditions for the extraction of Osthole from Cnidium monnieri.

Extraction MethodProcess and ConditionsOsthole Yield/ContentReference
Organic Solvent Extraction6 times volume of 95% ethanol, extract 1.5 h × 3 times, then 5 times (v/g) of water95.74% (Extraction Yield)[1]
Organic Solvent ExtractionMethanol solvent reflux, 1-hour extraction, 14:1 liquid-solid ratio, 64°C, 75.8% methanol14.66% (Average Extraction Rate)[19]
Ultrasound-Assisted Extraction20.67 times volume of 73.18% ethanol, ultrasonic temperature: 64.63 °C, ultrasonic time: 45.33 h98.7% (Extraction Yield)[1]
Ultrasound combined with Surfactant Extraction2 times volume of 95% ethanol, surfactant amount: 0.756%, ultrasonic power: 260 W, ultrasonic time: 110 min70.3% (Extraction Yield)[1]
Response Surface Methodology Optimized ExtractionSample/solvent ratio: 1500 mg/10 ml; extraction time: 30.3 min; methanol concentration: 97.7%15.0 mg/g dried sample[20][21][22]

Visualization of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the general workflows for Osthole extraction.

General_Extraction_Workflow cluster_start 1. Sample Preparation cluster_extraction 2. Extraction cluster_end 3. Downstream Processing PlantMaterial Plant Material (e.g., Cnidium monnieri fruits) Drying Drying PlantMaterial->Drying Grinding Grinding/ Powdering Drying->Grinding SolventAddition Solvent Addition Grinding->SolventAddition ExtractionProcess Extraction (Solvent/UAE/MAE/SFE) SolventAddition->ExtractionProcess Filtration Filtration/ Separation ExtractionProcess->Filtration Concentration Solvent Evaporation Filtration->Concentration CrudeExtract Crude Osthole Extract Concentration->CrudeExtract

Caption: A generalized workflow for the extraction of Osthole.

Supercritical_Fluid_Extraction_Workflow CO2_Source CO2 Tank Pump High-Pressure Pump CO2_Source->Pump Liquid CO2 Heater Heater Pump->Heater Extractor Extraction Vessel (with Plant Material) Heater->Extractor Supercritical CO2 Separator Separator Extractor->Separator Osthole-laden Supercritical CO2 Collection Osthole Collection Separator->Collection Precipitated Osthole Recycle CO2 Recycle Separator->Recycle Gaseous CO2 Recycle->Pump

Caption: A schematic diagram of the Supercritical Fluid Extraction (SFE) process.

References

Osthole's Role in Regulating Cellular Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Osthole, a natural coumarin derivative primarily isolated from the fruits of Cnidium monnieri, has demonstrated a wide spectrum of pharmacological activities, including significant anticancer effects[1][2]. A growing body of evidence indicates that a primary mechanism of its antitumor action is the induction of cellular apoptosis in various cancer cell lines[3][4]. This technical guide provides an in-depth examination of the molecular pathways and mechanisms through which Osthole regulates programmed cell death. We will dissect the core signaling cascades, present quantitative data from key studies, provide detailed experimental protocols for reproducing and extending these findings, and visualize complex interactions through signaling and workflow diagrams.

Core Mechanisms of Osthole-Induced Apoptosis

Osthole orchestrates apoptosis through a multi-targeted approach, influencing several critical signaling pathways. The primary mechanisms involve the inhibition of pro-survival pathways like PI3K/Akt, modulation of the intrinsic mitochondrial pathway via the Bcl-2 family of proteins, generation of reactive oxygen species (ROS), and influence on other pathways such as MAPK and Inhibitor of Apoptosis (IAP) proteins.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Osthole has been consistently shown to inhibit this pathway, thereby promoting apoptosis[5][6][7].

The mechanism involves the downregulation of key proteins such as PI3K and phosphorylated Akt (p-Akt), while total Akt levels often remain unchanged[5][6]. In some cases, Osthole's effect is mediated by the upregulation of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway[8][9]. This inhibition leads to downstream effects, including the modulation of Bcl-2 family proteins and a reduction in cell survival signals. Studies in intrahepatic cholangiocarcinoma, esophageal squamous cell carcinoma, and endometrial cancer have all highlighted the critical role of PI3K/Akt inhibition in Osthole-induced apoptosis[5][8][9].

PI3K_Akt_Pathway cluster_0 Osthole Osthole PI3K PI3K Osthole->PI3K inhibits PTEN PTEN Osthole->PTEN activates pAkt p-Akt PI3K->pAkt activates Akt Akt Apoptosis Apoptosis pAkt->Apoptosis inhibits Cell_Survival Cell Survival & Proliferation pAkt->Cell_Survival PTEN->pAkt inhibits

Caption: Osthole inhibits the PI3K/Akt survival pathway.

Modulation of the Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins, which control mitochondrial outer membrane permeabilization. This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL)[10]. Osthole induces apoptosis by altering the balance between these proteins, favoring a pro-apoptotic state[11][12].

Treatment with Osthole consistently leads to the upregulation of Bax and the downregulation of Bcl-2, thereby increasing the Bax/Bcl-2 ratio[5][10][11][12]. This shift promotes the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, the initiator caspase of the intrinsic pathway[10][13][14]. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving cellular substrates like PARP (Poly (ADP-ribose) polymerase)[6][8][10].

Mitochondrial_Pathway Osthole Osthole Bcl2 Bcl-2 Osthole->Bcl2 inhibits Bax Bax Osthole->Bax activates Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC release Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis cPARP Cleaved PARP PARP->cPARP

Caption: Osthole triggers the mitochondrial apoptosis pathway.

Induction of Reactive Oxygen Species (ROS)

Reactive oxygen species are chemically reactive molecules containing oxygen that can act as secondary messengers in cell signaling. However, excessive ROS production induces oxidative stress, leading to cellular damage and apoptosis[15]. Several studies have shown that Osthole can induce the overproduction of ROS in cancer cells[1][15][16]. This ROS accumulation can trigger apoptosis through various mechanisms, including the activation of the mitochondrial pathway and other stress-related signaling cascades[15][16][17]. In HeLa cells, Osthole-induced ROS generation was linked to the inhibition of NAD(P)H: quinone oxidoreductase 1 (NQO1), which subsequently triggered both apoptosis and pyroptosis[17][18].

Regulation of MAPK and Other Signaling Pathways
  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cellular processes like proliferation, differentiation, and apoptosis. Osthole has been shown to inhibit MAPK signaling in glioma cells, contributing to its anti-cancer effects[7][19]. It can modulate the phosphorylation levels of key MAPK members like ERK1/2 and JNK[19][20].

  • Inhibitor of Apoptosis (IAP) Proteins: IAPs are a family of endogenous proteins that block apoptosis by inhibiting caspases. Osthole treatment in non-small cell lung cancer cells led to a dose-dependent decrease in the expression of XIAP, c-IAP1, c-IAP2, and Survivin, thereby promoting apoptosis[21][22].

  • Endoplasmic Reticulum (ER) Stress: In HT-29 colorectal cancer cells, Osthole was found to induce apoptosis by activating ER stress signaling pathways, indicated by the upregulation of proteins like GRP78 and CHOP[2][23].

Quantitative Analysis of Osthole's Efficacy

The pro-apoptotic and anti-proliferative effects of Osthole have been quantified across numerous cancer cell lines. The following tables summarize key data points from various studies.

Table 1: IC50 Values of Osthole in Various Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µM)Duration (h)Citation
HCCC-9810Intrahepatic Cholangiocarcinoma15948[5]
RBEIntrahepatic Cholangiocarcinoma15348[5]
HepG2Hepatocellular Carcinoma158 (0.158 µmol/ml)48[12]
FaDuHead and Neck Squamous Cell93.3648[3]
A549Lung Cancer188.5Not Specified[3]
HeLaCervical Cancer45.01Not Specified[3]
MDA-MB-231BOBreast Cancer27.9 (6.8 µg/ml)48[3]
Table 2: In Vitro Apoptosis Induction by Osthole
Cell LineOsthole Conc. (µM)Duration (h)Apoptosis Rate (% of cells)MethodCitation
MDA-MB 43510036>3x increase vs. controlAnnexin V/PI[10]
HCCC-981015048Approx. 35%Flow Cytometry[5]
RBE15048Approx. 30%Flow Cytometry[5]
HeLa204 (50 µg/ml)Not Specified30.12%Flow Cytometry[24]
HT-2910024Approx. 25-30%Annexin V/PI[25]
Table 3: In Vivo Efficacy of Osthole in Xenograft Models
Cancer TypeAnimal ModelOsthole DosageAdministration RouteOutcomeCitation
Intrahepatic CholangiocarcinomaNude Mice50 or 100 mg/kgInjection (every 2 days)Significant reduction in tumor size and weight[5]
Endometrial CancerNude Mice20 mg/kgIntraperitoneal InjectionSignificant decrease in tumor volume from day 16[9][13]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments used to elucidate Osthole's role in apoptosis.

Cell Viability Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cells (e.g., 5x10³ to 8x10³ cells/well) in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment: Treat the cells with various concentrations of Osthole (e.g., 0, 25, 50, 100, 150, 200 µM) and a vehicle control (DMSO, final concentration <0.1%). Incubate for desired time points (e.g., 24, 48, 72 hours)[5][10].

  • Reagent Addition: Add 10-20 µL of MTT (5 mg/mL) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C[5][10].

  • Solubilization (for MTT): If using MTT, discard the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes[10].

  • Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group.

MTT_Workflow Start Start Seed Seed cells in 96-well plate (e.g., 8x10³ cells/well) Start->Seed Adhere Incubate overnight to allow adherence Seed->Adhere Treat Treat with Osthole concentrations and vehicle control Adhere->Treat Incubate_Time Incubate for 24, 48, or 72 hours Treat->Incubate_Time Add_Reagent Add MTT or CCK-8 solution (Incubate 2-4 hours) Incubate_Time->Add_Reagent Solubilize (MTT only) Add DMSO to dissolve formazan Add_Reagent->Solubilize if MTT Read_Abs Measure absorbance with microplate reader Add_Reagent->Read_Abs if CCK-8 Solubilize->Read_Abs Analyze Calculate % cell viability vs. control Read_Abs->Analyze End End Analyze->End

Caption: Workflow for a typical cell viability assay.

Apoptosis Detection by Flow Cytometry

This method uses Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide that stains necrotic or late apoptotic cells with compromised membranes) to quantify apoptosis.

Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with desired concentrations of Osthole for a specified duration (e.g., 48 hours)[5].

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization, followed by centrifugation at low speed.

  • Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. The cell populations can be distinguished as: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis signaling pathways[26].

Protocol:

  • Protein Extraction: After treatment with Osthole, wash cells with cold PBS and lyse them on ice using RIPA buffer containing protease and phosphatase inhibitors[27].

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer. Separate the proteins based on size by electrophoresis on an SDS-polyacrylamide gel[26].

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20, TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, GAPDH) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them with an imaging system.

  • Quantification: Densitometry analysis can be performed using software like ImageJ to quantify band intensity, normalizing to a loading control like GAPDH or β-actin[27].

Western_Blot_Workflow Start Start: Osthole-Treated Cells Lysis Cell Lysis & Protein Extraction Start->Lysis Quantify Protein Quantification (BCA Assay) Lysis->Quantify SDSPAGE SDS-PAGE Electrophoresis Quantify->SDSPAGE Transfer Transfer Proteins to PVDF Membrane SDSPAGE->Transfer Block Blocking (e.g., 5% Milk in TBST) Transfer->Block PrimaryAb Incubate with Primary Antibody (Overnight) Block->PrimaryAb Wash1 Wash with TBST PrimaryAb->Wash1 SecondaryAb Incubate with HRP-Secondary Antibody Wash1->SecondaryAb Wash2 Wash with TBST SecondaryAb->Wash2 Detect Add ECL Substrate & Image Wash2->Detect Analyze Densitometry Analysis Detect->Analyze End End Analyze->End

Caption: Standardized workflow for Western Blot analysis.

Conclusion and Future Directions

Osthole is a potent natural compound that induces apoptosis in a wide array of cancer cells through well-defined molecular mechanisms. Its ability to concurrently target multiple critical cell survival pathways, including PI3K/Akt and the intrinsic mitochondrial pathway, makes it a promising candidate for further investigation in cancer therapy. The quantitative data consistently demonstrate its efficacy at micromolar concentrations both in vitro and in vivo.

Future research should focus on:

  • Combination Therapies: Investigating the synergistic effects of Osthole with conventional chemotherapeutic agents or other targeted therapies to enhance efficacy and overcome drug resistance[1][21].

  • Bioavailability and Formulation: Developing novel drug delivery systems to improve the bioavailability and targeted delivery of Osthole in clinical settings.

  • Clinical Trials: Moving from preclinical models to well-designed clinical trials to evaluate the safety and efficacy of Osthole in human cancer patients.

  • Broader Mechanisms: Further exploring its role in other forms of programmed cell death, such as necroptosis and pyroptosis, which have already been suggested in some studies[15][18].

This guide provides a comprehensive technical foundation for researchers aiming to explore the therapeutic potential of Osthole as a pro-apoptotic agent in oncology. The detailed pathways, quantitative data, and standardized protocols offer a robust framework for continued investigation and development.

References

An In-depth Technical Guide on the Antioxidant Effects of Osthole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osthole, a natural coumarin derivative primarily isolated from the fruits of Cnidium monnieri (L.) Cuss., has garnered significant attention for its diverse pharmacological activities. Among these, its potent antioxidant effects are of particular interest for the development of novel therapeutic strategies against oxidative stress-related pathologies. This technical guide provides a comprehensive overview of the antioxidant properties of Osthole, detailing its mechanisms of action, summarizing quantitative data from pertinent studies, and outlining key experimental protocols. The core of Osthole's antioxidant capacity lies in its ability to directly scavenge reactive oxygen species (ROS) and to modulate cellular antioxidant defense systems, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway and the inhibition of pro-oxidant pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and biomedical science.

Core Principles of Osthole's Antioxidant Action

Osthole exerts its antioxidant effects through a multi-pronged approach, encompassing both direct and indirect mechanisms to counteract oxidative stress.

Direct Antioxidant Activity: Osthole possesses the ability to directly neutralize free radicals. This reactivity is attributed to its chemical structure, which can donate electrons to stabilize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing them from damaging cellular components like lipids, proteins, and DNA.

Indirect Antioxidant Activity via Modulation of Cellular Defense Mechanisms: A more significant aspect of Osthole's antioxidant action is its ability to enhance the endogenous antioxidant capacity of cells. This is primarily achieved through the activation of the Nrf2-ARE signaling pathway.[1][2] Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like Osthole, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of a battery of cytoprotective enzymes.[1] These include:

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.[1][3]

  • Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[1][4]

  • Catalase (CAT): An enzyme that facilitates the decomposition of hydrogen peroxide into water and oxygen, thus neutralizing its potential to form more reactive hydroxyl radicals.[1][3]

  • Glutathione Peroxidase (GPx): A family of enzymes that catalyze the reduction of hydrogen peroxide and lipid hydroperoxides by reduced glutathione (GSH).[5]

Furthermore, Osthole has been shown to inhibit signaling pathways that contribute to oxidative stress and inflammation, such as the NF-κB and MAPK pathways.[2][6] By suppressing these pathways, Osthole reduces the production of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are also sources of oxidative stress.[7][8]

Quantitative Data on the Antioxidant Effects of Osthole

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the antioxidant efficacy of Osthole.

Table 1: In Vitro Antioxidant Activities of Osthole

Experimental ModelOsthole ConcentrationObserved EffectReference
DPPH Radical Scavenging AssayIC50: 104.74 µg/mLPotent free radical scavenging activity.[9][9]
AAPH-induced Erythrocyte Hemolysis100 µMSignificant inhibition of hemolysis and lipid peroxidation.[10][10]
H₂O₂-induced Oxidative Stress in FL83B Cells100 µMDecreased malondialdehyde (MDA) concentration.[6][6]
LPS-stimulated BV2 Microglial Cells40 µMIncreased protein expression of HO-1, SOD1, and CAT.[1][3][1][3]
6-OHDA-induced Cytotoxicity in SH-SY5Y Cells100 µMSignificantly reduced intracellular ROS levels.[11][11]
L-glutamate-induced SH-SY5Y CellsNot specifiedEnhanced the activity of superoxide dismutase and glutathione.[12][12]

Table 2: In Vivo Antioxidant Activities of Osthole

Experimental ModelOsthole DosageDuration of TreatmentObserved EffectReference
Alcohol-induced Fatty Liver in Mice10, 20, 40 mg/kg6 weeksSignificantly decreased hepatic MDA levels and increased SOD activity.[13][13]
Thioacetamide-induced Hepatic Fibrosis in Rats10 mg/kgNot specifiedRestored GSH depletion and reduced 4-HNE and MDA levels in the liver.[14][14]
Accelerated Focal Segmental Glomerulosclerosis in MiceNot specifiedNot specifiedIncreased expression of Nrf2 and HO-1, and increased GPx activity.[5][5]
Traumatic Brain Injury in Rats40 mg/kg (i.p.)Not specifiedDecreased MDA levels and increased GSH levels and SOD activity.[4][4]
Scopolamine-induced Alzheimer's Disease Model MiceNot specifiedNot specifiedIncreased levels of SOD and GSH-Px in the serum.[12][12]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Osthole's antioxidant properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow, which can be measured spectrophotometrically.

  • Reagents and Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (or Ethanol)

    • Osthole (dissolved in a suitable solvent like DMSO)

    • Ascorbic acid or Trolox (as a positive control)

    • 96-well microplate or spectrophotometer cuvettes

    • Microplate reader or spectrophotometer

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Keep the solution in the dark.

    • Prepare a series of dilutions of Osthole and the positive control in the appropriate solvent.

    • In a 96-well plate, add a specific volume of the Osthole dilutions or control to each well.

    • Add the DPPH working solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm.

    • A blank containing only the solvent and DPPH solution is also measured.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the Osthole or control.

    • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.[9]

Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays

These assays measure the activity of key antioxidant enzymes in cell lysates or tissue homogenates after treatment with Osthole.

  • Sample Preparation:

    • Homogenize cells or tissues in a suitable lysis buffer on ice.

    • Centrifuge the homogenate to remove cellular debris.

    • The resulting supernatant is used for the enzyme activity assays and protein concentration determination (e.g., using the Bradford assay).

  • SOD Activity Assay (Xanthine Oxidase Method):

    • This method is based on the inhibition of the reduction of a detector molecule (e.g., nitroblue tetrazolium, NBT) by superoxide radicals generated by the xanthine/xanthine oxidase system.

    • The reaction mixture contains the sample, xanthine, xanthine oxidase, and NBT in a suitable buffer.

    • The reduction of NBT to formazan is measured spectrophotometrically at a specific wavelength (e.g., 560 nm).

    • The SOD activity is proportional to the degree of inhibition of this reaction and is expressed as units of SOD per milligram of protein.

  • CAT Activity Assay:

    • This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

    • The reaction is initiated by adding H₂O₂ to the sample.

    • The decrease in H₂O₂ concentration is monitored spectrophotometrically at 240 nm over time.

    • The catalase activity is calculated based on the rate of H₂O₂ decomposition and is expressed as units of CAT per milligram of protein.

Malondialdehyde (MDA) Assay (TBARS Assay)

This assay quantifies the levels of MDA, a major product of lipid peroxidation, in biological samples.

  • Reagents and Materials:

    • Thiobarbituric acid (TBA)

    • Trichloroacetic acid (TCA)

    • Hydrochloric acid (HCl)

    • Butylated hydroxytoluene (BHT) (to prevent further oxidation during the assay)

    • Water bath

    • Spectrophotometer or fluorescence reader

  • Procedure:

    • Homogenize the tissue or cell sample in a suitable buffer containing BHT.

    • Add TCA to the homogenate to precipitate proteins.

    • Centrifuge to collect the supernatant.

    • Add TBA reagent to the supernatant and heat the mixture in a boiling water bath for a specific time (e.g., 15-20 minutes). This leads to the formation of a pink-colored MDA-TBA adduct.

    • Cool the samples and measure the absorbance or fluorescence at the appropriate wavelength (e.g., 532 nm for absorbance).

    • The concentration of MDA is calculated using a standard curve prepared with a known concentration of MDA or a standard like 1,1,3,3-tetraethoxypropane. The results are typically expressed as nanomoles of MDA per milligram of protein.[13][14]

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the antioxidant effects of Osthole.

Osthole_Nrf2_ARE_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Inhibits Osthole Osthole Osthole->Keap1 Inhibits Nrf2 Nrf2 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2->Keap1_Nrf2 Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ubiquitination Nrf2_n Nrf2 Keap1_Nrf2->Nrf2_n Nrf2 Dissociation & Translocation ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, SOD, CAT, etc.) ARE->Antioxidant_Genes Activates Transcription

Caption: Osthole-mediated activation of the Nrf2-ARE signaling pathway.

Osthole_MAPK_Pathway cluster_mapk MAPK Cascade Oxidative Stress Oxidative Stress p38 p38 Oxidative Stress->p38 JNK JNK Oxidative Stress->JNK ERK ERK Oxidative Stress->ERK Osthole Osthole Osthole->p38 Inhibits Osthole->JNK Inhibits Osthole->ERK Modulates Pro-inflammatory Cytokines Pro-inflammatory Cytokines p38->Pro-inflammatory Cytokines Cellular Damage Cellular Damage JNK->Cellular Damage ERK->Pro-inflammatory Cytokines Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell-free Assays Cell-free Assays DPPH DPPH/ABTS Assays Cell-free Assays->DPPH Cell-based Assays Cell-based Assays Cell_Culture Cell Culture (e.g., Neuronal, Hepatic cells) Cell-based Assays->Cell_Culture Oxidative_Stress_Induction Induction of Oxidative Stress (e.g., H₂O₂, LPS) Cell_Culture->Oxidative_Stress_Induction Osthole_Treatment Osthole Treatment (Dose-response) Oxidative_Stress_Induction->Osthole_Treatment ROS_Measurement ROS Measurement (DCFH-DA) Osthole_Treatment->ROS_Measurement Enzyme_Activity Antioxidant Enzyme Assays (SOD, CAT) Osthole_Treatment->Enzyme_Activity Western_Blot Western Blot (Nrf2, HO-1, p-p38) Osthole_Treatment->Western_Blot Animal_Model Animal Model of Oxidative Stress (e.g., Ischemia-Reperfusion) Osthole_Admin Osthole Administration (Dosage, Route) Animal_Model->Osthole_Admin Tissue_Collection Tissue/Blood Collection Osthole_Admin->Tissue_Collection Biochemical_Analysis Biochemical Analysis (MDA, SOD, CAT) Tissue_Collection->Biochemical_Analysis Histopathology Histopathological Examination Tissue_Collection->Histopathology

References

An In-depth Technical Guide to the Molecular Targets of Osthole in Various Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Osthole, a natural coumarin derivative primarily isolated from the fruits of Cnidium monnieri (L.) Cuss., has garnered significant attention for its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the molecular targets of osthole across a spectrum of diseases, with a particular focus on cancer and inflammatory conditions. We delve into the specific signaling pathways modulated by osthole, present quantitative data on its efficacy, detail relevant experimental methodologies, and provide visual representations of its mechanisms of action to facilitate a deeper understanding for researchers and drug development professionals.

Molecular Targets of Osthole in Cancer

Osthole exhibits broad-spectrum anticancer activities against a range of tumor cells, including but not limited to, breast, ovarian, lung, colorectal, and hepatocellular carcinomas.[1][3] Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of proliferation, migration, and invasion.[2][4][5]

Inhibition of Proliferation and Viability

Osthole has been shown to inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner.[6] The half-maximal inhibitory concentration (IC50) values are a key metric for its potency.

Data Presentation: IC50 Values of Osthole in Various Cancer Cell Lines

Cancer TypeCell LineIC50 Value (µM)Exposure Time (h)Reference
Ovarian CancerES2, OV90~20Not Specified[2]
Head and Neck Squamous Cell CancerFaDu122.35 ± 11.6324[2]
Head and Neck Squamous Cell CancerFaDu93.36 ± 8.7148[2]
Breast CancerMDA-MB-23124.2 (µg/ml)48[2]
Breast CancerMDA-MB-231BO6.8 (µg/ml)48[2]
Breast CancerMCF-7123.9 (µg/ml)48[2]
Normal Breast Epithelial CellsMCF-10A8944.0 (µg/ml)Not Specified[2]
Hepatocellular CarcinomaHepG273.43 (0.179 µmol/ml)24[7]
Hepatocellular CarcinomaHepG264.82 (0.158 µmol/ml)48[7]
Hepatocellular CarcinomaHepG250.46 (0.123 µmol/ml)72[7]
Key Signaling Pathways in Cancer

1.2.1. PI3K/Akt Signaling Pathway

The Phosphatidylinositol-3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is common in many cancers.[4][8] Osthole has been repeatedly shown to inhibit this pathway in a multitude of cancer cells, including endometrial, bladder, cervical, gastric, and lung cancers.[1][3][4][8] It exerts its effect by downregulating the phosphorylation of PI3K and Akt, leading to the suppression of downstream pro-survival signals.[4] In some cases, this inhibition is mediated by the upregulation of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway.[6][9]

PI3K_Akt_Pathway Osthole Osthole PI3K PI3K Osthole->PI3K inhibits PTEN PTEN Osthole->PTEN activates pAkt p-Akt (Active) Osthole->pAkt inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PIP3->pAkt activates PTEN->PIP3 Akt Akt Akt->pAkt mTOR mTOR pAkt->mTOR Proliferation Cell Proliferation, Survival, Growth pAkt->Proliferation mTOR->Proliferation

Caption: Osthole inhibits the PI3K/Akt pathway.

1.2.2. Induction of Apoptosis

Osthole is a potent inducer of apoptosis in cancer cells.[5][10] The mitochondrial-dependent (intrinsic) pathway of apoptosis is a key mechanism.[4][5] Osthole treatment leads to an altered balance of Bcl-2 family proteins, specifically decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax.[4][5][7][8] This shift increases mitochondrial membrane permeability, leading to the release of cytochrome c, which in turn activates caspase-9 and the downstream executioner caspase-3, culminating in apoptosis.[5][7][9]

Apoptosis_Pathway Osthole Osthole Bcl2 Bcl-2 (Anti-apoptotic) Osthole->Bcl2 downregulates Bax Bax (Pro-apoptotic) Osthole->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits release Bax->Mitochondrion promotes release CytochromeC Cytochrome c Mitochondrion->CytochromeC release Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Osthole induces apoptosis via the mitochondrial pathway.

Experimental Protocols

1.3.1. Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals are solubilized and quantified by spectrophotometry.

  • Methodology:

    • Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[11]

    • Treatment: Treat the cells with various concentrations of osthole (e.g., 0-200 µM) and a vehicle control (e.g., DMSO). Incubate for desired time periods (e.g., 24, 48, 72 hours).[4]

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4-6 hours at 37°C.[11]

    • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[11] The cell viability is expressed as a percentage of the control.

1.3.2. Western Blot Analysis for Protein Expression

This protocol is used to detect specific proteins in a sample of tissue homogenate or extract.

  • Principle: Western blotting involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.

  • Methodology:

    • Protein Extraction: Lyse cells treated with osthole using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, Caspase-3, GAPDH) overnight at 4°C.[4]

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[4]

Molecular Targets of Osthole in Inflammatory Diseases

Osthole demonstrates significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[12][13][14] It has been shown to be effective in models of ulcerative colitis, acute lung injury, and neuroinflammation.[1][15]

Key Signaling Pathways in Inflammation

2.1.1. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[12] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[15][16] Osthole exerts its anti-inflammatory effects by blocking the phosphorylation of IκBα, thereby preventing NF-κB translocation and the subsequent expression of inflammatory mediators.[14][15][16][17]

NFkB_Pathway cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) p_IkBa->NFkB IκBα degradation releases NF-κB Nucleus Nucleus NFkB->Nucleus translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Osthole Osthole Osthole->IKK inhibits

Caption: Osthole inhibits the NF-κB inflammatory pathway.

2.1.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 and JNK, is another crucial signaling cascade in the inflammatory process.[1][12] Osthole has been shown to regulate the phosphorylation of p38 and JNK in models of ulcerative colitis and acute lung injury.[1] By inhibiting these MAPK pathways, osthole can suppress the production of inflammatory cytokines and enzymes like COX-2.[13][14]

MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK activates p_p38_JNK p-p38 / p-JNK (Active) MAPKK->p_p38_JNK activates p38_JNK p38 / JNK (MAPK) p38_JNK->p_p38_JNK TranscriptionFactors Transcription Factors (e.g., AP-1) p_p38_JNK->TranscriptionFactors activates Inflammation Inflammatory Response (Cytokines, COX-2) TranscriptionFactors->Inflammation Osthole Osthole Osthole->p_p38_JNK inhibits phosphorylation

Caption: Osthole inhibits the MAPK inflammatory pathway.

Experimental Protocols

2.2.1. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This protocol is a widely used immunological assay for quantifying soluble proteins such as cytokines.

  • Principle: A sandwich ELISA is commonly used. An antibody specific for the cytokine of interest is pre-coated onto a microplate. Samples (e.g., cell culture supernatants or serum) are added, and the cytokine binds to the antibody. A second, enzyme-linked antibody that also recognizes the cytokine is added, forming a "sandwich". A substrate is then added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of cytokine present.

  • Methodology:

    • Sample Collection: Collect cell culture supernatants from cells treated with osthole or serum from animal models.[16][17]

    • Assay Procedure: Follow the manufacturer's instructions for the specific cytokine ELISA kit (e.g., for TNF-α, IL-6, IL-1β).[16][17] This typically involves:

      • Adding standards and samples to the pre-coated wells.

      • Incubating to allow the cytokine to bind.

      • Washing the plate.

      • Adding the detection antibody.

      • Incubating and washing.

      • Adding the enzyme conjugate (e.g., Streptavidin-HRP).

      • Incubating and washing.

      • Adding the substrate solution (e.g., TMB).

      • Stopping the reaction with a stop solution.

    • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) on a microplate reader.

    • Quantification: Calculate the cytokine concentration in the samples by comparing their absorbance to a standard curve generated from known concentrations of the cytokine.

Conclusion

Osthole is a promising natural compound with a wide array of molecular targets in various diseases, most notably cancer and inflammatory conditions. Its ability to modulate multiple key signaling pathways, such as PI3K/Akt, NF-κB, and MAPK, underscores its potential as a multi-target therapeutic agent.[18] The quantitative data demonstrate its efficacy at micromolar concentrations in vitro, and its diverse mechanisms of action, including the induction of apoptosis and suppression of pro-inflammatory mediators, provide a strong rationale for its further investigation. The experimental protocols detailed herein offer a foundational framework for researchers to explore and validate the therapeutic potential of osthole. Future preclinical and clinical studies are warranted to fully elucidate its safety and efficacy profile for potential application in human diseases.[19]

References

The Biosynthesis of Osthole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Osthole, a natural O-methylated coumarin, is a compound of significant interest in the pharmaceutical and agrochemical industries due to its wide range of biological activities, including anti-inflammatory, neuroprotective, and anticancer properties.[1] Primarily isolated from medicinal plants such as Cnidium monnieri and Angelica pubescens, understanding its biosynthetic pathway is critical for metabolic engineering, synthetic biology applications, and optimizing production.[1] This technical guide provides an in-depth overview of the core biosynthetic pathway of osthole, the key enzymes involved, quantitative data on its production, regulatory mechanisms, and detailed experimental protocols for its study.

The Core Biosynthetic Pathway of Osthole

The biosynthesis of osthole originates from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine. The pathway proceeds through a series of enzymatic conversions to form the core coumarin skeleton, umbelliferone, which is subsequently modified through prenylation and methylation to yield osthole.

The key steps are:

  • Phenylalanine to 4-Coumaroyl-CoA : L-phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to form trans-cinnamic acid. This is then hydroxylated by Cinnamate-4-Hydroxylase (C4H) to produce 4-coumaric acid. Finally, 4-Coumarate-CoA Ligase (4CL) activates 4-coumaric acid into its thioester, 4-coumaroyl-CoA.[2] These initial enzymes have been verified in Cnidium monnieri.[2]

  • Formation of Umbelliferone : 4-coumaroyl-CoA undergoes ortho-hydroxylation at the 2' position, a critical step catalyzed by 4-Coumaroyl-CoA 2'-Hydroxylase (C2'H) , also known as a coumarin synthase (COSY).[2] The resulting 2',4'-dihydroxycinnamoyl-CoA is unstable and undergoes spontaneous intramolecular cyclization (lactonization) to form the key intermediate, umbelliferone.[2]

  • Prenylation : Umbelliferone is then prenylated at the C-8 position with a dimethylallyl diphosphate (DMAPP) group. This reaction is catalyzed by a Prenyltransferase (PT) , resulting in the formation of demethylsuberosin.

  • Methylation : The final step is the methylation of the 7-hydroxyl group of demethylsuberosin. An O-methyltransferase (OMT) transfers a methyl group from S-adenosyl methionine (SAM) to the substrate, yielding osthole.

The following diagram illustrates this core pathway.

Osthole_Biosynthesis Core Biosynthetic Pathway of Osthole sub_phe L-Phenylalanine sub_cin trans-Cinnamic Acid sub_phe->sub_cin sub_cou 4-Coumaric Acid sub_cin->sub_cou sub_coa 4-Coumaroyl-CoA sub_cou->sub_coa sub_umb Umbelliferone sub_coa->sub_umb Spontaneous lactonization sub_dem Demethylsuberosin sub_umb->sub_dem + DMAPP sub_ost Osthole sub_dem->sub_ost + SAM enz_pal PAL enz_pal->sub_cin enz_c4h C4H enz_c4h->sub_cou enz_4cl 4CL enz_4cl->sub_coa enz_c2h C2'H / COSY enz_c2h->sub_coa enz_pt Prenyltransferase (PT) enz_pt->sub_dem enz_omt O-Methyltransferase (OMT) enz_omt->sub_ost

Caption: The core biosynthetic pathway of osthole from L-phenylalanine.

Regulation of Osthole Biosynthesis

The production of coumarins, including osthole, is tightly regulated in plants and is often induced in response to external stimuli. This regulation primarily occurs at the transcriptional level, where stress-related signaling molecules activate transcription factors that, in turn, upregulate the expression of biosynthetic genes.

  • Elicitors: Methyl jasmonate (MeJA), a key plant signaling molecule, is a potent elicitor of coumarin biosynthesis.[3][4] Studies have shown that exogenous application of MeJA can significantly increase the activity of upstream enzymes like PAL, C4H, and 4CL, leading to a substantial accumulation of coumarins.[3][5]

  • Biotic and Abiotic Stress: The coumarin pathway is a crucial component of plant defense. Its activation is observed in response to various biotic stressors, such as pathogens, and abiotic stressors like high salinity, drought, and light changes.[6][7]

  • Transcriptional Control: The promoters of coumarin biosynthetic genes contain cis-regulatory elements that bind to specific families of transcription factors. Key regulators include MYB , bHLH , AP2 , and WRKY transcription factors, which integrate stress signals to modulate gene expression.[6][7]

Osthole_Regulation Transcriptional Regulation of Osthole Biosynthesis stress Biotic & Abiotic Stress (Pathogens, Salinity, Drought) signal Intracellular Signaling Cascade stress->signal meja Methyl Jasmonate (MeJA) meja->signal tf Activation of Transcription Factors (MYB, WRKY, bHLH) signal->tf genes Upregulation of Biosynthetic Genes (PAL, C4H, 4CL, etc.) tf->genes bind to promoters output Increased Osthole Accumulation genes->output

Caption: Simplified model of the transcriptional regulation of osthole biosynthesis.

Quantitative Data on Osthole Production

Quantitative analysis is essential for evaluating the efficiency of extraction, elicitation, and metabolic engineering strategies. While comprehensive enzyme kinetic data for the entire pathway in C. monnieri is scarce, several studies provide valuable benchmarks for osthole yields.

ParameterPlant/SystemValueConditions / NotesReference
Extraction Yield Cnidium monnieri50.6 mg osthole / 150 mg crude extractHigh-Speed Counter-Current Chromatography (HSCCC) purification.[8]
Extraction Yield Cnidium monnieri45.3 mg bergapten / 500 mg crude extractHSCCC purification. Bergapten is another major coumarin.[9]
Elicitation Effect Phlojodicarpus sibiricus3.25-fold increase in total coumarins4 days after treatment with 1 mM Methyl Jasmonate (MeJA).[3]
Elicitation Effect Phlojodicarpus sibiricus3112.7 µg/g d-laserpitin1 mM MeJA treatment (control was 1027.6 µg/g).[3]
Engineered Production Saccharomyces cerevisiae108.10 mg/L ostholeShake flask fermentation of engineered yeast.[4]
Engineered Production Saccharomyces cerevisiae255.1 mg/L ostholeFed-batch fermentation of engineered yeast.[4]

Table 1: Summary of quantitative data on coumarin and osthole production.

Key Experimental Protocols

This section provides generalized methodologies for the quantification of osthole and the analysis of its biosynthetic gene expression. These protocols are based on established techniques and should be optimized for specific plant species and tissues.

Protocol: Extraction and HPLC Quantification of Osthole

This protocol describes a method for extracting coumarins from plant material and quantifying osthole using High-Performance Liquid Chromatography (HPLC).

HPLC_Workflow Workflow for Osthole Quantification by HPLC s1 1. Sample Preparation (Dry & Grind Plant Material) s2 2. Solvent Extraction (e.g., Ethanol/Methanol, Sonication) s1->s2 s3 3. Filtration & Concentration (Filter extract, evaporate solvent) s2->s3 s4 4. Sample Cleanup (Optional) (e.g., Solid Phase Extraction) s3->s4 s5 5. HPLC Analysis (Inject sample onto C18 column) s4->s5 s6 6. Data Analysis (Quantify using standard curve) s5->s6

Caption: Generalized experimental workflow for osthole extraction and HPLC analysis.

Methodology:

  • Sample Preparation :

    • Harvest and dry the plant material (e.g., fruits of C. monnieri) at a controlled temperature (e.g., 50°C) until constant weight.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction :

    • Weigh approximately 1.0 g of powdered plant material into a flask.

    • Add 50 mL of an appropriate solvent (e.g., 95% ethanol or methanol).[10]

    • Perform extraction using ultrasonication for 30-60 minutes at room temperature or reflux extraction for 2-4 hours.[9][10]

    • Allow the mixture to cool and filter through Whatman No. 1 filter paper.

  • Concentration and Reconstitution :

    • Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure.

    • Re-dissolve the dried crude extract in a known volume of HPLC-grade methanol or acetonitrile to a final concentration suitable for injection (e.g., 1-10 mg/mL).[11]

    • Filter the final sample solution through a 0.45 µm syringe filter prior to injection.

  • HPLC Conditions :

    • System : HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

    • Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[11]

    • Mobile Phase : A gradient elution using (A) water and (B) acetonitrile is common.[11]

      • Example Gradient: Start with 35% B, ramp to 50% B over 6 min, then to 100% B over 8 min, hold for 4 min.

    • Flow Rate : 1.0 mL/min.[11]

    • Column Temperature : 30°C.[11]

    • Detection : Monitor at a wavelength where osthole has strong absorbance (e.g., 254 nm or 330 nm).[11][12]

  • Quantification :

    • Prepare a series of standard solutions of purified osthole (e.g., 0.1 to 100 µg/mL).

    • Generate a standard curve by plotting the peak area against the concentration of the standards.

    • Calculate the concentration of osthole in the plant extract by interpolating its peak area from the standard curve.

Protocol: Gene Expression Analysis by qRT-PCR

This protocol outlines the steps to measure the relative expression levels of osthole biosynthetic genes (e.g., PAL, C4H, 4CL) in response to elicitors or stress.

qRTPCR_Workflow Workflow for Gene Expression Analysis by qRT-PCR s1 1. Plant Treatment (e.g., MeJA spray, control) s2 2. RNA Extraction (From harvested tissues) s1->s2 s3 3. RNA Quality Control (Check integrity and purity) s2->s3 s4 4. cDNA Synthesis (Reverse Transcription) s3->s4 s5 5. qRT-PCR (Amplify target & reference genes) s4->s5 s6 6. Data Analysis (Calculate relative expression, e.g., 2^-ΔΔCt) s5->s6

References

Preliminary Toxicity Profile of Osthole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the preliminary toxicity of Osthole (7-methoxy-8-(3-methyl-2-butenyl)-2H-1-benzopyran-2-one), a natural coumarin derivative with various pharmacological properties. The information is compiled from available preclinical studies to assist in the safety assessment and development of Osthole as a potential therapeutic agent.

Acute Toxicity

Acute toxicity studies are foundational in determining the potential for adverse effects from a single dose of a substance. For Osthole, these studies have been conducted in rodent models and aquatic organisms.

Quantitative Data for Acute Toxicity
SpeciesRoute of AdministrationVehicleDose (mg/kg)MortalityLD50 (mg/kg)Clinical SignsReference
MiceIntraperitoneal (i.p.)Not Specified1000/4710Hyperventilation, tremor, photophobia (reversible within 24 hours)[1][2]
5001/3[1]
10002/2[1]
SpeciesTest TypeConcentration (µM)EC50 (µM)LC50 (µM)NOEC (µM)PNEC (µM)ObservationsReference
Daphnia magna48h Immobilisation2.5, 5.0, 10.0, 20.0, 40.019.3-5.40.19High toxicity at 40.0 µM (6.7% survival)[3]
Danio rerio (embryos)96h Lethality2.5, 5.0, 10.0, 20.0, 40.0-30.65.40.19Morphological abnormalities (coagulation, delayed hatching, edema) above 10.0 µM[3]
Experimental Protocol: Acute Toxicity in Mice

Objective: To determine the median lethal dose (LD50) and observe clinical signs of toxicity of a single intraperitoneal dose of Osthole in mice.[1][4]

Animal Model:

  • Species: Adult female mice[1]

  • Weight: 25-35 g[1]

  • Acclimatization: One week prior to the experiment.[1]

Methodology:

  • Grouping: Mice were divided into four groups (n=4).[1]

  • Test Substance Administration: Single doses of Osthole (100, 500, and 1000 mg/kg) were administered intraperitoneally.[1][4]

  • Observation Period: Mice were monitored for 14 days for clinical signs of toxicity and mortality.[1][4]

  • Parameters Assessed:

    • Clinical signs (e.g., changes in behavior, breathing, etc.) were observed, with effects noted to be reversible within 24 hours.[1]

    • Mortality[1]

    • Body and organ weights[1]

    • Microscopic findings[1]

  • Data Analysis: The LD50 value was calculated based on the mortality data.[1]

Sub-chronic Toxicity

Sub-chronic toxicity studies provide insights into the adverse effects of repeated exposure to a substance over a portion of the lifespan of the test animal.

Quantitative Data for Sub-chronic Toxicity
SpeciesRouteVehicleDose (mg/kg/day)DurationNOAEL (mg/kg)Key FindingsReference
Wistar Rats (male & female)Oral (gavage)0.5% w/v NaCMC5, 25, 5045 days< 5Renal function impairment, including peritubular capillary congestion, hemorrhage, mild tubular dilatation, and inflammatory cell infiltration. Significant changes in creatinine, potassium, glucose, albumin, and urea levels. Induction of hepatic CYP1A2, CYP2E1, and CYP2C11.[1][4]
Experimental Protocol: 45-Day Oral Toxicity Study in Rats

Objective: To evaluate the potential toxicity of Osthole following repeated oral administration in Wistar rats for 45 days.[1][4]

Animal Model:

  • Species: Male and female Wistar rats[1]

  • Age: Seven weeks at the start of the study[1]

  • Initial Body Weight: 90-130 g[1]

Methodology:

  • Grouping: Rats were divided into groups of four males and four females for each dose level and a control group.[1]

  • Test Substance Administration: Osthole was administered daily via oral gavage at doses of 5, 25, and 50 mg/kg. The control group received the vehicle (0.5% w/v NaCMC) only.[1][4]

  • Duration: 45 days.[1][4]

  • Observations and Parameters Assessed:

    • Clinical Signs: Animals were observed for any signs of abnormalities throughout the treatment period.[1]

    • Body Weight: Recorded twice a week.[1]

    • Hematology and Clinical Chemistry: Blood samples were collected at the end of the study for analysis of hematological and biochemical parameters.[1]

    • Organ Weights: Relative organ weights were determined.[1]

    • Histopathology: All major organs were examined microscopically.[1][4]

    • Hepatic CYP Gene Expression: The expression of different hepatic CYP genes was investigated in male rats from the highest dose group.[1][4]

  • Data Analysis: Statistical analysis was performed to compare the treated groups with the control group. The No-Observed-Adverse-Effect Level (NOAEL) was determined.[1][4]

Genotoxicity, Chronic Toxicity, and Reproductive Toxicity

As of the date of this guide, a comprehensive search of publicly available scientific literature did not yield specific studies on the genotoxicity (e.g., Ames test, micronucleus assay), chronic toxicity, or reproductive and developmental toxicity of Osthole.

However, some information on related coumarin compounds is available:

  • Reproductive and Developmental Toxicity: While some animal studies suggest that Osthole may have an influence on the reproductive system, such as affecting hormone levels, these are preliminary findings and do not constitute formal reproductive and developmental toxicity studies according to regulatory guidelines.[8][9][10][11]

The absence of data in these critical areas represents a significant gap in the toxicological profile of Osthole and highlights the need for further investigation.

Metabolism and Putative Toxicity Pathways

The metabolism of Osthole is a key factor in its potential toxicity, particularly concerning the liver and kidneys.

Metabolic Activation of Osthole

Osthole undergoes metabolic activation primarily in the liver, mediated by cytochrome P450 (CYP) enzymes. This process can lead to the formation of reactive metabolites that contribute to its cytotoxicity.

G Osthole Osthole Phenol_Metabolite Phenol Metabolite Osthole->Phenol_Metabolite CYP3A4, CYP1A2 (Oxidation) Quinone_Methide Reactive Quinone Methide Intermediate Phenol_Metabolite->Quinone_Methide Metabolic Oxidation GSH_Conjugate Glutathione (GSH) Conjugate Quinone_Methide->GSH_Conjugate Detoxification Hepatotoxicity Hepatotoxicity Quinone_Methide->Hepatotoxicity Cellular Damage

Figure 1: Metabolic Activation Pathway of Osthole.
Signaling Pathways in Osthole-Induced Renal Effects

Sub-chronic exposure to Osthole has been linked to renal impairment. Several signaling pathways have been investigated in the context of Osthole's effects on the kidney, primarily in models of renal injury where Osthole has shown protective effects. However, these pathways may also be relevant to its toxic effects at higher doses or with prolonged exposure.

G Osthole High-Dose / Prolonged Osthole Exposure TGF_beta TGF-β Signaling Osthole->TGF_beta Modulates IL11_ERK IL-11/ERK1/2 Signaling Osthole->IL11_ERK Modulates JAK2_STAT3 JAK2/STAT3 Signaling Osthole->JAK2_STAT3 Suppresses PI3K_Akt_mTOR PI3K/Akt/mTOR Signaling Osthole->PI3K_Akt_mTOR Reduces Activity Nrf2 Nrf2 Activation Osthole->Nrf2 Promotes Renal_Injury Renal Injury (Fibrosis, Inflammation, Oxidative Stress) TGF_beta->Renal_Injury Contributes to IL11_ERK->Renal_Injury Contributes to JAK2_STAT3->Renal_Injury Contributes to PI3K_Akt_mTOR->Renal_Injury Contributes to Nrf2->Renal_Injury Protects against

Figure 2: Signaling Pathways Associated with Osthole's Renal Effects.

General Experimental Workflow for Preclinical Toxicity Testing

The following diagram illustrates a general workflow for the preclinical toxicological evaluation of a compound like Osthole, incorporating the types of studies discussed in this guide.

G start Test Compound (Osthole) acute_tox Acute Toxicity Studies (e.g., LD50 in rodents) start->acute_tox genotox Genotoxicity Assays start->genotox subchronic_tox Sub-chronic Toxicity (e.g., 28/90-day rodent study) acute_tox->subchronic_tox chronic_tox Chronic Toxicity (e.g., >90-day rodent study) subchronic_tox->chronic_tox repro_dev_tox Reproductive & Developmental Toxicity subchronic_tox->repro_dev_tox carcinogenicity Carcinogenicity Studies (Long-term animal studies) chronic_tox->carcinogenicity tox_profile Comprehensive Toxicological Profile & Risk Assessment chronic_tox->tox_profile ames Ames Test (Bacterial Reverse Mutation) genotox->ames micronucleus In vitro/In vivo Micronucleus Assay genotox->micronucleus genotox->tox_profile repro_dev_tox->tox_profile carcinogenicity->tox_profile

Figure 3: General Workflow for Preclinical Toxicity Assessment.

Conclusion and Future Directions

The available preliminary toxicity data on Osthole indicate moderate acute toxicity following intraperitoneal administration in mice and suggest that the kidney is a potential target organ for toxicity with repeated oral exposure in rats. The NOAEL in a 45-day rat study was determined to be less than 5 mg/kg/day.[1][4] The metabolic activation of Osthole via CYP enzymes is a critical area of consideration for potential hepatotoxicity.

Significant data gaps exist, particularly in the areas of chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental toxicity. To support the further development of Osthole as a safe and effective therapeutic agent, it is imperative that these areas are investigated through well-designed studies following international regulatory guidelines (e.g., OECD). A comprehensive understanding of the toxicological profile of Osthole is essential for a thorough risk assessment and the determination of a safe dose for potential human studies.

References

The Chemical Compass of a Coumarin: An In-depth Technical Guide to the Structure-Activity Relationship of Osthole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Osthole, a natural coumarin primarily isolated from the fruits of Cnidium monnieri, has emerged as a promising scaffold in drug discovery. Its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects, have spurred extensive research into its chemical structure-activity relationship (SAR). This technical guide provides a comprehensive analysis of Osthole's SAR, detailing the impact of structural modifications on its biological efficacy. This document summarizes key quantitative data, provides detailed experimental protocols for cited assays, and visualizes critical signaling pathways and workflows to facilitate a deeper understanding and guide future research in the development of potent Osthole-based therapeutics.

Core Structure and Key Modification Sites

The foundational structure of Osthole (7-methoxy-8-(3-methyl-2-butenyl)coumarin) offers several key sites for chemical modification, which significantly influence its biological activity. These sites primarily include the C-3 and C-4 positions of the coumarin ring, the C-7 methoxy group, the C-8 isoprenyl side chain, and the lactone ring. Understanding the impact of substitutions at these positions is crucial for designing novel derivatives with enhanced potency and selectivity.

Structure-Activity Relationship of Osthole

Anti-Tumor Activity

The anti-proliferative and pro-apoptotic effects of Osthole have been documented across a wide range of cancer cell lines.[1] Modifications to its core structure have led to the development of derivatives with significantly improved anti-cancer activity.

Key SAR Insights for Anti-Tumor Activity:

  • C-3 Position: Introduction of an aromatic ring at the C-3 position has been shown to enhance anticancer activity. A series of 3-aryl-substituted derivatives demonstrated potent inhibitory effects on breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values significantly lower than the parent compound.

  • Lactone Ring: Opening of the lactone ring and the introduction of amide or ester groups can modulate anti-tumor effects. The introduction of an N-hydroxylamide group has been noted to augment anticancer activity.

  • C-7 and C-8 Positions: Structural modifications at these positions, often in combination with changes to the lactone ring, have yielded derivatives with potent inhibitory effects. For instance, certain 3-aryl-substituted derivatives with modifications at C-7 and C-8 showed IC50 values in the sub-micromolar range against breast cancer cells, representing a more than 100-fold improvement over Osthole.

  • Introduction of Heterocyclic Fused Fragments: Incorporating heterocyclic fused fragments at the C-3 and C-4 positions has resulted in derivatives with notable antifungal activity, suggesting a broader spectrum of bioactivity.

Table 1: Anti-Tumor Activity of Osthole and Its Derivatives (IC50 Values)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
OstholeHuman ovarian cancer~75[1]
OstholeLung cancer (A549)46.2[1]
OstholeBreast cancer (MCF-7)42.4[1]
OstholeProstate cancer (PC-3)24.8[1]
OstholeHuman squamous carcinoma (A431)23.2[1]
OstholeRetinoblastoma (Y-79, 24h)200[1]
OstholeRetinoblastoma (Y-79, 48h)120[1]
OstholeCervical cancer (HeLa)45.01 ± 3.91[1]
OstholeCervical cancer (Me-180)88.95 ± 0.13[1]
OstholeHead and neck squamous cell cancer (FaDu, 24h)122.35 ± 11.63[1]
OstholeHead and neck squamous cell cancer (FaDu, 48h)93.36 ± 8.71[1]
OstholeOvarian cancer (ES2, OV90)20[1]
Derivative 84 (dihydropyrimidinone analog)Colon (Colo-205)37.6
Derivative 84 (dihydropyrimidinone analog)Prostate (PC-3)40.8
Derivative 84 (dihydropyrimidinone analog)Leukemia (THP-1)65.8
Derivative 84 (dihydropyrimidinone analog)Lung (A549)67.8
Derivative 92e (3-aryl-substituted)Breast (MCF-7)0.24
Derivative 92e (3-aryl-substituted)Breast (MDA-MB-231)0.31
OstholeBreast (MDA-MB-231)24.2 µg/mL[2]
OstholeBreast (MDA-MB-231BO)6.8 µg/mL[2]
OstholeBreast (MCF-7)123.9 µg/mL[2]
Anti-Inflammatory Activity

Osthole and its derivatives exhibit significant anti-inflammatory properties by modulating key inflammatory pathways.

Key SAR Insights for Anti-Inflammatory Activity:

  • C-7 Position: Modifications at the C-7 position have yielded potent anti-inflammatory agents. A series of derivatives were synthesized and tested for their ability to suppress the release of inflammatory cytokines like IL-6 in LPS-activated macrophages. Compound 56m from this series showed an IC50 of 4.57 µM, which was 32 times more potent than Osthole. This compound also demonstrated significant efficacy in animal models of ulcerative colitis and acute lung injury.[3]

Table 2: Anti-Inflammatory Activity of Osthole Derivatives

Compound/DerivativeAssayIC50 (µM)Potency vs. OstholeReference
Compound 56mIL-6 release in J774A macrophages4.5732x
Neuroprotective Effects

Osthole has demonstrated neuroprotective effects in various models of neuronal damage.[4][5] Structural modifications have been explored to enhance these properties.

Key SAR Insights for Neuroprotective Activity:

  • C-7 Position Modifications: The introduction of piperazine, tetrahydropyrrole, and aromatic amine groups at the C-7 position may enhance neuroprotective properties.

  • Compound 59c , a derivative with a modified C-7 position, showed significant neuroprotective efficacy against H2O2, oxygen-glucose deprivation, and Aβ42-induced toxicity at a concentration of 10 µM.

  • Compound 60c exhibited potent nitric oxide (NO) inhibitory activity, surpassing the positive control indomethacin.

Table 3: Neuroprotective Activity of Osthole Derivatives

Compound/DerivativeAssay ConditionNeuroprotection (%)Concentration (µM)Reference
Compound 59cH2O2-induced toxicity45.7 ± 5.510
Compound 59cOxygen glucose deprivation64.6 ± 4.810
Compound 59cAβ42-induced toxicity61.4 ± 5.210
Compound 60cNO inhibition50.4 ± 7.1-

Key Signaling Pathways Modulated by Osthole

Osthole exerts its diverse biological effects by modulating several critical intracellular signaling pathways.

  • PI3K/Akt Signaling Pathway: Osthole inhibits the PI3K/Akt pathway in various cancer cells, leading to decreased proliferation, migration, and invasion, and inducing apoptosis.[1] This pathway is a key regulator of cell growth and survival.

  • MAPK Signaling Pathway: Osthole modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK and p38 phosphorylation, to exert its anti-inflammatory effects.[6][7] In neuroprotection, it has been shown to prolong the activation of ERK1/2 while suppressing JNK activity.[8][9]

  • NF-κB Signaling Pathway: Osthole inhibits the activation of NF-κB, a crucial transcription factor in the inflammatory response, thereby reducing the expression of pro-inflammatory mediators.[6][7]

  • Notch Signaling Pathway: In the context of neuroinflammation, Osthole has been shown to inhibit the proliferation of microglia by modulating the Notch signaling pathway.[10]

  • Wnt/β-catenin Signaling Pathway: Osthole can activate the Wnt/β-catenin signaling pathway, which is involved in promoting osteoblast differentiation and may play a role in its neuroprotective effects by inhibiting tau phosphorylation and β-catenin degradation.[4][8]

Osthole_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK IKK IKK Receptor->IKK Osthole Osthole Osthole->PI3K inhibits JNK_p38 JNK/p38 Osthole->JNK_p38 inhibits ERK ERK Osthole->ERK activates Osthole->IKK inhibits Wnt Wnt Osthole->Wnt activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Proliferation, Survival, Inflammation, Apoptosis) mTOR->Gene_Expression MAPK->JNK_p38 MAPK->ERK JNK_p38->Gene_Expression ERK->Gene_Expression IκB IκB IKK->IκB NFκB NF-κB IκB->NFκB releases NFκB->Gene_Expression β-catenin β-catenin Wnt->β-catenin β-catenin->Gene_Expression GSK3β GSK-3β GSK3β->β-catenin inhibits

Caption: Major signaling pathways modulated by Osthole.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of Osthole and its derivatives.

Synthesis of Osthole Derivatives

The synthesis of Osthole derivatives often involves multi-step reactions starting from Osthole or a precursor of the coumarin skeleton.

Synthesis_Workflow Start Starting Material (e.g., Osthole) Reaction1 Chemical Modification (e.g., Oxidation, Halogenation) Start->Reaction1 Intermediate Intermediate Product Reaction1->Intermediate Reaction2 Coupling Reaction (e.g., Suzuki, Sonogashira) Intermediate->Reaction2 Purification Purification (e.g., Column Chromatography) Reaction2->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Final Final Osthole Derivative Characterization->Final Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Cell_Culture Cell Culture (Cancer, Macrophage, Neuronal) Treatment Treatment with Osthole/Derivatives Cell_Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Flow Cytometry) Treatment->Apoptosis Inflammation Anti-Inflammatory (NO, Cytokine Measurement) Treatment->Inflammation Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot Animal_Model Animal Model (e.g., DSS-induced Colitis) Treatment_InVivo In Vivo Treatment Animal_Model->Treatment_InVivo Evaluation Evaluation of Efficacy (Histology, Biomarkers) Treatment_InVivo->Evaluation

References

Methodological & Application

Application Notes and Protocols: Osthole In Vitro Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro cytotoxicity of Osthole, a natural coumarin compound. The following sections include summaries of quantitative data from studies on various cell lines, step-by-step experimental methodologies, and diagrams illustrating workflows and molecular pathways.

Quantitative Data Summary: Cytotoxicity of Osthole

The cytotoxic and anti-proliferative effects of Osthole have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Table 1: IC50 Values of Osthole in Human Cancer Cell Lines

Cell LineCancer TypeTime PointIC50 (µmol/ml)Citation
HepG2Hepatocellular Carcinoma24 h0.186[1]
HepG2Hepatocellular Carcinoma48 h0.158[1]
HepG2Hepatocellular Carcinoma72 h0.123[1]

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines a general workflow for investigating the in vitro cytotoxic effects of Osthole.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Mechanism Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A549, HepG2, HeLa) osthole_prep 2. Osthole Preparation (Dissolve in DMSO, dilute in media) cell_culture->osthole_prep cell_seeding 3. Cell Seeding (e.g., 5x10^3 cells/well in 96-well plate) osthole_prep->cell_seeding treatment 4. Osthole Treatment (Various concentrations for 24-72h) cell_seeding->treatment viability A. Cell Viability (MTT, LDH Assay) treatment->viability 5. Assay Performance apoptosis B. Apoptosis (Annexin V/PI Staining) treatment->apoptosis 5. Assay Performance cell_cycle C. Cell Cycle (Propidium Iodide Staining) treatment->cell_cycle 5. Assay Performance protein_exp D. Protein Expression (Western Blot) treatment->protein_exp 5. Assay Performance data_analysis 6. Data Acquisition & Analysis (Spectrophotometry, Flow Cytometry, Imaging) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis protein_exp->data_analysis

Caption: General workflow for in vitro cytotoxicity testing of Osthole.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[2]

Materials:

  • 96-well plates

  • Osthole stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3][4]

  • DMSO (Dimethyl sulfoxide) or other solubilizing agent[3]

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding: Seed cells (e.g., A549, HeLa, HepG2) into a 96-well plate at a density of 4,000-5,000 cells/well and incubate overnight at 37°C with 5% CO2.[3][5]

  • Treatment: Remove the medium and add fresh medium containing various concentrations of Osthole (e.g., 40-600 µM).[5] Include a vehicle control (DMSO) and a negative control (medium only). Incubate for the desired time periods (e.g., 12, 24, 48, or 72 hours).[1][5]

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3][5]

  • Formazan Solubilization: Carefully remove the supernatant. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Subtract the background absorbance from all readings. Cell viability is typically expressed as a percentage relative to the vehicle-treated control cells.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[6][7]

Materials:

  • Cells cultured in a 96-well plate and treated with Osthole

  • Commercially available LDH cytotoxicity assay kit (containing reaction mix, stop solution, and lysis buffer)

  • Microplate reader (absorbance at 490 nm)

Protocol:

  • Prepare Controls: In addition to test samples, prepare triplicate wells for:

    • Spontaneous LDH activity: Cells treated with sterile water or vehicle.[8]

    • Maximum LDH activity: Cells treated with the 10X Lysis Buffer provided in the kit.[8]

    • Background control: Culture medium only.[8]

  • Sample Collection: Following Osthole treatment, gently shake the plate. Centrifuge the plate at 600 x g for 10 minutes.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, optically clear 96-well plate.[6]

  • Add Reaction Mix: Add 50 µL of the LDH Reaction Mix to each well. Mix gently and incubate for up to 30 minutes at room temperature, protected from light.[6]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[6]

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula:

    • % Cytotoxicity = [(Test Sample - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] x 100.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with Osthole

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Collection: Following treatment with Osthole (e.g., 100-200 µM for 48 hours), collect both floating and attached cells.[9]

  • Washing: Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.[9]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.[9]

  • Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide to the cell suspension.[1][9]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1][9]

  • Analysis: Immediately analyze the samples by flow cytometry.

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution (G0/G1, S, G2/M) by flow cytometry.[10]

Materials:

  • Cells treated with Osthole

  • Cold 70% ethanol[10][11]

  • PBS

  • PI/RNase A staining buffer[10]

  • Flow cytometer

Protocol:

  • Cell Harvesting: Collect approximately 1x10^6 cells by centrifugation (1200 rpm for 5 minutes).[11]

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[10][11]

  • Incubation: Fix the cells on ice or at 4°C for at least 2 hours.[10] Samples can be stored in ethanol for extended periods.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[11]

  • Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[10]

  • Incubation: Incubate for 15-30 minutes at 37°C or overnight at 4°C, protected from light.[10][12]

  • Analysis: Acquire data on a flow cytometer. The DNA content will be used to generate a histogram representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Key Signaling Pathways Affected by Osthole

Osthole has been shown to induce apoptosis through the modulation of key signaling pathways, including the intrinsic mitochondrial pathway.

G cluster_iap Inhibitor of Apoptosis (IAP) Proteins cluster_bcl2 Bcl-2 Family Proteins cluster_caspase Caspase Cascade Osthole Osthole XIAP XIAP Osthole->XIAP decreases protein levels cIAP1 c-IAP1 Osthole->cIAP1 decreases protein levels cIAP2 c-IAP2 Osthole->cIAP2 decreases protein levels Survivin Survivin Osthole->Survivin decreases protein levels Bcl2 Bcl-2 (Anti-apoptotic) Osthole->Bcl2 decreases Bax Bax (Pro-apoptotic) Osthole->Bax increases Casp9 Caspase-9 Bcl2->Casp9 Bax->Casp9 CleavedCasp9 Cleaved Caspase-9 Casp9->CleavedCasp9 activation Casp3 Caspase-3 CleavedCasp3 Cleaved Caspase-3 Casp3->CleavedCasp3 activation CleavedCasp9->Casp3 Apoptosis Apoptosis CleavedCasp3->Apoptosis

Caption: Osthole-induced apoptosis signaling pathway.[3]

References

In Vivo Animal Models for Studying the Effects of Osthole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established in vivo animal models used to investigate the therapeutic potential of Osthole, a natural coumarin compound. Detailed protocols for key experimental models in osteoporosis, cancer, Alzheimer's disease, and metabolic syndrome are provided, along with summarized quantitative data and visualizations of associated signaling pathways.

Osteoporosis: Ovariectomized Rodent Model

The ovariectomized (OVX) rodent, typically a rat or mouse, is the most widely used and accepted model for studying postmenopausal osteoporosis. The surgical removal of the ovaries induces estrogen deficiency, leading to rapid bone loss that mimics the condition in postmenopausal women.

Quantitative Data Summary
Animal ModelOsthole DosageTreatment DurationKey FindingsReference
Ovariectomized (OVX) Rats9.0 mg/kg/day (oral)4 weeksSignificantly protected against cancellous bone loss and increased the maximal load in the femoral neck. Reduced urinary deoxypyridinoline (DPD) levels.[1]
Ovariectomized (OVX) Rats<10 mg/kg/day>2 monthsMeta-analysis showed a significant increase in Bone Mineral Density (BMD).[2][3]
Ovariectomized (OVX) Rats100 mg/kg/day (oral)8 weeksIncreased total BMD, trabecular bone volume, and trabecular thickness. Decreased trabecular separation.[4]
Aged (12-month-old) C57BL/6J Mice5 mg/kg/day (i.p.)4 weeksIncreased BMD by 67% and bone volume/total volume (BV/TV) by 75%. Increased trabecular number and decreased trabecular separation.[5]
Experimental Protocol: Ovariectomy-Induced Osteoporosis in Rats

This protocol provides a standard method for inducing osteoporosis in female rats through bilateral ovariectomy.

Materials:

  • Female Sprague-Dawley or Wistar rats (6 months old)[6][7]

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, scissors, forceps)

  • Suture materials (absorbable and non-absorbable)

  • Antiseptic solution (e.g., povidone-iodine)

  • Sterile saline

  • Warming pad

Procedure:

  • Animal Preparation: Acclimatize rats for at least one week before surgery. Anesthetize the rat using an appropriate anesthetic. Shave and disinfect the surgical area on the dorsal or ventral side.

  • Surgical Incision:

    • Dorsal Approach: Make a single longitudinal incision (~2 cm) in the skin over the lumbar region. Move the skin to one side to locate the ovary beneath the back muscle. Make a small incision in the muscle layer to expose the retroperitoneal space.

    • Ventral Approach: Make a midline abdominal incision (~3 cm) through the skin and linea alba to expose the abdominal cavity.

  • Ovary Ligation and Removal: Gently locate and exteriorize one ovary. The ovary is typically surrounded by a fat pad. Ligate the ovarian blood vessels and the fallopian tube with absorbable suture material. Carefully excise the ovary.

  • Closure: Return the uterine horn to the abdominal cavity. Repeat the procedure for the other ovary. Close the muscle layer with absorbable sutures and the skin incision with non-absorbable sutures.

  • Post-Operative Care: Administer analgesics as required. Monitor the animals for signs of infection or distress. Allow a recovery period of 2-4 weeks for the establishment of bone loss before commencing Osthole treatment.[8]

  • Sham Operation: For the control group, perform a sham surgery where the ovaries are located and handled but not removed.

  • Confirmation of Osteoporosis: After the designated period post-OVX (e.g., 14-60 days), osteoporosis can be confirmed by measuring a decrease in bone mineral density (BMD) and deterioration of trabecular microarchitecture using techniques like dual-energy X-ray absorptiometry (DEXA) or micro-computed tomography (µCT).[6][7]

Signaling Pathway: Osthole in Osteoblast Differentiation

Osthole has been shown to promote osteoblast differentiation and bone formation by activating the Wnt/β-catenin signaling pathway, which in turn upregulates the expression of bone morphogenetic protein 2 (BMP-2).

G Osthole Osthole Wnt Wnt Signaling Pathway Osthole->Wnt Activates beta_catenin β-catenin (stabilization and nuclear translocation) Wnt->beta_catenin BMP2 BMP-2 Expression beta_catenin->BMP2 Upregulates Osteoblast_Diff Osteoblast Differentiation BMP2->Osteoblast_Diff Promotes Bone_Formation Bone Formation Osteoblast_Diff->Bone_Formation

Caption: Osthole-mediated activation of Wnt/β-catenin and BMP-2 signaling in osteoblasts.

Cancer: Xenograft Mouse Model

The xenograft mouse model, where human cancer cells are implanted into immunodeficient mice (e.g., nude or SCID mice), is a fundamental tool for evaluating the in vivo efficacy of potential anticancer agents like Osthole.

Quantitative Data Summary
Animal ModelCancer Cell LineOsthole DosageTreatment DurationKey FindingsReference
Nude MiceHepatocellular Carcinoma (SMMC-7721)61, 122, 244 mg/kg2 weeksDose-dependently inhibited tumor growth. At 244 mg/kg, tumor volume was significantly reduced.[9]
Nude MiceEndometrial Cancer (JEC)Not specified in abstractNot specified in abstractConfirmed in vivo inhibition of cancer cell growth.[10]
C57/BL6 MiceHepatocellular Carcinoma (Hepa1-6)61, 122, 244 mg/kg14 daysTumor inhibition rates of 27.02%, 45.24%, and 68.09% for the respective doses.[11]
Experimental Protocol: Subcutaneous Tumor Xenograft in Nude Mice

This protocol describes the establishment of a subcutaneous tumor xenograft model to assess the anti-tumor effects of Osthole.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old)[12][13]

  • Human cancer cell line of interest (e.g., SMMC-7721, JEC)

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Syringes and needles (27-30 gauge)

Procedure:

  • Cell Preparation: Culture the selected cancer cells to 80-90% confluency. Harvest the cells by trypsinization and wash them with PBS. Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 1-5 x 10^7 cells/mL. Keep the cell suspension on ice.[14]

  • Animal Preparation: Acclimatize the mice for at least one week. Anesthetize the mouse if necessary, although brief restraint is often sufficient.

  • Subcutaneous Injection: Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 80-100 mm³), randomize the mice into control and treatment groups.[15]

  • Osthole Administration: Administer Osthole to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dosage and schedule. The control group should receive the vehicle.

  • Data Collection: Measure tumor dimensions with a caliper every 2-3 days and calculate the tumor volume using the formula: Volume = 0.5 x (Width)² x Length.[13] Monitor the body weight and overall health of the mice.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).

Signaling Pathway: Osthole in Cancer Cell Apoptosis

Osthole has been shown to induce apoptosis in various cancer cells by inhibiting the PI3K/Akt signaling pathway, which is a key regulator of cell survival.

G Osthole Osthole PI3K PI3K Osthole->PI3K Inhibits Akt Akt (Phosphorylation) PI3K->Akt Activates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Akt->Anti_Apoptotic Activates Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Inhibits G Osthole Osthole Wnt_beta_catenin Wnt/β-catenin Signaling Osthole->Wnt_beta_catenin Activates NSC_Prolif NSC Proliferation & Differentiation Wnt_beta_catenin->NSC_Prolif Apoptosis_Inhibition Inhibition of Neuronal Apoptosis Wnt_beta_catenin->Apoptosis_Inhibition Neuroprotection Neuroprotection & Cognitive Improvement NSC_Prolif->Neuroprotection Apoptosis_Inhibition->Neuroprotection G Osthole Osthole PPARa PPARα Osthole->PPARa Activates PPARg PPARγ Osthole->PPARg Activates Fatty_Acid_Oxidation Fatty Acid Oxidation PPARa->Fatty_Acid_Oxidation Upregulates Glucose_Uptake Glucose Uptake PPARg->Glucose_Uptake Upregulates Lipid_Lowering Lipid Lowering Fatty_Acid_Oxidation->Lipid_Lowering Improved_Insulin_Sensitivity Improved Insulin Sensitivity Glucose_Uptake->Improved_Insulin_Sensitivity

References

Application Note: Quantification of Osthole using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Osthole, a natural coumarin compound primarily isolated from the fruits of Cnidium monnieri (L.) Cuss., has garnered significant interest in the pharmaceutical and research communities due to its diverse pharmacological activities. These activities include anti-inflammatory, neuroprotective, and anticancer effects. Accurate and precise quantification of Osthole in various matrices, such as plasma, plant extracts, and pharmaceutical formulations, is crucial for pharmacokinetic studies, quality control, and drug development. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of Osthole.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been demonstrated to provide excellent separation and quantification of Osthole.

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Conditions
Column Hypersil ODS2, 5 µm, 250 x 4.6 mm i.d.[1][2][3]
Mobile Phase Methanol: 0.4% Acetic Acid (65:35, v/v)[1][2][3]
Flow Rate 0.7 mL/min[1]
Detection Wavelength 322 nm[1][2][3]
Injection Volume 20 µL
Column Temperature Ambient
Internal Standard Fluocinonide or Paeonol[1][2][4]

Experimental Protocols

1. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Osthole reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.05 µg/mL to 5.0 µg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the internal standard (e.g., Fluocinonide) and dissolve it in 10 mL of methanol. A working concentration of 7.1 µg/mL has been shown to be effective.[1]

2. Sample Preparation

The sample preparation method should be adapted based on the matrix.

2.1. Plasma Samples

This protocol is suitable for pharmacokinetic studies.

  • To 200 µL of plasma in a microcentrifuge tube, add 100 µL of the internal standard working solution.

  • Add 400 µL of diethyl ether and vortex for 1 minute for liquid-liquid extraction.[1]

  • Centrifuge the mixture at 12,000 rpm for 10 minutes.[1]

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction step (steps 2-4) one more time and combine the organic layers.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 50°C.[1]

  • Reconstitute the residue in 100 µL of the mobile phase.[1]

  • Inject 20 µL of the reconstituted sample into the HPLC system.

2.2. Plant Extracts (e.g., from Fructus Cnidii)

This protocol is designed for the quality control of herbal materials.

  • Accurately weigh 1.0 g of powdered Fructus Cnidii.

  • Add 50 mL of 75% ethanol and extract by refluxing for 1.5 hours on a water bath at 100°C.[1]

  • Filter the extract through a 0.45 µm membrane filter.

  • Dilute the filtered extract with the mobile phase to an appropriate concentration within the calibration curve range.

  • Add the internal standard to the diluted extract.

  • Inject 20 µL of the final solution into the HPLC system.

Method Validation Data

The described HPLC method has been validated for its linearity, precision, accuracy (recovery), and sensitivity. The results are summarized in the tables below.

Table 2: Linearity and Sensitivity

ParameterResult
Linearity Range 0.0520–5.20 µg/mL[1][2]
Correlation Coefficient (r) 0.9979[1][2]
Limit of Quantitation (LOQ) 0.0520 µg/mL[1][2][3]
Limit of Detection (LOD) 0.2 µM (approximately 0.049 µg/mL)[5]

Table 3: Accuracy and Precision

Quality Control Sample (µg/mL)Recovery (%)Intra-day Precision (RSD %)Inter-day Precision (RSD %)
0.104 (Low) 90.7[1][2]< 7.5[1]< 7.5[1]
0.520 (Medium) 91.2[1][2]< 7.5[1]< 7.5[1]
5.20 (High) 81.0[1][2]< 7.5[1]< 7.5[1]

Visualizations

Experimental Workflow for Osthole Quantification in Plasma

G Figure 1: Workflow for Osthole Quantification in Plasma A Plasma Sample (200 µL) B Add Internal Standard A->B C Liquid-Liquid Extraction (Diethyl Ether) B->C D Centrifugation (12,000 rpm, 10 min) C->D E Collect Supernatant D->E F Evaporation to Dryness E->F G Reconstitution in Mobile Phase F->G H HPLC Analysis G->H G Figure 2: Key Validation Parameters for the HPLC Method Method Validated HPLC Method Linearity Linearity (0.052-5.20 µg/mL) Method->Linearity Accuracy Accuracy (Recovery >80%) Method->Accuracy Precision Precision (RSD < 7.5%) Method->Precision Sensitivity Sensitivity (LOQ: 0.052 µg/mL) Method->Sensitivity

References

Application of Osthole in Collagen-Induced Arthritis Rat Models: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Osthole, a natural coumarin compound, in preclinical studies utilizing collagen-induced arthritis (CIA) rat models. It is intended to serve as a practical guide, offering detailed protocols for in vivo experiments, a summary of key quantitative findings, and a visual representation of the underlying molecular mechanisms.

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disorder characterized by synovial inflammation, cartilage destruction, and bone erosion. The collagen-induced arthritis (CIA) rat model is a widely accepted preclinical model that mimics many aspects of human RA, making it an invaluable tool for evaluating novel therapeutic agents.[1][2] Osthole, a primary active component extracted from the fruit of Cnidium monnieri, has demonstrated significant anti-inflammatory and immunomodulatory properties.[3][4][5] This document outlines the therapeutic potential of osthole in the context of RA, with a focus on its application in the CIA rat model.

Experimental Protocols

Induction of Collagen-Induced Arthritis (CIA) in Rats

This protocol describes the standardized method for inducing arthritis in rats using bovine type II collagen.

Materials:

  • Male Sprague-Dawley or Wistar rats (150-180 g)[3]

  • Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)[3][6]

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL heat-killed Mycobacterium tuberculosis[6]

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles

Procedure:

  • Emulsification: Prepare an emulsion by mixing equal volumes of bovine type II collagen solution and Complete Freund's Adjuvant (CFA) on ice until a stable emulsion is formed.[3] An electric homogenizer is recommended for creating a stable emulsion.[1]

  • Primary Immunization (Day 0): Inject 0.2 mL of the CII-CFA emulsion (containing 200 µg of collagen) intradermally at multiple points at the base of the tail of each rat.[3]

  • Booster Immunization (Day 7 or 10): Administer a booster injection of 0.1 mL of an emulsion prepared with equal volumes of CII and Incomplete Freund's Adjuvant (IFA) (containing 100 µg of collagen) subcutaneously at the base of the tail.[3] Some protocols suggest the booster can be given on day 7 or day 21.[7][8]

  • Monitoring: The onset of arthritis, characterized by erythema and swelling of the paws, typically occurs between days 12 and 15 after the primary immunization.[3]

Preparation and Administration of Osthole

Materials:

  • Osthole powder

  • 0.5% Sodium carboxymethylcellulose (CMC-Na) solution[3]

  • Oral gavage needles

Procedure:

  • Preparation of Osthole Suspension: Dissolve Osthole in 0.5% CMC-Na solution to the desired final concentrations (e.g., 20 mg/kg and 40 mg/kg).[3]

  • Administration: Beginning from day 12 post-primary immunization, administer the osthole suspension or vehicle (0.5% CMC-Na) to the respective groups of rats daily via oral gavage.[3] Treatment should continue for the duration of the study.

Assessment of Arthritis

1. Arthritis Score:

  • Arthritis severity is scored visually on a scale of 0-4 for each paw, based on the degree of erythema, swelling, and joint deformity.[7]

    • 0: No signs of arthritis.

    • 1: Mild swelling and/or erythema of the ankle or wrist.

    • 2: Moderate swelling and erythema of the ankle or wrist.

    • 3: Severe swelling and erythema of the entire paw, including digits.

    • 4: Maximally inflamed paw with joint deformity.

  • The maximum possible score per rat is 16.

2. Paw Swelling:

  • Measure the thickness or volume of the hind paws at regular intervals (e.g., every 3 days) using electronic digital calipers or a plethysmometer.[3][9]

3. Histopathological Analysis:

  • At the end of the experiment, euthanize the rats and collect the ankle joints.

  • Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.

  • Section the tissues and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration, synovial hyperplasia, and cartilage/bone erosion.[3]

4. Biochemical Analysis:

  • Collect blood samples to measure the serum levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 using ELISA kits.[3][4]

  • Analyze synovial tissue homogenates for the expression of key signaling proteins (e.g., NF-κB, p38, ERK, JNK) and matrix metalloproteinases (MMPs) via Western blotting.[3]

Quantitative Data Summary

The following tables summarize the reported effects of Osthole on key parameters in the CIA rat model.

Table 1: Effect of Osthole on Arthritis Score and Paw Thickness

Treatment GroupDose (mg/kg)Mean Arthritis Score (at peak)Hind Paw Thickness (mm, at peak)
Normal Control-0-
CIA ModelVehicleHighSignificantly Increased
Osthole20Significantly DecreasedSignificantly Decreased
Osthole40Significantly DecreasedSignificantly Decreased

Data compiled from studies showing a dose-dependent reduction in clinical signs of arthritis with Osthole treatment.[3]

Table 2: Effect of Osthole on Serum Pro-inflammatory Cytokines

Treatment GroupDose (mg/kg)IL-1β (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
Normal Control-LowLowLow
CIA ModelVehicleSignificantly IncreasedSignificantly IncreasedSignificantly Increased
Osthole20Significantly DecreasedSignificantly DecreasedSignificantly Decreased
Osthole40Significantly DecreasedSignificantly DecreasedSignificantly Decreased

Osthole treatment has been shown to dramatically decrease the elevated plasma levels of these key pro-inflammatory cytokines in CIA rats.[3][4]

Table 3: Effect of Osthole on Matrix Metalloproteinases (MMPs) in Synovial Tissue

Treatment GroupDose (µM, in vitro)MMP-1 ExpressionMMP-3 ExpressionMMP-13 Expression
Control-BasalBasalBasal
IL-1β Stimulated-Significantly IncreasedSignificantly IncreasedSignificantly Increased
Osthole50Significantly InhibitedSignificantly InhibitedSignificantly Inhibited
Osthole100Significantly InhibitedSignificantly InhibitedSignificantly Inhibited

In vitro studies using IL-1β-stimulated synoviocytes demonstrate that Osthole can inhibit the expression of MMPs responsible for cartilage degradation.[3][4]

Mechanism of Action: Signaling Pathways

Osthole exerts its anti-arthritic effects by modulating key inflammatory signaling pathways. The diagrams below illustrate the proposed mechanisms.

experimental_workflow cluster_induction Arthritis Induction cluster_treatment Treatment & Assessment Day0 Day 0: Primary Immunization (CII + CFA) Day10 Day 10: Booster Immunization (CII + IFA) Day0->Day10 Day12 Day 12: Onset of Arthritis Day10->Day12 Treatment Day 12 onwards: Daily Osthole Administration Day12->Treatment Assessment Regular Assessment: - Arthritis Score - Paw Swelling Treatment->Assessment Endpoint Endpoint Analysis: - Histopathology - Cytokine Levels - Protein Expression Assessment->Endpoint

Caption: Experimental workflow for evaluating Osthole in a collagen-induced arthritis rat model.

nfkb_mapk_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nuclear Nuclear Events Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) p38 p38 Cytokines->p38 ERK ERK Cytokines->ERK JNK JNK Cytokines->JNK IKK IKK Cytokines->IKK Osthole Osthole Osthole->p38 inhibits Osthole->ERK inhibits Osthole->JNK inhibits Osthole->IKK inhibits Gene Gene Transcription: - Pro-inflammatory Cytokines - MMPs p38->Gene ERK->Gene JNK->Gene IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases NFkB->Gene translocates to nucleus

Caption: Osthole inhibits the NF-κB and MAPK signaling pathways to reduce inflammation.

Conclusion

Osthole has demonstrated significant therapeutic potential in the collagen-induced arthritis rat model by alleviating clinical symptoms, reducing inflammation, and protecting against joint destruction.[3][4] Its mechanism of action involves the inhibition of key pro-inflammatory signaling pathways, namely the NF-κB and MAPK pathways, leading to a downstream reduction in inflammatory mediators and matrix-degrading enzymes.[3][4] These findings suggest that osthole warrants further investigation as a potential therapeutic agent for the treatment of rheumatoid arthritis. As a natural product with a favorable safety profile, it could be developed as a standalone therapy or as an adjunct to existing treatments.[3]

References

Application Notes and Protocols: Osthole in Renal Fibrosis Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renal fibrosis, characterized by the excessive accumulation of extracellular matrix, is the common final pathological outcome of various chronic kidney diseases (CKD), leading to end-stage renal failure.[1][2][3] Osthole, a natural coumarin derivative extracted from plants of the Apiaceae family, has demonstrated significant therapeutic potential in preclinical models of renal fibrosis.[1][2] Its multifaceted mechanism of action, encompassing anti-inflammatory, anti-oxidative stress, and direct anti-fibrotic effects, makes it a promising candidate for further investigation and drug development.[1][2][4] These application notes provide a comprehensive overview of the experimental use of osthole in renal fibrosis models, including detailed protocols and a summary of its effects on key signaling pathways.

Data Presentation: Efficacy of Osthole in Preclinical Renal Fibrosis Models

The following tables summarize the quantitative data from key studies investigating the effects of osthole in both in vivo and in vitro models of renal fibrosis.

Table 1: Summary of Osthole's Effects in In Vivo Renal Fibrosis Models

ModelSpeciesOsthole DosageTreatment DurationKey Fibrosis MarkersResultsReference
Unilateral Ureteral Obstruction (UUO)C57Bl/6 Mice40 and 80 mg/kg/day (oral gavage)14 daysα-SMA, Collagen I, Fibronectin, Collagen Deposition (Masson's trichrome & Picrosirius Red staining), HydroxyprolineSignificantly ameliorated renal pathological damage and reduced collagen deposition.[5][6] Inhibited the expression of α-SMA, collagen I, and fibronectin.[5][6] Reversed the elevated hydroxyproline level.[5][1][5][6]
Unilateral Ureteral Obstruction (UUO)C57Bl/6 Mice40 and 80 mg/kg/day14 daysα-SMA, Ki-67, E-cadherin, Vimentin, Snail1, TwistAttenuated myofibroblast activation and proliferation.[1] Preserved E-cadherin and reduced Vimentin expression, indicating repression of Epithelial-Mesenchymal Transition (EMT).[1] Rescued the upregulation of EMT-related transcription factors.[1][1]
Type 2 Diabetic Nephropathy (Streptozotocin/high-fat diet)RatsNot specified8 weeksα-SMA, Fibronectin, E-cadherinSignificantly reduced glomerular mesangial matrix deposition.[4] Improved levels of α-SMA, fibronectin, and E-cadherin.[4][4]
Renal Ischemia-Reperfusion (I/R) InjuryRats40 mg/kg (intraperitoneal)Single dose 30 min before ischemiaNot directly fibrosis, but relevant to injury leading to fibrosisAttenuated renal dysfunction and histologic damage.[7][7]

Table 2: Summary of Osthole's Effects in In Vitro Renal Fibrosis Models

Cell LineInducing AgentOsthole ConcentrationTreatment DurationKey Fibrosis MarkersResultsReference
NRK-49F (Rat renal fibroblasts)TGF-β1Not specified, dose-dependent24 hoursα-SMA, Fibronectin, Collagen IInhibited the TGF-β1-induced increase in α-SMA, fibronectin, and collagen I expression in a dose-dependent manner.[1][1]
HK-2 (Human kidney tubular epithelial cells)TGF-β1Up to 100 µM (maximum non-toxic concentration)Not specifiedα-SMA, Collagen I, FibronectinInhibited the TGF-β-induced increase in the mRNA and protein expression of α-SMA, collagen I, and fibronectin.[5][6][5][6]
HK-2 (Human kidney tubular epithelial cells)IL-11Not specifiedNot specifiedα-SMA, Collagen I, FibronectinDecreased the protein expression of α-SMA, collagen I, and fibronectin without changing their mRNA levels.[8][8]
HBZY-1 (Rat glomerular mesangial cells)High GlucoseNot specifiedNot specifiedROS, Apoptosis, HypertrophyReduced high glucose-induced ROS production, apoptosis, and hypertrophy.[4][4]

Signaling Pathways Modulated by Osthole in Renal Fibrosis

Osthole exerts its anti-fibrotic effects by modulating several key signaling pathways implicated in the pathogenesis of renal fibrosis.

TGF-β1/Smad Signaling Pathway

The Transforming Growth Factor-β1 (TGF-β1) signaling pathway is a major driver of renal fibrosis.[1] Osthole has been shown to inhibit this pathway by reducing the phosphorylation of Smad2 and Smad3, thereby preventing their translocation to the nucleus and subsequent transcription of pro-fibrotic genes.[1][6]

TGF_Smad_Pathway TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Smad23 Smad2/3 TGFBR->Smad23 phosphorylates pSmad23 p-Smad2/3 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus translocates ProFibroticGenes Pro-fibrotic Gene Transcription Nucleus->ProFibroticGenes activates Osthole Osthole Osthole->pSmad23 inhibits IL11_ERK_Pathway TGFB1 TGF-β1 IL11 IL-11 TGFB1->IL11 induces IL11R IL-11 Receptor IL11->IL11R ERK12 ERK1/2 IL11R->ERK12 activates pERK12 p-ERK1/2 ProteinTranslation Fibrosis Protein Translation pERK12->ProteinTranslation promotes Osthole Osthole Osthole->pERK12 inhibits UUO_Workflow Start Start: Acclimatize Mice Treatment Daily Osthole/Vehicle Administration (14 days) Start->Treatment Surgery Day 7: UUO or Sham Surgery Treatment->Surgery Sacrifice Day 14: Sacrifice and Sample Collection Surgery->Sacrifice Analysis Histological, Molecular, and Biochemical Analyses Sacrifice->Analysis InVitro_Logic Start Start: Culture HK-2 Cells Pretreat Pre-treat with Osthole Start->Pretreat Induce Induce Fibrosis with TGF-β1 Pretreat->Induce Incubate Co-incubate for 24-48h Induce->Incubate Analyze Analyze Fibrotic Markers (qRT-PCR, Western Blot, IF) Incubate->Analyze

References

Application Notes: Unveiling the Anti-Metastatic Potential of Osthole using Transwell Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Osthole, a natural coumarin derivative extracted from the fruit of Cnidium monnieri, has garnered significant attention in cancer research for its anti-proliferative, pro-apoptotic, and anti-inflammatory properties.[1] Emerging evidence strongly suggests that Osthole also possesses potent anti-metastatic capabilities, positioning it as a promising candidate for novel cancer therapeutics.[1][2] These application notes provide a comprehensive overview of the use of Transwell migration and invasion assays to investigate and quantify the inhibitory effects of Osthole on cancer cell motility.

Principle of Transwell Assays

The Transwell assay, also known as the Boyden chamber assay, is a widely used in vitro method to assess cell migration and invasion.[3][4] The assay utilizes a permeable membrane insert that separates an upper and a lower chamber. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber to stimulate cell movement through the pores of the membrane.[4] For invasion assays, the membrane is coated with an extracellular matrix (ECM) protein, such as Matrigel, which mimics the basement membrane and requires cells to degrade this barrier to migrate.[3][4] The number of cells that successfully traverse the membrane is then quantified to determine the migratory or invasive potential of the cells.

Applications of Osthole in Transwell Assays

Transwell assays are instrumental in elucidating the anti-metastatic effects of Osthole across various cancer types. Studies have consistently demonstrated that Osthole significantly inhibits the migration and invasion of cervical, breast, prostate, and lung cancer cells in a dose-dependent manner.[2][5][6][7] This inhibitory effect is often attributed to Osthole's ability to modulate key signaling pathways and downstream effectors involved in cell motility.

Key Molecular Mechanisms of Osthole Action

Research indicates that Osthole exerts its anti-migratory and anti-invasive effects through several interconnected mechanisms:

  • Downregulation of Matrix Metalloproteinases (MMPs) : Osthole has been shown to decrease the expression and activity of MMP-2 and MMP-9, enzymes crucial for the degradation of the extracellular matrix, a critical step in cancer cell invasion.[1][2][5][8]

  • Modulation of Epithelial-to-Mesenchymal Transition (EMT) : Osthole can suppress EMT, a process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness. This is often observed through the upregulation of the epithelial marker E-cadherin and downregulation of mesenchymal markers like Vimentin and N-cadherin.[9][10][11]

  • Inhibition of Pro-Metastatic Signaling Pathways : Osthole has been found to interfere with several signaling pathways that promote cancer cell migration and invasion, including:

    • PI3K/Akt Pathway : By inhibiting the phosphorylation of Akt, Osthole can suppress downstream signaling cascades that regulate cell survival, proliferation, and motility.[12][13][14][15][16]

    • Wnt/β-catenin Pathway : Osthole can downregulate key components of this pathway, such as β-catenin, c-Myc, and cyclin D1, which are involved in cell proliferation and migration.[17][18][19]

    • NF-κB Signaling : Osthole can inhibit the nuclear translocation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and invasion, including MMP-9.[4]

Quantitative Data Summary

The following tables summarize the dose-dependent inhibitory effects of Osthole on cancer cell migration and invasion as determined by Transwell assays in various studies.

Table 1: Effect of Osthole on Cancer Cell Migration

Cell LineCancer TypeOsthole ConcentrationIncubation Time% Inhibition of Migration (Approx.)Reference
HeLaCervical Cancer20 µM24 hSignificant Inhibition[20]
HeLaCervical Cancer40 µM24 hFurther Significant Inhibition[20]
SiHaCervical Cancer20 µM24 hSignificant Inhibition[20]
SiHaCervical Cancer40 µM24 hFurther Significant Inhibition[20]
MDA-MB-231Breast Cancer25 µg/mL (~58 µM)48 h~92%[6]
MDA-MB-231BOBreast Cancer25 µg/mL (~58 µM)48 h~84%[6]
MCF-7Breast Cancer25 µg/mL (~58 µM)48 h~64%[6]
DU145Prostate Cancer20-80 µM24 hDose-dependent inhibition[7]
PC3Prostate Cancer20-80 µM24 hDose-dependent inhibition[7]
SMMC-7721Hepatocellular Carcinoma20 µM24 h~50%
SMMC-7721Hepatocellular Carcinoma40 µM24 h~75%[21]

Table 2: Effect of Osthole on Cancer Cell Invasion

Cell LineCancer TypeOsthole ConcentrationIncubation Time% Inhibition of Invasion (Approx.)Reference
HeLaCervical Cancer25, 50, 100 µg/mL24 hDose-dependent inhibition[22]
SiHaCervical Cancer20, 40 µM24 hDose-dependent inhibition[20]
MDA-MB-231Breast Cancer25 µg/mL (~58 µM)24 hSignificant Inhibition[6]
MDA-MB-231BOBreast Cancer25 µg/mL (~58 µM)24 hSignificant Inhibition[6]
MDA-MB-231Breast Cancer25 µg/mL (~58 µM)48 hFurther Significant Inhibition[6]
MDA-MB-231BOBreast Cancer25 µg/mL (~58 µM)48 hFurther Significant Inhibition[6]
DU145Prostate Cancer20-80 µM24 hDose-dependent inhibition[7]
PC3Prostate Cancer20-80 µM24 hDose-dependent inhibition[7]
A549Lung CancerNot specifiedNot specifiedSignificant Inhibition[2]

Experimental Protocols

Protocol 1: Transwell Migration Assay

Materials:

  • Cancer cells of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Osthole (dissolved in a suitable solvent, e.g., DMSO)

  • Transwell inserts (e.g., 8 µm pore size)

  • 24-well companion plates

  • Chemoattractant (e.g., medium with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde or methanol)

  • Staining solution (e.g., 0.1% Crystal Violet)

  • Cotton swabs

  • Microscope

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency. Prior to the assay, starve the cells in serum-free medium for 12-24 hours.

  • Assay Setup: a. Add 600 µL of chemoattractant medium to the lower chamber of the 24-well plate. b. Resuspend the starved cells in serum-free medium containing various concentrations of Osthole (e.g., 0, 20, 40, 80 µM). The vehicle control should contain the same concentration of the solvent used to dissolve Osthole. c. Seed 1 x 10⁵ cells in 200 µL of the cell suspension into the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a duration appropriate for the cell type (typically 12-48 hours).

  • Removal of Non-migrated Cells: Carefully remove the Transwell inserts from the wells. Use a cotton swab to gently wipe the upper surface of the membrane to remove non-migrated cells.

  • Fixation and Staining: a. Place the inserts in a new 24-well plate containing a fixation solution and incubate for 15-20 minutes at room temperature. b. After fixation, wash the inserts with PBS and stain the migrated cells by incubating with a staining solution for 10-15 minutes. c. Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Quantification: a. Visualize the stained cells on the underside of the membrane using an inverted microscope. b. Capture images from several random fields of view for each insert. c. Count the number of migrated cells per field. The results can be expressed as the average number of migrated cells or as a percentage relative to the control group.

Protocol 2: Transwell Invasion Assay

This protocol is similar to the migration assay with the key difference of coating the Transwell insert with an ECM matrix.

Additional Materials:

  • Matrigel or another suitable ECM protein

  • Cold, serum-free medium

  • Pre-chilled pipette tips and microcentrifuge tubes

Procedure:

  • Coating the Inserts: a. Thaw the Matrigel on ice. b. Dilute the Matrigel to the desired concentration (e.g., 1 mg/mL) with cold, serum-free medium. c. Add a thin layer of the diluted Matrigel solution (e.g., 50-100 µL) to the upper chamber of the Transwell inserts. d. Incubate the inserts at 37°C for at least 4-6 hours to allow the Matrigel to solidify.

  • Cell Seeding and Incubation: Follow steps 1-3 from the Transwell Migration Assay protocol, seeding the cells on top of the solidified Matrigel. The incubation time for invasion assays is typically longer than for migration assays (e.g., 24-72 hours) to allow for ECM degradation.

  • Removal of Non-invading Cells, Fixation, Staining, and Quantification: Follow steps 4-6 from the Transwell Migration Assay protocol.

Visualizations

Osthole_Signaling_Pathway Osthole Osthole PI3K PI3K Osthole->PI3K inhibits Wnt Wnt Osthole->Wnt inhibits NFkB NF-κB Osthole->NFkB inhibits EMT EMT Osthole->EMT inhibits ECadherin E-cadherin Osthole->ECadherin upregulates Vimentin Vimentin Osthole->Vimentin downregulates Akt Akt pAkt p-Akt PI3K->pAkt activates Akt->pAkt phosphorylation MigrationInvasion Cell Migration & Invasion pAkt->MigrationInvasion promotes BetaCatenin β-catenin Wnt->BetaCatenin activates BetaCatenin->MigrationInvasion promotes MMPs MMP-2, MMP-9 NFkB->MMPs upregulates MMPs->MigrationInvasion promotes EMT->MigrationInvasion promotes EMT->ECadherin downregulates EMT->Vimentin upregulates

Caption: Signaling pathways modulated by Osthole to inhibit cell migration and invasion.

Transwell_Workflow Start Start: Culture and Starve Cells PrepareAssay Prepare Assay: - Add chemoattractant to lower chamber - Resuspend cells with Osthole Start->PrepareAssay Migration Migration Assay: Seed cells in uncoated insert PrepareAssay->Migration Invasion Invasion Assay: Coat insert with Matrigel Seed cells PrepareAssay->Invasion Incubate Incubate (12-72h) Migration->Incubate Invasion->Incubate Remove Remove non-migrated/ non-invaded cells Incubate->Remove FixStain Fix and Stain Cells Remove->FixStain Quantify Quantify Migrated/ Invaded Cells FixStain->Quantify End End: Analyze Data Quantify->End

References

Application Notes: Osthole Administration in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Osthole, a natural coumarin derivative extracted from medicinal plants such as Cnidium monnieri, has demonstrated significant anti-tumor activities across a variety of cancer types[1][2][3]. Its therapeutic potential has been investigated in numerous preclinical studies, particularly using xenograft mouse models, which are critical for evaluating in vivo efficacy. Osthole exerts its anticancer effects by modulating multiple cellular processes, including proliferation, apoptosis, cell cycle progression, and metastasis[4][5]. These application notes provide a summary of the in vivo effects of osthole, detailed protocols for its use in xenograft models, and a review of the key signaling pathways involved.

Mechanism of Action

The primary mechanism by which osthole exerts its anti-tumor effects is through the inhibition of key signaling pathways that are often dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: A predominant target of osthole is the PI3K/Akt/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival[1][6][7][8]. Osthole has been shown to decrease the phosphorylation of PI3K and Akt, thereby inhibiting the pathway[1][7][9]. This inhibition leads to downstream effects such as cell cycle arrest and induction of apoptosis[7][8]. In various cancer models, including intrahepatic cholangiocarcinoma, retinoblastoma, and endometrial cancer, osthole's suppression of the PI3K/Akt pathway is a key factor in its anti-tumor activity[1][6][8].

  • Apoptosis Induction: Osthole effectively induces apoptosis in cancer cells through the mitochondria-dependent pathway[1]. It modulates the expression of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax[1][7][10]. This shift in the Bax/Bcl-2 ratio triggers the activation of caspases, including caspase-3 and caspase-9, and the subsequent cleavage of poly ADP-ribose polymerase (PARP), culminating in programmed cell death[1][8][10][11].

  • Inhibition of Metastasis and EMT: Osthole can inhibit tumor metastasis by suppressing the epithelial-mesenchymal transition (EMT), a process where cancer cells gain migratory and invasive properties[12][13]. It has been shown to inhibit TGF-β-induced EMT by targeting pathways involving Akt, MAPK, and NF-κB, which in turn reduces the expression of key EMT transcription factors like Snail[13][14][15].

  • Other Signaling Pathways: Osthole has also been reported to influence other signaling pathways, including JAK/STAT3 and MAPK, contributing to its broad-spectrum anticancer activities[6][12][16].

Quantitative Data Summary: Efficacy of Osthole in Xenograft Models

The following tables summarize the quantitative data from various studies on the effect of osthole administration in different xenograft mouse models.

Table 1: Osthole Treatment Regimens and Tumor Growth Inhibition

Cancer TypeCell LineMouse StrainOsthole Dosage (mg/kg)Administration Route & FrequencyVehicleTumor InhibitionReference
Intrahepatic CholangiocarcinomaHCCC-9810Nude Mice50 or 100Injection every 2 daysCorn OilSignificant reduction in tumor size and weight[1][17]
RetinoblastomaY-79Nude MiceNot SpecifiedNot SpecifiedNot SpecifiedSignificant inhibition of tumor growth[6]
Hepatocellular CarcinomaHepa1-6C57/BL6 Mice61, 122, or 244Intraperitoneal, for 2 weeksCorn Oil27-68% inhibition rate[18]
Endometrial CancerJECNude MiceNot SpecifiedNot SpecifiedNot SpecifiedSignificant decrease in tumor volume[8]
Nasopharyngeal CarcinomaCNE2BALB/c Nude MiceNot SpecifiedNot SpecifiedNot SpecifiedSignificant decrease in tumor growth (synergistic with radiotherapy)[19]
Colorectal CancerHCT116Nude Mice20, 40, or 60Not SpecifiedNot SpecifiedDose-dependent reduction in tumor weight and volume[20]
OsteosarcomaMG-63Nude MiceNot SpecifiedNot SpecifiedCorn OilMarkedly inhibited tumor growth[21]

Table 2: Molecular Effects of Osthole in Xenograft Tumor Tissues

Cancer TypeKey Molecular Changes Observed in TumorsReference
Intrahepatic Cholangiocarcinoma↓ Bcl-2, ↓ p-Akt, ↑ Bax, ↑ Cleaved-PARP[1][17]
Retinoblastoma↓ Ki67, ↑ Cleaved caspase-3, ↓ hsa_circ_0007534, ↑ miR-214-3p[6]
Hepatocellular Carcinoma↓ NF-κB, ↓ VEGF[18]
Nasopharyngeal Carcinoma↓ BCL-2, ↑ BAX[19]
Cervical Cancer (HeLa)↓ NQO1, ↑ Cleaved caspase-3, ↑ Cleaved-PARP, ↑ GSDME[11]
Colorectal Cancer↓ NFKB1, ↓ HIF1A, ↓ p-Akt, ↓ p-mTOR, ↑ CASP3[20]

Visualizations: Workflows and Signaling Pathways

experimental_workflow Experimental Workflow for Xenograft Studies cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase cluster_analysis Ex Vivo Analysis CULTURE Cancer Cell Culture (e.g., HCCC-9810, Y-79) HARVEST Cell Harvesting & Viability Check CULTURE->HARVEST INJECT Subcutaneous Injection of Cells into Nude Mice HARVEST->INJECT Cell Suspension TUMOR_DEV Tumor Development (Allow tumors to grow to a palpable size) INJECT->TUMOR_DEV GROUP Randomization into Control & Treatment Groups TUMOR_DEV->GROUP TREAT Osthole Administration (e.g., 50-100 mg/kg, IP) GROUP->TREAT MONITOR Tumor Volume & Body Weight Monitoring TREAT->MONITOR EXCISE Tumor Excision & Measurement MONITOR->EXCISE Endpoint WB Western Blot (Protein Analysis) EXCISE->WB IHC Immunohistochemistry (Tissue Analysis) EXCISE->IHC

Caption: A typical experimental workflow for evaluating osthole's efficacy in a xenograft mouse model.

PI3K_Akt_Pathway Osthole's Impact on PI3K/Akt Signaling Osthole Osthole PI3K PI3K Osthole->PI3K Inhibits pAkt p-Akt (Active) PI3K->pAkt Activates Akt Akt Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Promotes Proliferation Cell Proliferation & Survival pAkt->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Casp9 Caspase-9 Bax->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Osthole induces apoptosis by inhibiting the PI3K/Akt survival pathway.

EMT_Pathway Osthole's Inhibition of EMT Osthole Osthole PI3K_Akt PI3K/Akt Pathway Osthole->PI3K_Akt Inhibits MAPK MAPK Pathway Osthole->MAPK Inhibits TGFb TGF-β TGFb->PI3K_Akt Activates TGFb->MAPK Activates Snail Snail (Transcription Factor) PI3K_Akt->Snail Upregulates MAPK->Snail Upregulates E_cadherin E-cadherin (Epithelial Marker) Snail->E_cadherin Represses N_cadherin N-cadherin (Mesenchymal Marker) Snail->N_cadherin Induces Invasion Cell Invasion & Metastasis E_cadherin->Invasion N_cadherin->Invasion

Caption: Osthole suppresses EMT-mediated metastasis by targeting upstream signaling pathways.

Experimental Protocols

Protocol 1: Preparation of Osthole for In Vivo Administration

This protocol describes the preparation of an osthole suspension for intraperitoneal injection in mice, using corn oil as a vehicle as cited in multiple studies[1][17][18].

Materials:

  • Osthole powder (>98% purity)

  • Sterile corn oil

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and needles (25-27 gauge)

Procedure:

  • Calculate Required Amount: Determine the total volume of osthole suspension needed based on the number of mice, the dosage (e.g., 50 mg/kg), and the injection volume (e.g., 100 µL per 20g mouse).

  • Weighing: Accurately weigh the required amount of osthole powder in a sterile microcentrifuge tube.

  • Suspension: Add the calculated volume of sterile corn oil to the tube.

  • Mixing: Vigorously vortex the mixture for 5-10 minutes to ensure a uniform suspension. If necessary, sonicate the suspension for short intervals to aid in dispersion.

  • Storage: Prepare the suspension fresh before each set of injections. If short-term storage is required, keep it at 4°C and protected from light. Re-vortex thoroughly before drawing into the syringe.

  • Aseptic Technique: All steps must be performed under aseptic conditions in a laminar flow hood to prevent contamination[22].

Protocol 2: Xenograft Mouse Model and Osthole Treatment

This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment with osthole.

Materials:

  • Cancer cell line of interest (e.g., HCCC-9810)

  • 4-6 week old male nude mice

  • Complete cell culture medium

  • Sterile Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Prepared osthole suspension (Protocol 1)

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Cell Preparation: Culture cancer cells to ~80% confluency. Harvest the cells using trypsin, wash with PBS, and resuspend in sterile, serum-free medium or PBS at a concentration of 2 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Subcutaneous Injection: Anesthetize the mouse. Inject 100-200 µL of the cell suspension (containing 2-4 million cells) subcutaneously into the right flank of each mouse[1].

  • Tumor Growth Monitoring: Monitor the mice every 2-3 days for tumor formation. Once tumors reach a palpable volume (e.g., 50-100 mm³), use calipers to measure the length (L) and width (W) of the tumors. Calculate tumor volume using the formula: V = (L x W²)/2.

  • Randomization and Treatment: Randomly assign mice into control and treatment groups (n=6-8 per group).

    • Treatment Group(s): Administer osthole via intraperitoneal (IP) injection at the desired dose (e.g., 50 or 100 mg/kg)[1][17]. The injection site should be the lower right quadrant of the abdomen to avoid internal organs[23].

    • Control Group: Administer an equal volume of the vehicle (e.g., corn oil) following the same schedule.

  • Continued Monitoring: Continue treatment as per the defined schedule (e.g., every 2 days for 2-3 weeks)[1][17]. Measure tumor volume and mouse body weight every 2-3 days as an indicator of toxicity[8].

  • Endpoint: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and either snap-freeze in liquid nitrogen for molecular analysis or fix in formalin for histology[17].

Protocol 3: Western Blot Analysis of Tumor Tissue

This protocol is for analyzing the expression of key proteins (e.g., Akt, p-Akt, Bcl-2, Bax) in excised tumor tissues.

Materials:

  • Excised tumor tissue (snap-frozen)

  • RIPA buffer with protease and phosphatase inhibitors

  • Homogenizer

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-GAPDH)[1]

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Homogenize ~50 mg of tumor tissue in ice-cold RIPA buffer. Centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30-50 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1-2 hours at room temperature to prevent non-specific antibody binding[1].

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies overnight at 4°C on a shaker.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading[1].

References

Application Notes and Protocols for Enhancing Osthole Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osthole, a natural coumarin derivative primarily found in the fruits of Cnidium monnieri (L.) Cusson, has demonstrated a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, anti-cancer, and osteogenic effects. Despite its therapeutic potential, the clinical application of Osthole is significantly hampered by its poor aqueous solubility, leading to low oral bioavailability.[1] This document provides detailed application notes and experimental protocols for various techniques aimed at enhancing the bioavailability of Osthole. The methodologies described are based on published research and are intended to serve as a comprehensive guide for formulation development and preclinical pharmacokinetic studies.

Challenges to Osthole Bioavailability

The primary obstacle to achieving adequate systemic exposure of Osthole is its low water solubility, which limits its dissolution rate in the gastrointestinal tract—a prerequisite for absorption.[2] Furthermore, Osthole undergoes significant first-pass metabolism in the liver, primarily through hydroxylation, demethylation, hydrogenation, and subsequent glucuronidation, which further reduces the amount of active compound reaching systemic circulation.[1]

Strategies for Bioavailability Enhancement

Several formulation strategies have been successfully employed to overcome these challenges. This document will focus on the following key techniques:

  • Solid Dispersions by Hot-Melt Extrusion: Improving the dissolution rate by dispersing Osthole in a polymeric carrier.

  • Nanoemulsions for Intranasal Delivery: Bypassing first-pass metabolism and enabling direct nose-to-brain delivery.

  • Co-administration with Bioavailability Enhancers: Utilizing other compounds to modulate metabolic pathways or improve absorption.

  • Transdermal Delivery Systems (Ethosomes and Microemulsions): An alternative route of administration to avoid gastrointestinal degradation and first-pass metabolism.

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters of Osthole in various formulations from preclinical studies in rats, demonstrating the impact of different bioavailability enhancement techniques.

Formulation/TechniqueDose & Route of AdministrationCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Fold Increase in AUC (Relative to Control)Reference
Osthole Coarse Powder (Control) 50 mg/kg, Oral0.25 ± 0.081.01.34 ± 0.321.0[2]
Solid Dispersion (Osthole:Plasdone S-630, 1:6) 50 mg/kg, Oral~1.25<1.0~1.88~1.4[2]
Co-administration with (-)-Borneol 10 mg/kg Osthole + 20 mg/kg (-)-Borneol, Oral0.81 ± 0.120.52.17 ± 0.43~2.7 (vs. Osthole alone)[3]
Co-administration with Bushen Yizhi (BSYZ) Prescription 15 mg/kg Osthole (in BSYZ extract), OralSignificantly Increased-Significantly IncreasedDramatically Enhanced[4]
Nanoemulsion (for transdermal delivery) 20 mg/kg, Transdermal--Higher than oral solution~2.0 (vs. oral solution)[5]
Ethosomes (for transdermal delivery) 20 mg/kg, TransdermalMarkedly Increased-Markedly IncreasedSignificant increase vs. transfersome and solution[6]
Nanoemulsion (for intranasal delivery) 2.5 mg/kg, Intranasal--Higher brain-targeting coefficient than IVImproved bioavailability[7]

Experimental Protocols

Protocol 1: Preparation of Osthole Solid Dispersion by Hot-Melt Extrusion

This protocol describes the preparation of a solid dispersion of Osthole with a polymer carrier to enhance its dissolution rate.

1. Materials and Equipment:

  • Osthole (purity >98%)

  • Polymer carrier (e.g., Plasdone S-630, HPMC-E5, Eudragit EPO, Soluplus)

  • Hot-Melt Extruder (e.g., twin-screw extruder)

  • Mill or grinder

  • Sieves

2. Procedure:

  • Pre-mixing: Accurately weigh Osthole and the selected polymer in the desired ratio (e.g., 1:6 drug-to-polymer ratio).[2]

  • Physically mix the powders in a sealed container for 15 minutes to ensure a homogenous blend.

  • Hot-Melt Extrusion:

    • Set the temperature profile of the extruder barrel. A typical profile might be 180°C for the initial zones and 165°C for the die zone, but this should be optimized based on the polymer's properties.[8]

    • Set the screw speed (e.g., 100 rpm).[8]

    • Manually or using a feeder, introduce the physical mixture into the extruder.

    • Collect the extrudate as it exits the die. The extrudate should be transparent or translucent, indicating the drug is in an amorphous state.

  • Post-processing:

    • Allow the extrudate to cool to room temperature.

    • Mill the extrudate into a fine powder using a grinder.

    • Sieve the powder to obtain a uniform particle size.

    • Store the solid dispersion in a desiccator to prevent moisture absorption.

3. Characterization:

  • Differential Scanning Calorimetry (DSC): To confirm the amorphous state of Osthole in the dispersion.

  • X-Ray Powder Diffraction (XRPD): To verify the absence of crystalline Osthole.

  • In Vitro Dissolution Study: To compare the dissolution rate of the solid dispersion with that of pure Osthole in a suitable dissolution medium (e.g., simulated gastric or intestinal fluid).

HME_Workflow cluster_prep Preparation cluster_char Characterization Premix 1. Pre-mix Osthole and Polymer HME 2. Hot-Melt Extrusion Premix->HME Cooling 3. Cool Extrudate HME->Cooling Milling 4. Mill and Sieve Cooling->Milling Storage 5. Store in Desiccator Milling->Storage DSC DSC Analysis Milling->DSC XRPD XRPD Analysis Milling->XRPD Dissolution Dissolution Testing Milling->Dissolution

Workflow for Hot-Melt Extrusion of Osthole Solid Dispersion.
Protocol 2: Preparation of Osthole Nanoemulsion for Intranasal Delivery

This protocol details the fabrication of an Osthole-loaded nanoemulsion for enhanced brain targeting via intranasal administration.

1. Materials and Equipment:

  • Osthole

  • Oil phase (e.g., Ethyl oleate)

  • Surfactant (e.g., a 1:1 mixture of polyethylene glycol ester of 15-hydroxystearic acid and polyoxyethylene 35 castor oil)

  • Co-surfactant (e.g., Polyethylene glycol 400)

  • Distilled water

  • Magnetic stirrer

  • Vortex mixer

2. Procedure (Pseudoternary Phase Diagram Method):

  • Component Screening: Determine the solubility of Osthole in various oils, surfactants, and co-surfactants to select the most suitable components.

  • Constructing the Phase Diagram:

    • Prepare various mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each Smix ratio, prepare mixtures with the oil phase at different weight ratios (e.g., 1:9, 2:8, ... 9:1).

    • Titrate each oil-Smix mixture with distilled water under moderate stirring.

    • Observe the formation of transparent or translucent nanoemulsions and record the amount of water added.

    • Plot the pseudoternary phase diagram to identify the nanoemulsion region.

  • Nanoemulsion Formulation:

    • Based on the phase diagram, select an optimal composition. For example, 3.6% ethyl oleate (oil), 11.4% Smix, 3% PEG400 (co-surfactant), and 82% aqueous phase.[3][7]

    • Dissolve Osthole in the oil phase.

    • Add the Smix and co-surfactant to the oily mixture and mix thoroughly.

    • Add the aqueous phase dropwise while stirring to form the nanoemulsion.

3. Characterization:

  • Droplet Size and Polydispersity Index (PDI): Using dynamic light scattering (DLS).

  • Zeta Potential: To assess the stability of the nanoemulsion.

  • Morphology: Using Transmission Electron Microscopy (TEM).

  • Drug Content: Using a validated HPLC method.

Nanoemulsion_Workflow Start Start Screen Screen Oil, Surfactant, and Co-surfactant Start->Screen PhaseDiagram Construct Pseudoternary Phase Diagram Screen->PhaseDiagram SelectComposition Select Optimal Composition PhaseDiagram->SelectComposition DissolveOsthole Dissolve Osthole in Oil SelectComposition->DissolveOsthole MixComponents Mix with Surfactant & Co-surfactant DissolveOsthole->MixComponents Titrate Titrate with Water MixComponents->Titrate FinalNE Final Nanoemulsion Titrate->FinalNE Characterize Characterize (Size, Zeta, TEM, Drug Content) FinalNE->Characterize End End Characterize->End

Workflow for Nanoemulsion Preparation.
Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for evaluating the pharmacokinetic profile of an enhanced Osthole formulation compared to a control.

1. Materials and Equipment:

  • Sprague-Dawley or Wistar rats (male, specific weight range)

  • Osthole formulations (e.g., solid dispersion, nanoemulsion, co-administered formulation)

  • Control formulation (e.g., Osthole suspended in 0.5% carboxymethylcellulose sodium)

  • Oral gavage needles

  • Intranasal administration device (for nanoemulsions)

  • Heparinized tubes for blood collection

  • Centrifuge

  • HPLC system with UV or MS/MS detector

  • Pharmacokinetic analysis software

2. Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize rats for at least one week before the experiment.

    • Fast the rats overnight (12-18 hours) with free access to water before dosing.

  • Dosing:

    • Randomly divide the rats into groups (e.g., control group, test formulation group).

    • Administer the respective formulations at a predetermined dose. For oral administration, use gavage needles. For intranasal delivery, use a specialized device to administer a specific volume into the nostrils.[9]

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[10]

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.

    • Transfer the plasma to clean tubes and store at -20°C or -80°C until analysis.

  • Plasma Sample Analysis (HPLC):

    • Sample Preparation: Perform protein precipitation or liquid-liquid extraction. For example, add acetonitrile to the plasma sample, vortex, and centrifuge to precipitate proteins.[11]

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column (e.g., Zorbax SB-C18).[12]

      • Mobile Phase: A mixture of methanol and water with a modifier like acetic acid or formic acid (e.g., methanol-0.4% acetic acid, 65:35 v/v).[1]

      • Flow Rate: e.g., 1.0 mL/min.

      • Detection Wavelength: 322 nm for UV detection.[1]

    • Inject the supernatant into the HPLC system and quantify the Osthole concentration against a standard curve.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life (t1/2) from the plasma concentration-time data.

PK_Study_Workflow cluster_animal_prep Animal Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatize Acclimatize Rats Fast Fast Overnight Acclimatize->Fast Group Group Allocation Fast->Group Dose Administer Formulation (Oral/Intranasal) Group->Dose BloodSample Collect Blood Samples (Time Series) Dose->BloodSample PlasmaPrep Prepare Plasma BloodSample->PlasmaPrep HPLC Quantify Osthole by HPLC PlasmaPrep->HPLC PK_Calc Calculate PK Parameters (Cmax, Tmax, AUC) HPLC->PK_Calc

General Workflow for an In Vivo Pharmacokinetic Study.

Conclusion

The poor bioavailability of Osthole presents a significant challenge to its clinical development. However, advanced formulation strategies offer promising solutions. Solid dispersions prepared by hot-melt extrusion can significantly improve dissolution and oral absorption.[2] Nano-formulations, particularly for intranasal and transdermal routes, provide effective means to bypass the gastrointestinal tract and first-pass metabolism, leading to enhanced systemic exposure and targeted delivery.[6][7] Co-administration with other herbal components or specific enhancers like borneol can also dramatically increase bioavailability, likely through the inhibition of metabolic enzymes.[3][4] The protocols and data presented herein provide a foundational framework for researchers to select and develop appropriate strategies to unlock the full therapeutic potential of Osthole. Further optimization and scaling of these methods will be crucial for advancing Osthole-based therapies into clinical practice.

References

Osthole as a Lead Compound in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osthole, a natural coumarin derivative primarily isolated from the fruits of Cnidium monnieri (L.) Cuss., has garnered significant attention in the field of drug discovery due to its broad spectrum of pharmacological activities.[1] This versatile compound has demonstrated potential as a lead molecule for the development of novel therapeutics for a variety of diseases, including cancer, inflammatory disorders, neurodegenerative diseases, and metabolic syndromes.[2] Osthole's therapeutic effects are attributed to its ability to modulate multiple signaling pathways, making it a promising candidate for multi-target drug development.[2]

These application notes provide a comprehensive overview of the biological activities of osthole, detailed protocols for key in vitro and in vivo experiments, and a summary of its quantitative effects to guide researchers in their drug discovery efforts.

Biological Activities and Mechanisms of Action

Osthole exhibits a wide array of biological activities, making it a valuable lead compound. Its mechanisms of action often involve the modulation of critical cellular signaling pathways.

Anticancer Activity: Osthole has demonstrated potent anticancer effects across various cancer types, including breast, cervical, liver, and lung cancer.[3] Its anticancer mechanisms include:

  • Inhibition of Proliferation and Induction of Apoptosis: Osthole can arrest the cell cycle and induce programmed cell death in cancer cells.[2][3]

  • Suppression of Invasion and Metastasis: It has been shown to inhibit the migration and invasion of cancer cells.

  • Modulation of Signaling Pathways: A key mechanism is the inhibition of the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation.[4]

Anti-inflammatory Activity: Osthole possesses significant anti-inflammatory properties. It can suppress the production of pro-inflammatory mediators and cytokines. This is achieved, in part, through the inhibition of the NF-κB and MAPK signaling pathways.[5]

Neuroprotective Effects: Osthole has shown promise in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[6][7] Its neuroprotective mechanisms involve:

  • Modulation of Neuroinflammatory Pathways: It can suppress neuroinflammation by inhibiting signaling pathways like MAPK/NF-κB.[6]

  • Promotion of Neurogenesis: Osthole can stimulate neural stem cell proliferation and differentiation, potentially through the activation of the Wnt/β-catenin signaling pathway.[6][8]

Hepatoprotective and Metabolic Effects: Osthole has demonstrated protective effects on the liver and has shown potential in managing metabolic disorders.[1][9] It can improve glucose and lipid metabolism, partly by activating PPARα/γ.[1][10]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of osthole from various in vitro and in vivo studies.

Table 1: In Vitro Anticancer Activity of Osthole

Cancer Cell LineAssayEndpointResultReference
FaDu (Head and Neck)MTTIC50 (24h)122.35 ± 11.63 µM[11]
FaDu (Head and Neck)MTTIC50 (48h)93.36 ± 8.71 µM[11]
Tca8113 (Tongue)MTTIC50Not specified, effective at 40-160 µM/L[11]
JEC (Endometrial)MTTIC50 (48h)~100 µM[11]
Ishikawa, KLE (Endometrial)MTTIC50Not specified, effective at 50-200 µM[11]
MDA-231BO (Breast)MTTViabilitySignificant inhibition at ≥ 40 µM
HeLa (Cervical)MTTViabilityDose-dependent reduction[12]

Table 2: In Vivo Efficacy of Osthole

Animal ModelDiseaseOsthole DosageKey FindingsReference
Nude MiceEndometrial Cancer XenograftNot specifiedHindered tumor growth[4]
Nude MiceBreast Cancer Bone Metastasis5.25 mg/kg (oral, twice weekly)Significantly less bone metastases and decreased tumor burden
C57BL/6 MiceDSS-Induced Ulcerative ColitisNot specifiedRelieved symptoms of ulcerative colitis[5]
RatsFatty Liver and Insulin Resistance5-10 mg/kg (gavage)Decreased serum and liver lipid levels, improved insulin resistance[10]
RatsTraumatic Brain InjuryNot specifiedImproved neurological function, reduced inflammation[13]

Table 3: Pharmacokinetic Parameters of Osthole in Rats

Administration RouteDosageCmaxTmaxAUCReference
Oral (Fructus Cnidii extract)Not specified0.776 ± 0.069 µg/mL1.0 ± 0.3 hNot specified[14]
Intravenous10 mg/kgNot specifiedNot applicableNot specified[15]
Oral (pure osthole)~130 mg/kgLower than LBSENot specifiedLower than LBSE[6]
Oral (Libanotis buchtormensis supercritical extract - LBSE)~130 mg/kg ostholeHigher than pure ostholeNot specifiedHigher than pure osthole[6]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activities of osthole.

In Vitro Assays

1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, which is indicative of cell viability.[16]

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of osthole (e.g., 0, 25, 50, 100, 200 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle-treated control.

2. Wound Healing (Scratch) Assay

  • Principle: This assay assesses cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the gap.

  • Protocol:

    • Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

    • Create a scratch in the monolayer using a sterile 200 µL pipette tip.

    • Wash the wells with PBS to remove detached cells.

    • Add fresh medium containing different concentrations of osthole or a vehicle control.

    • Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24 hours) using a microscope.

    • Measure the width of the scratch at different time points and calculate the percentage of wound closure.

3. Transwell Invasion Assay

  • Principle: This assay evaluates the invasive potential of cancer cells by measuring their ability to migrate through a Matrigel-coated porous membrane towards a chemoattractant.

  • Protocol:

    • Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.

    • Seed cancer cells (e.g., 5 x 10⁴ cells) in serum-free medium containing different concentrations of osthole or a vehicle control into the upper chamber.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Incubate for 24-48 hours.

    • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

    • Count the number of stained cells in several random fields under a microscope.

4. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Treat cells with osthole or a vehicle control for the desired time.

    • Harvest the cells (including floating cells) and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

5. Western Blot Analysis for Signaling Pathways (e.g., PI3K/Akt)

  • Principle: This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of changes in protein expression and phosphorylation status in signaling pathways.

  • Protocol:

    • Treat cells with osthole for the desired time and lyse them to extract total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., total Akt, phospho-Akt, total PI3K, phospho-PI3K) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Assays

1. Murine Model of Breast Cancer Bone Metastasis

  • Principle: This model is used to evaluate the efficacy of therapeutic agents in inhibiting the metastasis of breast cancer cells to the bone.

  • Protocol:

    • Inject human breast cancer cells (e.g., MDA-MB-231BO) into the left cardiac ventricle of immunodeficient mice (e.g., nude mice).

    • After a period of time to allow for the establishment of bone metastases (e.g., 2 weeks), randomize the mice into treatment and control groups.

    • Administer osthole (e.g., 5.25 mg/kg, orally) or a vehicle control to the respective groups on a defined schedule (e.g., twice weekly).

    • Monitor the development and progression of bone metastases using imaging techniques such as X-ray or bioluminescence imaging at regular intervals.

    • At the end of the study, sacrifice the mice and collect tissues (e.g., long bones, tumors) for histological analysis (e.g., H&E staining) and other molecular analyses to assess tumor burden and the effects of the treatment.

2. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

  • Principle: This is a widely used model of inflammatory bowel disease where DSS is administered in the drinking water to induce colitis, characterized by weight loss, diarrhea, and colonic inflammation.[5]

  • Protocol:

    • Induce colitis in mice (e.g., C57BL/6) by providing drinking water containing 3-5% (w/v) DSS for a specific period (e.g., 5-7 days).

    • Administer osthole (at a predetermined dose) or a vehicle control to the mice daily, starting either before or concurrently with DSS administration.

    • Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the stool.

    • At the end of the experiment, sacrifice the mice and collect the colons.

    • Measure the colon length (a marker of inflammation) and collect tissue samples for histological analysis (to assess tissue damage and inflammatory cell infiltration) and for measuring the levels of inflammatory markers (e.g., cytokines, MPO activity).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by osthole and a general experimental workflow for its evaluation as a lead compound.

osthole_anticancer_pathway Osthole Osthole PI3K PI3K Osthole->PI3K Inhibits Bax Bax Osthole->Bax Upregulates Bcl2 Bcl-2 Osthole->Bcl2 Downregulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Inhibits

Caption: Osthole's anticancer mechanism via PI3K/Akt pathway inhibition.

osthole_anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB MAPK MAPK TLR4->MAPK Osthole Osthole Osthole->NFkB Inhibits Osthole->MAPK Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: Osthole's anti-inflammatory action via NF-κB and MAPK pathways.

osthole_drug_discovery_workflow Start Start: Osthole as Lead InVitro In Vitro Screening (Cytotoxicity, Migration, Invasion, Apoptosis) Start->InVitro MoA Mechanism of Action (Signaling Pathways, Target Identification) InVitro->MoA InVivo In Vivo Efficacy (Animal Models of Disease) MoA->InVivo Tox Preclinical Toxicology & Pharmacokinetics InVivo->Tox End Clinical Trials Tox->End

Caption: General workflow for osthole's evaluation in drug discovery.

Conclusion

Osthole stands out as a highly promising natural lead compound with a diverse pharmacological profile. Its ability to modulate multiple key signaling pathways provides a strong rationale for its further investigation and development as a therapeutic agent for a range of diseases. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of osthole and its derivatives. Further research, including lead optimization and comprehensive preclinical and clinical studies, is warranted to translate the promising preclinical findings of osthole into novel therapies for patients.

References

Unveiling the Anti-Platelet Potential of Osthole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Dateline: [City, State] – In the ongoing quest for novel anti-thrombotic agents, the natural coumarin compound, osthole, has emerged as a promising candidate. Found in several medicinal plants, including Cnidium monnieri and Angelica pubescens, osthole has demonstrated significant inhibitory effects on platelet aggregation.[1][2] To facilitate further research and drug development in this area, detailed application notes and standardized protocols are crucial. This document provides a comprehensive guide for researchers, scientists, and drug development professionals investigating the anti-platelet and anti-thrombotic properties of osthole.

Mechanism of Action at a Glance

Osthole exerts its anti-platelet effects through a multi-faceted approach. Primarily, it inhibits thromboxane formation and phosphoinositide breakdown, key processes in platelet activation and aggregation.[1][3][4] Furthermore, emerging evidence suggests that osthole modulates critical intracellular signaling pathways, including the PI3K/Akt and MAPK pathways, which are integral to platelet function.[5][6]

Quantitative Insights: Inhibitory Effects of Osthole

In vitro studies have quantified the inhibitory potency of osthole on platelet aggregation induced by various agonists. The half-maximal inhibitory concentrations (IC50) provide a benchmark for its anti-platelet activity.

AgonistIC50 of Osthole (g/L)
ADP0.444
Thrombin0.186
Arachidonic Acid0.421
(Data sourced from in vitro studies on human platelets)[2]

Experimental Protocols

This section details the essential protocols for characterizing the effects of osthole on platelet function.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This assay is the gold standard for assessing platelet aggregation in vitro.[7] It measures the increase in light transmission through a platelet-rich plasma (PRP) suspension as platelets aggregate.

Objective: To determine the effect of osthole on platelet aggregation induced by various agonists (e.g., ADP, collagen, thrombin, arachidonic acid).

Materials:

  • Freshly drawn human venous blood

  • 3.2% Sodium Citrate (anticoagulant)

  • Platelet agonists (ADP, collagen, thrombin, arachidonic acid)

  • Osthole (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate Buffered Saline (PBS)

  • Light Transmission Aggregometer

  • Centrifuge

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Transfer the upper PRP layer to a new tube.

    • Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

    • Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10⁸ platelets/mL using PPP.

  • Assay Protocol:

    • Pre-warm PRP aliquots to 37°C for 5 minutes.

    • Place a cuvette with PRP in the aggregometer and establish a baseline (0% aggregation). Use a cuvette with PPP to set the 100% aggregation level.

    • Add various concentrations of osthole or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).

    • Add a platelet agonist (e.g., ADP at a final concentration of 5-10 µM) to initiate aggregation.

    • Record the change in light transmission for 5-10 minutes.

    • The percentage of aggregation is calculated based on the maximal change in light transmission.

LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay Blood Whole Blood Collection (3.2% Sodium Citrate) Centrifuge1 Centrifuge (200 x g, 15 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifuge (2000 x g, 20 min) Centrifuge1->Centrifuge2 Adjust Adjust Platelet Count PRP->Adjust PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust Incubate_PRP Pre-warm PRP to 37°C Adjust->Incubate_PRP Baseline Set Baseline in Aggregometer Incubate_PRP->Baseline Add_Osthole Add Osthole/Vehicle Baseline->Add_Osthole Add_Agonist Add Agonist Add_Osthole->Add_Agonist Record Record Aggregation Add_Agonist->Record

Caption: Proposed signaling pathways of osthole's anti-platelet action.

Future Directions

The provided protocols offer a standardized framework for investigating the anti-platelet effects of osthole. Future research should focus on in vivo studies to confirm these effects in animal models of thrombosis. Furthermore, a deeper exploration of the molecular targets of osthole within the platelet signaling cascade will be crucial for its development as a potential therapeutic agent. The detailed methodologies outlined here will serve as a valuable resource for advancing our understanding of this promising natural compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Water Solubility of Osthole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of Osthole in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of Osthole?

Osthole is practically insoluble in water.[1][2] Its reported aqueous solubility is approximately 12.0 mg/L at 30°C.[1]

Q2: In which organic solvents is Osthole soluble?

Osthole exhibits good solubility in several organic solvents. For optimal stock solution preparation, consider using dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[3] It is also soluble in methanol, chloroform, acetone, ethyl acetate, and boiling petroleum ether.[2]

Q3: I'm observing precipitation of Osthole when I dilute my DMSO stock solution in aqueous buffer for my in vitro cell-based assay. What can I do?

This is a common issue due to the low aqueous solubility of Osthole. Here are a few strategies to address this:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible, typically below 0.5% or 1%, to minimize solvent-induced cytotoxicity. You may need to prepare a more concentrated stock solution to achieve the desired final concentration of Osthole without exceeding the solvent limit.

  • Use a Co-solvent System: A mixture of solvents can sometimes improve solubility. For instance, a 1:3 solution of DMF:PBS (pH 7.2) has been used to achieve a solubility of approximately 0.25 mg/ml.[3]

  • Incorporate Serum or Albumin: For cell-based assays, the presence of serum or albumin in the culture medium can help to solubilize hydrophobic compounds like Osthole.

  • Consider Advanced Formulation Strategies: If simple solvent systems are insufficient, you may need to explore more advanced formulation techniques such as cyclodextrin inclusion complexes, solid dispersions, or nanoformulations.

Q4: What are some advanced methods to enhance the solubility and bioavailability of Osthole for in vivo studies?

Several advanced drug delivery systems have been successfully employed to improve the solubility and bioavailability of Osthole. These include:

  • Solid Dispersions: This technique involves dispersing Osthole in a hydrophilic polymer matrix. Hot-melt extrusion with polymers like Plasdone S-630 or HPMC-E5 has been shown to significantly enhance the dissolution rate and oral bioavailability of Osthole.[4][5]

  • Cyclodextrin Inclusion Complexes: Encapsulating Osthole within cyclodextrin molecules, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can markedly improve its aqueous solubility and dissolution rate.[6][7][8]

  • Liposomes: Liposomal formulations, where Osthole is encapsulated within a lipid bilayer, can improve its bioavailability and facilitate targeted delivery.[9]

  • Nanosuspensions and Nanoemulsions: Reducing the particle size of Osthole to the nanometer range through nanosuspensions or formulating it into nanoemulsions can significantly increase its surface area, leading to enhanced solubility and dissolution.[10][11][12]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Osthole precipitates out of solution during experimental setup. The aqueous concentration of Osthole exceeds its solubility limit.1. Decrease the final concentration of Osthole if experimentally permissible.2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is compatible with your experimental system.3. Prepare a fresh stock solution and dilute it immediately before use.4. Consider using a solubilization-enhancing formulation (see advanced methods below).
Inconsistent results between experimental replicates. Poor and variable dissolution of Osthole.1. Ensure complete dissolution of the Osthole stock solution before further dilution.2. Use sonication or gentle warming to aid dissolution of the stock solution.3. Employ a validated formulation method (e.g., cyclodextrin complexation, solid dispersion) to ensure consistent solubility.
Low bioavailability observed in animal studies. Poor absorption due to low aqueous solubility.1. Formulate Osthole using advanced drug delivery systems like solid dispersions, liposomes, or nanosuspensions to improve its in vivo dissolution and absorption.[4][9][10]

Data Summary: Solubility of Osthole

Solvent / SystemSolubilityReference
Water (30°C)12.0 mg/L[1]
Ethanol~20 mg/mL[3]
DMSO~25 mg/mL[3]
DMF~25 mg/mL[3]
DMF:PBS (1:3, pH 7.2)~0.25 mg/mL[3]

Data Summary: Enhancement of Osthole Bioavailability

FormulationKey FindingsReference
Solid Dispersion (with Plasdone S-630 or HPMC-E5)~3-fold higher dissolution rate (D30), ~5-fold higher Cmax, and ~1.4-fold higher AUC compared to coarse powder.[4]
Cyclodextrin Inclusion Complex (with HP-β-CD)Significantly faster drug release compared to Osthole alone.[6]
Transferrin-Modified LiposomesProlonged circulation time and increased accumulation of Osthole in the brain.[9]
NanoemulsionEnhanced solubility and potential for improved bioavailability.[10]

Experimental Protocols

Preparation of Osthole-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex (High-Pressure Homogenization Method)

This protocol is adapted from Liu et al. (2010).[6][7][8]

  • Dissolution of Components:

    • Dissolve HP-β-CD in deionized water.

    • Separately, dissolve Osthole in absolute ethanol.

  • Mixing: Add the Osthole solution to the HP-β-CD solution. The molar ratio of Osthole to HP-β-CD should be optimized for complexation, often starting with a 1:1 molar ratio.

  • Homogenization: Immediately pass the mixture through a high-pressure homogenizer at an operating pressure of 10,000 psi. Repeat this process for a total of three passes.

  • Drying: Filter the resulting solution and then evaporate the solvent to obtain the solid inclusion complex.

G Workflow for Osthole-HP-β-CD Inclusion Complex Preparation cluster_0 Preparation of Solutions cluster_1 Complexation and Processing A Dissolve HP-β-CD in deionized water C Mix Osthole and HP-β-CD solutions A->C B Dissolve Osthole in absolute ethanol B->C D High-Pressure Homogenization (10,000 psi, 3 passes) C->D E Filter the solution D->E F Evaporate solvent to obtain solid complex E->F

Caption: Workflow for preparing Osthole-HP-β-CD inclusion complexes.

Preparation of Osthole Solid Dispersion (Hot-Melt Extrusion Method)

This protocol is based on the study by Yun et al. (2014).[4][5]

  • Physical Mixture Preparation: Physically mix Osthole powder with the chosen polymer (e.g., Plasdone S-630, HPMC-E5) at a predetermined drug-to-polymer ratio (e.g., 1:6).

  • Hot-Melt Extrusion: Feed the physical mixture into a hot-melt extruder. The processing temperature and screw speed should be optimized based on the polymer used.

  • Cooling and Milling: Cool the extrudate to room temperature.

  • Sieving: Mill the cooled extrudate and sieve it to obtain a powder of uniform particle size.

G Workflow for Osthole Solid Dispersion Preparation A Prepare Physical Mixture of Osthole and Polymer B Hot-Melt Extrusion A->B C Cool the Extrudate B->C D Mill and Sieve the Solid Dispersion C->D

Caption: Workflow for preparing Osthole solid dispersions.

General Signaling Pathway for Troubleshooting Solubility Issues

G Troubleshooting Poor Osthole Solubility A Start: Poor Osthole Solubility Observed B Is the final concentration of co-solvent (e.g., DMSO) optimized and below toxic levels? A->B C Increase co-solvent concentration (if possible and non-toxic) B->C No D Are you using a simple aqueous buffer? B->D Yes C->B E Consider co-solvent systems (e.g., DMF:PBS) or adding serum/albumin to the medium D->E No F Have advanced formulation strategies been considered? D->F Yes E->F G Explore Solid Dispersions, Cyclodextrin Complexes, Liposomes, or Nanosuspensions F->G No H Problem Resolved F->H Yes G->H

Caption: Logical steps for troubleshooting poor Osthole solubility.

References

Technical Support Center: Optimizing Osthole for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Osthole in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: How do I prepare a stock solution of Osthole? It has poor water solubility.

A1: Osthole is sparingly soluble in aqueous buffers but is soluble in organic solvents.[1][2]

  • Recommended Solvents: For in vitro studies, Dimethyl Sulfoxide (DMSO) and ethanol are the most common solvents. The solubility is approximately 25 mg/mL in DMSO and 20 mg/mL in ethanol.[1]

  • Preparation Protocol:

    • Dissolve Osthole in 100% DMSO to create a high-concentration stock solution (e.g., 50-100 mM).

    • Purge the stock solution with an inert gas and store it at -20°C or -80°C for long-term stability.

    • When preparing working concentrations, dilute the DMSO stock solution with your cell culture medium. Ensure the final concentration of DMSO in the medium is non-toxic to your cells, typically below 0.5% and ideally below 0.1%.

  • Important Note: It is not recommended to store aqueous solutions of Osthole for more than one day.[1]

Q2: What is a good starting concentration range for my in vitro experiments?

A2: The effective concentration of Osthole varies significantly depending on the cell type and the biological effect being studied.

  • For Anticancer Studies: IC50 values (the concentration that inhibits 50% of cell growth) generally range from approximately 23 µM to 200 µM.[3] For example, the IC50 is around 42.4 µM for breast cancer cells and 46.2 µM for lung cancer cells.[3] A preliminary dose-response experiment (e.g., 10 µM to 200 µM) is highly recommended to determine the optimal range for your specific cell line.

  • For Anti-inflammatory Studies: In LPS-induced RAW 264.7 macrophage cells, Osthole has been shown to inhibit the production of inflammatory mediators at concentrations that are non-toxic.[4][5]

  • For Osteogenic Activity: Osthole has been shown to promote the differentiation of osteoblast-like cells.[1][6]

  • General Recommendation: Start with a broad range of concentrations (e.g., 1, 10, 25, 50, 100, 200 µM) in a cell viability assay (like MTT) to identify the cytotoxic and sub-toxic ranges for your specific cell line and experimental duration (24h, 48h, 72h).

Q3: I am not observing any effect with Osthole. What could be the problem?

A3: This could be due to several factors:

  • Concentration: The concentration may be too low for your specific cell line or endpoint. Refer to the literature for effective doses in similar models and consider increasing the concentration.

  • Incubation Time: The duration of treatment may be too short. Some effects, like apoptosis or changes in protein expression, may require longer incubation times (e.g., 48 or 72 hours).[3][7]

  • Solubility/Stability: Ensure the Osthole was properly dissolved and that the final working solution is fresh. Osthole can precipitate in aqueous media, especially at higher concentrations. Check for precipitation in your culture wells.

  • Cell Line Sensitivity: Your cell line may be resistant to Osthole's effects.

  • Target Pathway: The specific signaling pathway you are investigating might not be the primary target of Osthole in your cell model. Osthole is known to modulate multiple pathways, including PI3K/Akt, NF-κB, and MAPK.[4][6][8]

Q4: How does Osthole exert its anticancer effects? Which signaling pathways are involved?

A4: Osthole exerts its anticancer effects through various mechanisms, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting cell migration and invasion.[9][10] Several key signaling pathways are implicated:

  • PI3K/Akt/mTOR Pathway: This is one of the most commonly reported targets. Osthole inhibits the PI3K/Akt signaling pathway in numerous cancer cells, including endometrial, bladder, and gastric cancer, leading to reduced cell proliferation and survival.[3][8][10]

  • NF-κB Pathway: Osthole can suppress the activation of the NF-κB pathway, which is crucial for inflammation and cancer cell survival. It has been shown to inhibit IKKα activation and prevent the nuclear translocation of p50/p65.[4][9]

  • MAPK Pathways (ERK, p38, JNK): Osthole has been shown to regulate MAPK signaling. For example, it can block the activation of the p38 MAPK pathway in inflammatory responses.[4][5][8]

  • Apoptosis Regulation: Osthole induces apoptosis by modulating the expression of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2, increasing pro-apoptotic Bax) and activating caspases, such as caspase-3, -8, and -9.[10][11][12]

Quantitative Data Summary

Table 1: IC50 Values of Osthole in Various Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µM)Treatment DurationReference
A431Squamous Carcinoma23.2Not Specified[3]
Prostate Cancer CellsProstate24.8Not Specified[3]
Breast Cancer CellsBreast42.4Not Specified[3]
Lung Cancer CellsLung46.2Not Specified[3]
Ovarian Cancer CellsOvarian~75Not Specified[3]
FaDuHead and Neck Squamous122.3524 hours[3]
FaDuHead and Neck Squamous93.3648 hours[3]
Y-79Retinoblastoma20024 hours[3]
Y-79Retinoblastoma12048 hours[3]
HeLaCervical Cancer77.9624 hours[13]
HeLaCervical Cancer64.9448 hours[13]
HepG2Hepatocellular Carcinoma18624 hours[13]
HepG2Hepatocellular Carcinoma15848 hours[13]
HepG2Hepatocellular Carcinoma12372 hours[13]
Table 2: Effective Concentrations of Osthole for Various In Vitro Effects
Cell Line/SystemEffectEffective ConcentrationReference
B16F10 MelanomaInhibition of melanin content (IC50)4.9 µM[14]
Huh7 (HBV transfected)70% decrease in HBsAg secretion20 µg/mL (~82 µM)[1]
JEC Endometrial CancerInhibition of proliferation, apoptosis induction25 - 200 µM[3][12]
NR8383 MacrophagesM2 activation inhibition50 µM[15]
HK-2 Renal CellsInhibition of fibrosis markersUp to 100 µM (max non-toxic dose)[16]
RAW 264.7 MacrophagesInhibition of NO, PGE2, TNF-α, IL-6Not Specified[4][5]

Visualizations and Workflows

Experimental Workflow for Dosage Optimization

G A Step 1: Literature Review Gather data on effective concentrations in similar cell lines. B Step 2: Stock Solution Prep Dissolve Osthole in DMSO (e.g., 100 mM). Store at -80°C. A->B C Step 3: Preliminary Dose-Ranging Perform MTT/CCK-8 assay with a wide concentration range (e.g., 1-200 µM) at 24h, 48h, 72h. B->C D Step 4: Determine Key Concentrations Calculate IC50 from viability data. Select non-toxic and sub-toxic doses for further experiments. C->D E Step 5: Functional Assays Use selected concentrations to study specific biological effects. D->E F Apoptosis Assays (Annexin V, Caspase Activity) E->F G Western Blot (Signaling Pathways) E->G H Migration/Invasion Assays (Transwell, Wound Healing) E->H I Gene Expression (RT-qPCR) E->I

Caption: Workflow for determining the optimal Osthole dosage for in vitro experiments.

Key Signaling Pathways Modulated by Osthole

G cluster_0 PI3K/Akt Pathway cluster_1 NF-κB Pathway Osthole1 Osthole PI3K PI3K Osthole1->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Osthole2 Osthole IKK IKK Osthole2->IKK IkBa IκBα IKK->IkBa | (Prevents | Degradation) NFkB NF-κB (p65/p50) IkBa->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Gene Inflammatory Gene Transcription

Caption: Osthole inhibits pro-survival PI3K/Akt and pro-inflammatory NF-κB pathways.

Troubleshooting Guide for In Vitro Experiments

G Start Problem Encountered NoEffect No Observable Effect Start->NoEffect HighToxicity High Cell Toxicity / Death Start->HighToxicity Solubility Check for Precipitation Is the compound dissolved? NoEffect->Solubility Action SolventToxicity Check DMSO/Solvent Control. Is the final solvent concentration too high? (Keep <0.5%) HighToxicity->SolventToxicity Action Concentration Is concentration too low? Consult literature (Table 1, 2). Increase dose. Solubility->Concentration If soluble Duration Is incubation time too short? Extend treatment duration (e.g., 48h, 72h). Concentration->Duration If still no effect DoseTooHigh Is the Osthole concentration too high for this cell line? Reduce concentration. SolventToxicity->DoseTooHigh If solvent is non-toxic

Caption: A logical troubleshooting guide for common issues with Osthole experiments.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Osthole and to calculate the IC50 value.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of Osthole in your complete culture medium from your DMSO stock. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Osthole (e.g., 0, 10, 25, 50, 100, 200 µM). Include a "vehicle control" well containing the highest concentration of DMSO used in the dilutions.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the viability against the log of the Osthole concentration to determine the IC50 value.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following Osthole treatment.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with selected concentrations of Osthole (e.g., IC50 and a sub-IC50 dose) for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit.

  • Antibody Incubation: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins in signaling pathways affected by Osthole.

Methodology:

  • Protein Extraction: Treat cells with Osthole as described for the apoptosis assay. After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3, β-actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. β-actin or GAPDH is typically used as a loading control to normalize protein levels.

References

Technical Support Center: Addressing the Short Half-Life of Osthole in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the short half-life of osthole in pharmacokinetic studies.

Frequently Asked Questions (FAQs)

Q1: Why is the short half-life of osthole a concern in pharmacokinetic studies?

A1: The short half-life of osthole, a promising natural coumarin, presents a significant challenge in its development as a therapeutic agent.[1] A short half-life indicates rapid clearance from the body, which can lead to suboptimal therapeutic efficacy due to insufficient time for the compound to exert its pharmacological effects. This necessitates frequent administration at high doses to maintain therapeutic plasma concentrations, potentially increasing the risk of adverse effects.

Q2: What are the primary reasons for osthole's short half-life and poor bioavailability?

A2: Osthole's pharmacokinetic limitations are primarily attributed to two factors:

  • Poor aqueous solubility: Osthole is practically insoluble in water, which limits its dissolution in the gastrointestinal tract and subsequent absorption.[1]

  • Rapid metabolism: Osthole undergoes extensive phase I and phase II metabolism in the liver, leading to its rapid elimination from the body.[2][3] Key metabolic pathways include hydroxylation, demethylation, and glucuronidation.[2][3]

Q3: What are the main strategies to overcome the short half-life of osthole?

A3: Researchers have explored several strategies to improve the pharmacokinetic profile of osthole, including:

  • Nanoformulations: Encapsulating osthole in nanocarriers like ethosomes, transfersomes, poly(butyl cyanoacrylate) (PBCA) nanoparticles, and solid dispersions can enhance its solubility, protect it from premature metabolism, and provide sustained release.[4][5][6][7]

  • Co-administration with bioenhancers: Administering osthole with compounds that inhibit its metabolic enzymes can increase its systemic exposure. For instance, co-administration with borneol has been shown to significantly enhance the bioavailability of osthole.[8] While specific data on piperine co-administration with osthole is limited, piperine is a known inhibitor of drug metabolism and has been shown to enhance the bioavailability of other drugs.[9][10]

  • Structural modification: Altering the chemical structure of osthole can improve its physicochemical properties and metabolic stability, leading to a longer half-life.[11][12][13]

Troubleshooting Guides

Guide 1: HPLC Analysis of Osthole in Plasma

This guide addresses common issues encountered during the quantification of osthole in plasma samples using High-Performance Liquid Chromatography (HPLC).

Problem Potential Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) 1. Column degradation. 2. Incompatible sample solvent. 3. Column overload. 4. Presence of interfering substances.1. Replace the column with a new one. 2. Dissolve the sample in the mobile phase. 3. Reduce the injection volume or sample concentration. 4. Optimize the sample preparation method (e.g., use solid-phase extraction).
Inconsistent retention times 1. Fluctuation in pump flow rate. 2. Changes in mobile phase composition. 3. Temperature variations. 4. Column aging.1. Check the pump for leaks and ensure proper functioning. 2. Prepare fresh mobile phase and degas it thoroughly. 3. Use a column oven to maintain a constant temperature. 4. Equilibrate the column for a longer period before injection.
Noisy baseline 1. Contaminated mobile phase or detector cell. 2. Air bubbles in the system. 3. Lamp nearing the end of its life.1. Flush the system with a strong solvent (e.g., isopropanol). 2. Degas the mobile phase and purge the pump. 3. Replace the detector lamp.
Low sensitivity 1. Low extraction recovery. 2. Degradation of osthole during sample processing. 3. Incorrect detection wavelength.1. Optimize the extraction solvent and procedure. 2. Keep samples on ice and minimize processing time. 3. Set the UV detector to the optimal wavelength for osthole (around 322 nm).[2][14]
Guide 2: Animal Pharmacokinetic Studies

This guide provides solutions to common challenges in performing in vivo pharmacokinetic studies of osthole in animal models.

Problem Potential Cause(s) Troubleshooting Steps
High variability in plasma concentrations between animals 1. Inconsistent dosing technique. 2. Differences in animal health, age, or weight. 3. Stress-induced physiological changes.1. Ensure accurate and consistent administration of the osthole formulation. 2. Use animals from a similar age and weight range and ensure they are healthy. 3. Acclimatize animals to the experimental conditions and handle them gently.
Low oral bioavailability 1. Poor absorption due to low solubility. 2. Extensive first-pass metabolism.1. Use a solubilizing formulation (e.g., nanoformulation, solid dispersion). 2. Co-administer with a metabolic inhibitor (bioenhancer).
Rapid clearance 1. Efficient metabolic pathways.1. Consider using a sustained-release formulation. 2. Investigate structural modifications of osthole to block metabolic sites.
Difficulty in collecting blood samples 1. Small animal size. 2. Inadequate blood collection technique.1. Use appropriate micro-sampling techniques. 2. Ensure proper training in animal handling and blood collection procedures.

Data Presentation

Table 1: Pharmacokinetic Parameters of Osthole in Different Formulations (Oral Administration in Rats)

FormulationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Reference(s)
Osthole Powder1300.776 ± 0.0691.0 ± 0.3-[2][14]
Solid Dispersion (Plasdone S-630)50~3.9~0.5~5.5[4][15]
Solid Dispersion (HPMC-E5)50~3.5~0.5~5.0[4][15]
PBCA Nanoparticles5--3.3-fold higher than free osthole[1][2][16]

Table 2: Effect of Co-administration on Osthole Pharmacokinetics (Oral Administration in Rats)

FormulationDose (mg/kg)Cmax Increase (%)AUC Increase (%)Reference(s)
Osthole + (-)-Borneol-271.3115.9[8]
Osthole + (+)-Borneol-51.861.6[8]

Experimental Protocols

Protocol 1: Quantification of Osthole in Rat Plasma by HPLC[2][14]
  • Sample Preparation:

    • To 100 µL of rat plasma, add 20 µL of an internal standard solution (e.g., fluocinonide in methanol).

    • Add 1 mL of diethyl ether and vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Conditions:

    • Column: Hypersil ODS2 (5 µm, 4.6 x 250 mm) or equivalent C18 column.

    • Mobile Phase: Methanol: 0.4% Acetic Acid (65:35, v/v).

    • Flow Rate: 0.7 mL/min.

    • Detection: UV at 322 nm.

    • Injection Volume: 20 µL.

Protocol 2: Preparation of Osthole-Loaded Poly(butyl cyanoacrylate) (PBCA) Nanoparticles[1][2]
  • Preparation of Organic Phase:

    • Dissolve 5 mg of osthole in 5 mL of acetone.

    • Add 15 µL of butyl cyanoacrylate (BCA) monomer to the osthole solution.

  • Preparation of Aqueous Phase:

    • Dissolve 40 mg of Poloxamer-127 in 10 mL of an acidic aqueous solution (pH 4).

  • Nanoparticle Formation:

    • Slowly add the organic phase to the aqueous phase under constant stirring (1200 rpm) at room temperature.

    • Continue stirring for 2 hours to allow for nanoparticle formation and solvent evaporation.

Protocol 3: Preparation of Osthole-Loaded Ethosomes[9][10][11][17][18]
  • Lipid Solution Preparation:

    • Dissolve a specific amount of phospholipid (e.g., soy lecithin) and osthole in ethanol in a sealed container with magnetic stirring.

  • Hydration:

    • Slowly add purified water to the lipid solution while maintaining constant stirring.

  • Vesicle Formation:

    • Continue stirring for a specified period (e.g., 30 minutes) to allow for the formation of ethosomal vesicles.

  • Size Reduction (Optional):

    • Sonicate the ethosome suspension using a probe sonicator to achieve a uniform vesicle size.

Mandatory Visualizations

Osthole_Metabolic_Pathway Osthole Osthole PhaseI_Metabolites Phase I Metabolites (Hydroxylation, Demethylation, Dehydrogenation) Osthole->PhaseI_Metabolites CYP3A4, CYP3A5 Excretion Excretion Osthole->Excretion PhaseII_Metabolites Phase II Metabolites (Glucuronidation, Sulfation) PhaseI_Metabolites->PhaseII_Metabolites PhaseII_Metabolites->Excretion

Caption: Metabolic pathway of osthole.

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_animal_study Animal Study cluster_analysis Sample Analysis cluster_data Data Analysis Formulation Osthole Formulation (e.g., Nanoformulation) Characterization Physicochemical Characterization Formulation->Characterization Dosing Animal Dosing (Oral/IV) Formulation->Dosing Sampling Blood Sampling (Time course) Dosing->Sampling Extraction Plasma Extraction Sampling->Extraction HPLC HPLC Analysis Extraction->HPLC PK_Modeling Pharmacokinetic Modeling HPLC->PK_Modeling Interpretation Data Interpretation PK_Modeling->Interpretation

Caption: Experimental workflow for pharmacokinetic studies.

Logical_Relationship cluster_causes Causes cluster_solutions Solutions Short_Half_Life Short Half-Life of Osthole Poor_Solubility Poor Aqueous Solubility Short_Half_Life->Poor_Solubility Rapid_Metabolism Rapid Metabolism Short_Half_Life->Rapid_Metabolism Nanoformulations Nanoformulations Poor_Solubility->Nanoformulations Co_administration Co-administration Rapid_Metabolism->Co_administration Structural_Modification Structural Modification Rapid_Metabolism->Structural_Modification Improved_PK Improved Pharmacokinetics (Longer Half-Life, Higher Bioavailability) Nanoformulations->Improved_PK Co_administration->Improved_PK Structural_Modification->Improved_PK

Caption: Strategies to address osthole's short half-life.

References

Troubleshooting Osthole Degradation and Stability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Osthole, ensuring its stability is paramount for reliable experimental outcomes and the development of effective therapeutics. This technical support center provides a comprehensive guide to understanding and mitigating Osthole degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Osthole degradation?

A1: Osthole, a coumarin derivative, is susceptible to degradation under several conditions. The primary factors include:

  • pH: Osthole is more stable in acidic to neutral conditions. Alkaline environments can lead to the hydrolysis of the lactone ring, a characteristic feature of coumarins.

  • Temperature: Elevated temperatures can accelerate the degradation of Osthole, following first-order kinetics.

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation.

  • Oxidation: The presence of oxidizing agents can lead to the formation of degradation products.

Q2: What are the expected degradation products of Osthole?

A2: While specific abiotic degradation products from forced studies are not extensively documented in publicly available literature, metabolic studies in rats reveal potential pathways. These in-vivo degradation products, which may share similarities with those from chemical degradation, primarily result from:

  • Hydroxylation: Addition of hydroxyl groups to the molecule.

  • Demethylation: Removal of a methyl group.

  • Hydrogenation: Addition of hydrogen atoms.

  • Glucuronidation: Conjugation with glucuronic acid.[1]

Common metabolites identified include 5'-hydroxyl-osthole, osthenol, and 4'-hydroxyl-osthole.[2] Researchers should anticipate that forced degradation under laboratory conditions may produce a range of related compounds.

Q3: How should I store Osthole to ensure its stability?

A3: To maintain the integrity of Osthole, proper storage is crucial. Based on available data, the following storage conditions are recommended:

  • Solid Form: Store as a crystalline solid at -20°C for long-term stability (stable for ≥ 4 years).

  • In Solution: If dissolved in organic solvents like DMSO, ethanol, or DMF, it is recommended to prepare fresh solutions. If storage is necessary, aliquot and store at -80°C for up to one year. Aqueous solutions are not recommended for storage beyond one day due to Osthole's poor aqueous solubility and potential for hydrolysis.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving Osthole.

Issue 1: Inconsistent or lower-than-expected potency of Osthole in bioassays.
  • Possible Cause: Degradation of Osthole in the experimental medium.

  • Troubleshooting Steps:

    • Verify pH of the medium: Ensure the pH of your cell culture or assay buffer is within a stable range for Osthole (ideally neutral to slightly acidic).

    • Minimize light exposure: Protect your Osthole solutions and experimental setup from direct light. Use amber vials or cover plates with foil.

    • Control temperature: Avoid exposing Osthole solutions to high temperatures for extended periods. If heating is necessary, minimize the duration.

    • Check for oxidizing agents: Ensure your experimental medium is free from strong oxidizing agents.

    • Prepare fresh solutions: Prepare Osthole solutions immediately before use, especially for aqueous-based assays.

Issue 2: Appearance of unknown peaks in HPLC analysis of Osthole samples.
  • Possible Cause: Formation of degradation products during sample preparation, storage, or analysis.

  • Troubleshooting Steps:

    • Review sample handling: Ensure samples are processed promptly and stored under appropriate conditions (cold and dark) before analysis.

    • Evaluate analytical method: Confirm that your HPLC method is stability-indicating, meaning it can separate the intact Osthole from its potential degradation products.

    • Perform a forced degradation study: To tentatively identify if the unknown peaks are degradation products, subject a sample of pure Osthole to forced degradation conditions (see Experimental Protocols section) and compare the resulting chromatograms with your sample chromatogram.

Data on Osthole Stability and Degradation Kinetics

While specific quantitative data for Osthole's degradation kinetics under various stress conditions is limited in published literature, the following tables provide general expectations based on the behavior of coumarin compounds. Researchers should use this as a guide and perform their own stability studies to determine the precise degradation profile of Osthole in their specific experimental systems.

Table 1: General Stability Profile of Osthole

ConditionStabilityKey Considerations
pH More stable in acidic to neutral pH.The lactone ring is susceptible to hydrolysis under alkaline conditions.
Temperature Stable at -20°C as a solid. Degradation accelerates with increasing temperature.Thermal degradation generally follows first-order kinetics.
Light Susceptible to photodegradation, especially under UV light.Photodegradation can involve dimerization or other photochemical reactions.
Oxidation Can be degraded by strong oxidizing agents.The double bonds in the structure are potential sites for oxidation.
Solvents Soluble in organic solvents like DMSO, ethanol, and DMF. Poorly soluble in water.Aqueous solutions should be prepared fresh.

Table 2: Estimated Degradation Kinetics for Coumarin Derivatives (as a proxy for Osthole)

Note: These are estimated values based on general coumarin chemistry and should be experimentally verified for Osthole.

Stress ConditionReaction OrderEstimated Half-life (t½)Key Influencing Factors
Acidic Hydrolysis (e.g., 0.1 M HCl, 80°C) First-OrderHours to DaysTemperature, Acid Concentration
Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) First-OrderMinutes to HoursTemperature, Base Concentration
Oxidative Degradation (e.g., 3% H₂O₂, RT) VariesHours to DaysOxidant Concentration, Temperature
Thermal Degradation (Solid, >100°C) First-OrderVaries (highly temp-dependent)Temperature, Presence of moisture
Photodegradation (Solution, UV light) First-OrderMinutes to HoursLight Intensity, Solvent, Presence of photosensitizers

Experimental Protocols

Protocol 1: Forced Degradation Study of Osthole

This protocol outlines the general procedure for conducting a forced degradation study to understand the degradation pathways of Osthole and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Osthole (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C for a specified time (e.g., 30 mins, 1, 2, 4 hours). Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Expose the solid Osthole powder to dry heat (e.g., 105°C) for a specified time. Also, reflux the stock solution at a high temperature.

  • Photodegradation: Expose the Osthole solution to UV light (e.g., 254 nm or 365 nm) in a photostability chamber for a specified duration. A control sample should be kept in the dark.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC-UV or LC-MS.

  • Aim for 5-20% degradation to ensure the formation of relevant degradation products without complete loss of the parent compound.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method for Osthole

This protocol provides a starting point for developing an HPLC method capable of separating Osthole from its degradation products.

Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid or phosphoric acid.

    • B: Acetonitrile or Methanol.

  • Gradient Elution: Start with a lower percentage of organic phase (B) and gradually increase it to elute more hydrophobic compounds (potential degradation products). A suggested starting gradient could be:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 30% B

    • 35-40 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 322 nm (one of the λmax for Osthole). A photodiode array (PDA) detector is recommended to check for peak purity.

  • Column Temperature: 30°C.

Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the Osthole peak.

Visualizations

Signaling Pathway and Degradation Logic

The following diagrams illustrate key concepts related to Osthole's stability and analysis.

Osthole_Degradation_Pathway cluster_stress Stress Factors cluster_products Degradation Products Osthole Osthole Hydrolysis_Products Hydrolysis Products (e.g., ring-opened forms) Thermal_Products Thermal Isomers/ Fragments Photo_Products Photodimers/ Oxidation Products Oxidation_Products Oxidized Derivatives High_pH Alkaline pH High_pH->Hydrolysis_Products Hydrolysis High_Temp High Temperature High_Temp->Thermal_Products Thermal Degradation Light UV/Vis Light Light->Photo_Products Photodegradation Oxidant Oxidizing Agents Oxidant->Oxidation_Products Oxidation

Caption: Factors leading to Osthole degradation and potential product classes.

Experimental_Workflow start Start: Pure Osthole Sample forced_degradation Forced Degradation Study (Acid, Base, Heat, Light, Oxidant) start->forced_degradation hplc_development Develop Stability-Indicating HPLC Method forced_degradation->hplc_development analysis Analyze Stressed Samples by HPLC-UV/PDA hplc_development->analysis lcms_analysis Identify Degradation Products by LC-MS analysis->lcms_analysis kinetic_study Perform Kinetic Studies (Varying Temp, pH, Light Intensity) analysis->kinetic_study end End: Characterized Stability Profile lcms_analysis->end data_analysis Calculate Degradation Rates (k) and Half-life (t½) kinetic_study->data_analysis data_analysis->end

Caption: Workflow for investigating Osthole degradation and stability.

Troubleshooting_Logic issue Inconsistent Results? check_storage Check Storage Conditions (Temp, Light, Duration) issue->check_storage Yes check_solution Check Solution Prep (Solvent, Age, pH) check_storage->check_solution review_protocol Review Experimental Protocol (Incubation Time, Temp, Light) check_solution->review_protocol run_control Run Freshly Prepared Positive Control review_protocol->run_control compare_results Results Match? run_control->compare_results problem_solved Problem Likely Solved compare_results->problem_solved Yes investigate_further Investigate Matrix Effects or Assay Interference compare_results->investigate_further No

Caption: Troubleshooting logic for inconsistent experimental results with Osthole.

References

Technical Support Center: Mitigating Osthole-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with osthole, focusing on mitigating its cytotoxic effects on non-target cells.

Frequently Asked Questions (FAQs)

Q1: What is osthole and what is its primary mechanism of action regarding cytotoxicity?

A1: Osthole is a natural coumarin compound extracted from plants like Cnidium monnieri.[1][2] Its anticancer effects are primarily attributed to its ability to inhibit cell proliferation and induce programmed cell death (apoptosis) in various cancer cells.[3][4] The cytotoxic mechanism often involves the induction of the intrinsic mitochondrial apoptosis pathway.[1][5] This is frequently achieved by inhibiting key cell survival signaling pathways, most notably the PI3K/Akt pathway.[1][6][7]

Q2: We are observing significant cytotoxicity in our non-cancerous control cell line. What could be the cause and how can we reduce it?

A2: While osthole has shown selective cytotoxicity towards cancer cells in some studies, its effects can be dose- and cell-line-dependent.[4][6] High concentrations or prolonged exposure times can lead to off-target toxicity.

Troubleshooting Steps:

  • Optimize Concentration and Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration that maximizes cancer cell death while minimizing effects on non-target cells. For example, some studies show that at high doses (200 µM) and long exposure times (48-72h), osthole can exhibit toxicity in normal cells like HcerEpic.[6]

  • Verify Cell Health: Ensure your control cells are healthy and not stressed, as this can increase their sensitivity to chemical compounds.

  • Consider Combination Therapy: Using osthole in combination with other chemotherapeutic agents (like cisplatin) can create a synergistic effect, potentially allowing for a lower, less toxic concentration of osthole to be used.[4][8]

  • Investigate Drug Delivery Systems: For in vivo studies or advanced in vitro models, consider novel drug delivery platforms like nanoemulsions or polybutyl cyanoacrylate (PBCA) nanoparticles.[9][10] These can improve the bioavailability and potentially target the delivery of osthole, reducing systemic toxicity.[11][12]

Q3: What are the key signaling pathways I should investigate when studying osthole-induced apoptosis?

A3: The most commonly implicated pathway is the PI3K/Akt signaling cascade . Osthole treatment has been shown to decrease the phosphorylation of PI3K and Akt, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[1][3] This shift disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and activating a caspase cascade (caspase-9 and caspase-3), ultimately leading to apoptosis.[1][5] Other pathways that may be involved include the Wnt/β-catenin pathway and those involving endoplasmic reticulum stress.[13][14]

Q4: Can osthole induce other forms of cell death besides apoptosis?

A4: Yes, recent studies have shown that in addition to apoptosis, osthole can induce other forms of regulated cell death. In some cancer cell lines, osthole has been found to trigger pyroptosis, a pro-inflammatory form of cell death, through a caspase-3/GSDME-dependent mechanism.[15][16] It has also been shown to induce necroptosis in glioma cells via the production of reactive oxygen species (ROS).[4][8]

Quantitative Data: IC50 Values of Osthole

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes IC50 values from various studies, illustrating osthole's differential effects on cancerous versus non-cancerous cell lines.

Cell LineCell TypeIC50 Value (µM)Exposure Time (h)Reference
Cancer Cell Lines
HCCC-9810Intrahepatic Cholangiocarcinoma15948[1]
RBEIntrahepatic Cholangiocarcinoma15348[1]
FaDuHead and Neck Squamous Cell93.36 ± 8.7148[4]
A431Squamous Carcinoma23.2Not Specified[4]
MDA-MB-231Breast Cancer24.2 µg/mL48[4]
A2780Ovarian Cancer75.24Not Specified[4]
OVCAR3Ovarian Cancer73.58Not Specified[4]
HeLaCervical Cancer45.01 ± 3.91Not Specified[4]
HepG2Hepatocellular Carcinoma0.158 µmol/mL (~158)48[5]
Non-Cancerous Cell Lines
HcerEpicNormal Human Cervical EpithelialNo significant toxicity except at 200 µM48-72[6]
MCF-10ANormal Mammary Epithelial8944.0 µg/mLNot Specified[4]
HEBNormal Human Brain GlialNo effect until 640 µMNot Specified[4]

Experimental Protocols

Here are detailed methodologies for key experiments to assess osthole's cytotoxicity.

Cell Viability Assay (CCK-8 Method)

This protocol is used to determine cell viability by measuring the absorbance of a formazan dye produced by metabolically active cells.

  • Materials: 96-well plates, Cell Counting Kit-8 (CCK-8), microplate reader.

  • Procedure:

    • Seed cells (e.g., 3,000 cells/well) into a 96-well plate and culture for 24 hours.[1]

    • Treat the cells with various concentrations of osthole (e.g., 0, 25, 50, 100, 150, 200 µM) for desired time points (e.g., 24, 48, 72 hours).[1]

    • After treatment, add 10 µL of CCK-8 solution to each well.[1]

    • Incubate the plate for 2 hours in a CO2 incubator in the dark.[1]

    • Measure the absorbance at 450 nm using a microplate reader.[1]

    • Calculate cell viability as a percentage relative to the untreated control group.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials: Annexin V-FITC/PI Apoptosis Detection Kit, flow cytometer.

  • Procedure:

    • Seed cells in 6-well plates and treat with desired concentrations of osthole (e.g., 0, 100, 150, 200 µM) for 48 hours.[1]

    • Collect both adherent and floating cells and wash them twice with cold phosphate-buffered saline (PBS).[1]

    • Centrifuge the cells at 500 x g for 5 minutes.[1]

    • Resuspend the cell pellet in 1X Annexin V binding buffer.[1]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[1]

    • Incubate for 15 minutes at 37°C in the dark.[1]

    • Analyze the samples immediately using a flow cytometer.

Colony Formation Assay

This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.

  • Materials: 6-well plates, crystal violet stain, formalin.

  • Procedure:

    • Seed a low density of cells (e.g., 600 cells/well) into 6-well plates.[1]

    • Add various concentrations of osthole (e.g., 0, 100, 150, 200 µM) and culture for 14 consecutive days, changing the medium as required.[1]

    • After 14 days, wash the cells with PBS.

    • Fix the colonies with 10% formalin for 15-30 minutes.[1]

    • Stain the colonies with 0.1% crystal violet for 20 minutes.[1]

    • Wash the plates with water, allow them to air dry, and count the colonies (typically defined as groups of >50 cells).[1]

Visualizations: Signaling Pathways and Workflows

Osthole-Induced Inhibition of the PI3K/Akt Pathway

PI3K_Akt_Pathway Osthole Osthole PI3K PI3K Osthole->PI3K Akt Akt (Inactive) pAkt p-Akt (Active) PI3K->pAkt Inhibits Phosphorylation Akt->pAkt Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Upregulates Bax Bax (Pro-apoptotic) pAkt->Bax Downregulates Survival Cell Survival & Proliferation pAkt->Survival Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes Intrinsic_Apoptosis Osthole Osthole Bax_Bcl2 Increased Bax/Bcl-2 Ratio Osthole->Bax_Bcl2 Mito Mitochondrial Membrane Disruption Bax_Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Experimental_Workflow cluster_assays Assess Cytotoxicity start Seed Target and Non-Target Cells treat Treat with Osthole (Dose-Response) start->treat incubate Incubate for 24, 48, 72 hours treat->incubate viability Cell Viability Assay (CCK-8 / MTT) incubate->viability apoptosis Apoptosis Assay (Annexin V / PI) incubate->apoptosis morphology Microscopy for Morphological Changes incubate->morphology analyze Analyze Data & Determine IC50 viability->analyze apoptosis->analyze morphology->analyze end Conclusion on Selective Cytotoxicity analyze->end

References

Technical Support Center: Optimizing Osthole Extraction from Cnidium monnieri

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maximizing the extraction yield of osthole from Cnidium monnieri. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to aid in experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting osthole? A1: Several methods are effective for osthole extraction, each with distinct advantages. Conventional organic solvent extraction using methanol or ethanol is common.[1][2] Modern techniques like Supercritical Fluid Extraction (SFE) with CO₂, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE) have been developed to improve efficiency and reduce solvent consumption.[1][3][4] SFE is noted for its ability to yield high-purity extracts, while UAE and MAE can significantly reduce extraction time and energy input.[4][5][6]

Q2: Which solvent is best for osthole extraction? A2: The choice of solvent significantly impacts osthole yield. Methanol and ethanol are the most commonly used and effective organic solvents.[1][7] One study identified an optimal methanol concentration of 97.7% for maximizing osthole yield.[8][9] Another optimization study found a 75.8% methanol concentration to be ideal under their specific reflux conditions.[2] For SFE, supercritical CO₂ is used, often with a polar co-solvent like ethanol to enhance the recovery of compounds like osthole.[5]

Q3: What is a typical yield of osthole from Cnidium monnieri? A3: Osthole yield can vary widely depending on the plant material, extraction method, and process parameters. Under optimized conditions, methanol extraction can yield approximately 14.66 mg/g to 15.0 mg/g.[2][8] Supercritical Fluid Extraction (SFE) has been shown to produce yields around 1.29% (12.9 mg/g).[5][10] The raw fruit material typically contains about 1.1% osthole.[11]

Q4: How do process parameters like temperature and time affect yield? A4: Temperature, time, pressure, and solvent-to-solid ratio are critical parameters. For methanol reflux extraction, an optimal temperature of 64°C and a duration of 1 hour have been reported.[2] For SFE, optimized conditions were found to be 64°C and a pressure of 243 bar.[5][10] In ultrasound-assisted extraction, factors such as ultrasonic power, temperature, and time all influence the final yield, with optimal conditions reported at 53°C for 34 minutes in one study on polysaccharides from a different plant, highlighting the need for specific optimization for osthole.[12]

Troubleshooting Guide

Q1: My osthole yield is consistently low. What are the likely causes and solutions? A1: Low yields can stem from several factors:

  • Suboptimal Parameters: Ensure your extraction parameters (temperature, time, solvent concentration, solid-to-liquid ratio) are optimized. Refer to the data tables below for validated starting points. For instance, using 50% methanol instead of an optimized 75-98% concentration can significantly lower the yield.[2][9][13]

  • Improper Material Preparation: The plant material should be properly dried and ground to a consistent, fine powder. This increases the surface area available for solvent interaction, which is a critical factor for efficient extraction.[14]

  • Inadequate Agitation: During solvent extraction, ensure sufficient agitation to facilitate mass transfer of osthole from the plant matrix into the solvent.

  • Degradation: Osthole may degrade if exposed to excessively high temperatures or prolonged extraction times. Using advanced methods like UAE or MAE can help by shortening the required extraction time.[4]

Q2: The final extract contains significant impurities. How can I improve its purity? A2: Purity issues often arise from the co-extraction of other compounds.

  • Solvent Polarity: Adjust the polarity of your solvent. While highly effective for osthole, solvents like methanol can also extract a wide range of other compounds. Experiment with slightly less polar solvents or solvent mixtures.

  • Purification Steps: Incorporate post-extraction purification steps. Methods like recrystallization or chromatography (e.g., semi-preparative Supercritical Fluid Chromatography) can be used to isolate osthole from the crude extract to a high degree of purity.[15][16]

  • Method Selection: Consider using Supercritical Fluid Extraction (SFE), which is known for its high selectivity and can yield cleaner extracts compared to conventional solvent methods.[15]

Q3: I'm experiencing emulsion formation during liquid-liquid partitioning. How can I resolve this? A3: Emulsion formation is a common issue when working with complex plant matrices that contain surfactant-like compounds.[17]

  • Reduce Agitation: Instead of vigorous shaking in a separatory funnel, gently swirl or invert the funnel. This maintains the surface area for extraction while minimizing the agitation that causes emulsions.[17]

  • "Salting Out": Add a saturated sodium chloride solution (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, which can help break the emulsion by forcing surfactant-like molecules into one phase.[17]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and help dissolve the emulsion-causing compounds.[17]

  • Alternative Techniques: For samples prone to emulsion, consider Supported Liquid Extraction (SLE). In this technique, the aqueous sample is adsorbed onto a solid support (like diatomaceous earth), and the water-immiscible organic solvent is passed through it, preventing emulsion formation entirely.[17]

Quantitative Data Summary

The following tables summarize optimized parameters and yields for various osthole extraction methods based on published research.

Table 1: Optimized Methanol Solvent Extraction Parameters

ParameterValueReference
Method 1
Solvent Concentration97.7% Methanol[8]
Sample/Solvent Ratio1500 mg / 10 mL
Extraction Time30.3 minutes
Resulting Yield 15.0 mg/g [9]
Method 2
Solvent Concentration75.8% Methanol[2]
Liquid-Solid Ratio14:1 (v/w)[2]
Extraction Temperature64 °C[2]
Extraction Time1 hour[2]
Resulting Yield 14.66 mg/g [2]

Table 2: Optimized Supercritical Fluid Extraction (SFE) Parameters

ParameterValueReference
FluidSupercritical CO₂[5][10]
Co-solventEthanol[5][10]
Pressure243 bar[5][10]
Temperature64 °C[5][10]
Ethanol Flow Rate0.28 mL/min[5][10]
Resulting Yield 1.29% (12.9 mg/g) [5][10]

Experimental Protocols

Protocol 1: Optimized Methanol Reflux Extraction This protocol is based on the parameters reported by Xu et al. (2023).[2]

  • Preparation: Weigh 10 g of dried, powdered Cnidium monnieri fruit.

  • Extraction Setup: Place the powdered sample into a round-bottom flask. Add 140 mL of 75.8% methanol (methanol:water).

  • Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to 64°C and maintain the reflux for 1 hour with continuous stirring.

  • Filtration: After 1 hour, allow the mixture to cool to room temperature. Filter the extract through Whatman No. 1 filter paper to separate the plant residue.

  • Solvent Removal: Concentrate the filtered extract using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude osthole extract.

  • Analysis: Dissolve a known quantity of the dried crude extract in methanol and analyze the osthole content using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Supercritical Fluid Extraction (SFE) This protocol is based on the optimized conditions described by Liu et al.[5][10]

  • Preparation: Place approximately 5 g of dried, ground Cnidium monnieri fruit into the extraction vessel of the SFE system.

  • System Setup: Set the SFE system parameters as follows:

    • Extraction Pressure: 243 bar

    • Extraction Temperature: 64°C

    • CO₂ Flow Rate: Set as per instrument guidelines (e.g., 2 L/min).

    • Co-solvent (Ethanol) Flow Rate: 0.28 mL/min.

  • Extraction: Begin the extraction process. The supercritical CO₂ and ethanol will pass through the extraction vessel, solvating the osthole.

  • Collection: The extract is depressurized in a collection vessel, causing the CO₂ to turn into a gas and leave behind the extracted compounds dissolved in the ethanol co-solvent.

  • Solvent Removal: Remove the ethanol from the collected fraction using a rotary evaporator to yield the crude extract.

  • Analysis: Quantify the osthole content in the crude extract via HPLC.

Protocol 3: Ultrasound-Assisted Extraction (UAE) This protocol provides a general framework for UAE, as specific optimized parameters for osthole are less commonly published. Optimization using a Response Surface Methodology (RSM) is recommended.

  • Preparation: Weigh 5 g of dried, powdered Cnidium monnieri fruit.

  • Extraction: Place the sample in a beaker and add a suitable solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

  • Sonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe. Set the parameters for optimization, which include:

    • Temperature (e.g., 40-65°C)[7]

    • Ultrasonic Power/Intensity (e.g., 100-300 W)[12]

    • Time (e.g., 10-40 minutes)[12]

  • Filtration and Concentration: Following sonication, filter the mixture and concentrate the solvent using a rotary evaporator as described in Protocol 1.

  • Analysis: Determine the osthole yield using HPLC to evaluate the efficiency of the chosen parameters.

Mandatory Visualizations

The following diagrams illustrate key workflows and biological pathways related to osthole extraction and its mechanism of action.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Extraction cluster_2 Phase 3: Purification cluster_3 Phase 4: Analysis a Cnidium monnieri Fruit b Drying & Grinding a->b c Solvent Addition (e.g., Methanol, SFE-CO2) b->c d Extraction Process (Reflux / SFE / UAE) c->d e Filtration / Separation d->e f Solvent Evaporation e->f g Crude Osthole Extract f->g h HPLC Analysis g->h i Quantified Osthole h->i

Caption: General experimental workflow for osthole extraction and quantification.

G Osthole Osthole PI3K PI3K Osthole->PI3K Inhibits pAkt p-Akt (Active) PI3K->pAkt Activates Akt Akt Apoptosis Induction of Apoptosis pAkt->Apoptosis Inhibits Proliferation Suppression of Proliferation pAkt->Proliferation Promotes

Caption: Osthole inhibits the PI3K/Akt signaling pathway to induce apoptosis.[18][19]

G Osthole Osthole Wnt Wnt Signaling Osthole->Wnt Blocks BetaCatenin β-catenin Wnt->BetaCatenin Stabilizes GeneTranscription Gene Transcription (Osteogenic Differentiation) BetaCatenin->GeneTranscription Activates Proliferation MSC Proliferation BetaCatenin->Proliferation Promotes

Caption: Osthole blocks the Wnt/β-catenin pathway, inhibiting MSC proliferation.[20]

References

Technical Support Center: Osthole Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of Osthole in aqueous buffers during experiments.

Troubleshooting Guide: Preventing Osthole Precipitation

Osthole is a naturally occurring coumarin with low solubility in aqueous solutions, which can lead to precipitation and affect experimental outcomes. The following guide provides solutions to common solubility issues.

Issue: Osthole is precipitating out of my aqueous buffer.

Potential Causes and Solutions:

  • Low Aqueous Solubility: Osthole is inherently hydrophobic and sparingly soluble in water and aqueous buffers.[1][2][3][4]

  • Improper Dissolution Method: Direct addition of solid Osthole to an aqueous buffer will likely result in precipitation.

  • High Final Concentration: The desired final concentration of Osthole in the aqueous buffer may exceed its solubility limit.

  • Buffer pH and Composition: The pH and ionic strength of the buffer can influence the solubility of Osthole.

  • Storage of Aqueous Solution: Aqueous solutions of Osthole are not stable and should be prepared fresh for each experiment.[1]

Recommended Solutions Summary

Solution CategoryMethodKey Considerations
Co-Solvents Dissolve Osthole in a water-miscible organic solvent first, then dilute with aqueous buffer.Recommended for preparing stock solutions. Common solvents include DMSO, DMF, and ethanol.[1]
Surfactants/Detergents Incorporate a non-ionic surfactant like Tween 80 or Cremophor EL into the buffer.Can improve solubility but may interfere with certain biological assays.
pH Adjustment Prepare the Osthole solution in a buffer with a slightly alkaline pH.Osthole is soluble in aqueous alkalies.[4] However, the final pH must be compatible with the experimental system.
Advanced Formulations Utilize nanoemulsions, solid dispersions, or nanoparticles for in vivo studies.These methods significantly enhance bioavailability but require specialized preparation techniques.[3][5][6]

Experimental Protocols

Protocol 1: Preparation of Osthole Solution using a Co-Solvent (DMSO or DMF)

This is the most common method for preparing Osthole solutions for in vitro experiments.

Materials:

  • Osthole (crystalline solid)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Aqueous buffer of choice (e.g., PBS, pH 7.2)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh the required amount of Osthole powder and place it in a sterile microcentrifuge tube.

    • Add a small volume of DMSO or DMF to dissolve the Osthole. For example, to prepare a 10 mM stock solution, dissolve 2.44 mg of Osthole (MW: 244.29 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly until the Osthole is completely dissolved. Gentle warming to 37°C or sonication can aid in dissolution.[7]

  • Dilute to Final Concentration:

    • Serially dilute the concentrated stock solution with your aqueous buffer to the desired final concentration immediately before use.

    • Important: Add the stock solution to the buffer and mix immediately to prevent precipitation. Do not add the buffer to the concentrated stock solution.

Note: The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solvent effects in biological assays. Always include a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments.

Quantitative Solubility Data
Solvent/SystemApproximate SolubilityReference
Water (30 °C)12.0 mg/L[4]
DMSO~25 mg/mL[1]
DMF~25 mg/mL[1]
Ethanol~20 mg/mL[1]
1:3 DMF:PBS (pH 7.2)~0.25 mg/mL[1]
HS-15 (surfactant)~180.6 mg/mL[6]
Tween-80 (surfactant)~171.88 mg/mL[6]

Frequently Asked Questions (FAQs)

Q1: I dissolved Osthole in DMSO, but it precipitated when I added it to my cell culture medium. What went wrong?

A1: This is a common issue. The final concentration of Osthole in the medium likely exceeded its solubility limit in the aqueous environment, even with the use of DMSO. To troubleshoot this:

  • Decrease the final concentration of Osthole: Check if a lower concentration is still effective for your experiment.

  • Increase the final concentration of DMSO slightly: Be cautious, as higher DMSO concentrations can be toxic to cells. A final concentration of 0.1-0.5% is generally considered safe for most cell lines.

  • Use a pre-warmed medium: Adding the Osthole stock to a medium at 37°C can sometimes help maintain its solubility.

  • Add the Osthole stock to the medium while vortexing: This ensures rapid dispersal and can prevent localized high concentrations that lead to precipitation.

Q2: Can I store my Osthole solution in an aqueous buffer?

A2: It is not recommended to store Osthole in aqueous solutions for more than one day, as it is unstable and can precipitate over time.[1] It is best to prepare fresh dilutions from a concentrated organic stock solution for each experiment. Concentrated stock solutions in anhydrous DMSO or DMF can be stored at -20°C or -80°C for longer periods.[7]

Q3: What is the maximum solubility of Osthole in a PBS buffer?

A3: The solubility of Osthole in purely aqueous buffers like PBS is very low. However, by first dissolving it in an organic solvent like DMF and then diluting with PBS, a higher concentration can be achieved. For instance, in a 1:3 solution of DMF:PBS (pH 7.2), the solubility is approximately 0.25 mg/mL.[1]

Q4: Are there any alternatives to DMSO or DMF for dissolving Osthole?

A4: Yes, ethanol is another organic solvent in which Osthole is soluble (approximately 20 mg/mL).[1] For certain applications, especially in vivo studies, formulation strategies involving surfactants, cyclodextrins, or nanoemulsions are used to improve solubility and bioavailability.[6]

Q5: How does pH affect Osthole solubility?

A5: Osthole is reported to be soluble in aqueous alkalies.[4] Therefore, increasing the pH of the buffer might improve its solubility. However, the pH must remain within a range that is compatible with your experimental system (e.g., physiological pH for cell culture or enzymatic assays).

Visual Guides

Experimental Workflow

Osthole_Pathways cluster_inflammation Inflammation & Immune Response cluster_cell_growth Cell Growth & Differentiation cluster_other Other Pathways Osthole Osthole NFkB NF-κB Pathway Osthole->NFkB Inhibits MAPK MAPK/p38 Pathway Osthole->MAPK Inhibits JAK_STAT JAK2/STAT3 Pathway Osthole->JAK_STAT Inhibits PI3K_AKT PI3K/AKT Pathway Osthole->PI3K_AKT Activates Wnt Wnt/β-catenin Pathway Osthole->Wnt Activates cAMP cAMP/PKA Pathway Osthole->cAMP Modulates

References

Technical Support Center: Enhancing the Therapeutic Efficacy of Osthole Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and evaluation of Osthole.

I. Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues that may arise during your experiments.

A. Nanoformulation & Liposome Preparation

Question: What are the likely causes of low encapsulation efficiency (EE%) for my Osthole nanoparticles/liposomes, and how can I improve it?

Answer: Low encapsulation efficiency is a common challenge, often stemming from the inherent properties of Osthole and the formulation process. Here are the primary causes and potential solutions:

  • Poor Affinity of Osthole for the Carrier: Osthole's lipophilicity can lead to its premature leakage from hydrophilic carriers or poor partitioning into the lipid bilayer of liposomes.

    • Solution:

      • Modify the formulation by incorporating lipophilic excipients into the carrier matrix to enhance compatibility with Osthole.

      • For liposomes, adjust the lipid composition. Incorporating cholesterol can increase the rigidity of the lipid bilayer, reducing drug leakage.[1]

      • Experiment with different types of phospholipids that may have a higher affinity for Osthole.[1]

  • Suboptimal Formulation Parameters: The drug-to-carrier ratio, solvent selection, and stirring speed can all significantly impact encapsulation.

    • Solution:

      • Optimize the drug-to-carrier ratio. A high drug load can lead to saturation of the carrier and subsequent drug precipitation.

      • Ensure the organic solvent used to dissolve Osthole is miscible with the aqueous phase to facilitate efficient nanoparticle formation and drug entrapment.

      • Adjust the stirring speed during formulation. A speed that is too high may lead to rapid particle formation and drug expulsion, while a speed that is too low can result in larger particles with poor drug loading.

  • Issues with the Formulation Method: The chosen method of nanoformulation (e.g., nanoprecipitation, emulsification-solvent evaporation) may not be ideal for Osthole.

    • Solution:

      • If using the ethanol injection method for liposomes, improper mixing can lead to heterogeneous vesicle formation.[2] Ensure rapid and efficient injection of the ethanolic lipid solution into the aqueous phase.[3]

      • Consider alternative formulation techniques. For instance, high-pressure homogenization can sometimes improve the encapsulation of lipophilic drugs.

Question: My Osthole nanoparticle/liposome formulations show inconsistent particle size and a high polydispersity index (PDI). What are the troubleshooting steps?

Answer: Achieving a uniform particle size is critical for the stability and in vivo performance of your formulation.[4] High PDI indicates a broad size distribution, which can affect drug release kinetics and biodistribution.

  • Inadequate Mixing or Homogenization: Insufficient energy during formulation can lead to the formation of particles of varying sizes.

    • Solution:

      • Increase the stirring speed or sonication time/intensity during the formulation process.

      • For liposomes prepared by thin-film hydration, ensure the lipid film is evenly hydrated and that the subsequent sonication or extrusion steps are performed consistently.

  • Aggregation of Particles: Nanoparticles and liposomes can aggregate due to insufficient surface charge or steric stabilization.

    • Solution:

      • Measure the zeta potential of your formulation. A value close to neutral (0 mV) suggests a higher tendency for aggregation. Modify the surface charge by incorporating charged lipids or polymers.

      • Add a stabilizer, such as a PEGylated lipid or a surfactant like Poloxamer 188, to provide a protective hydrophilic layer and prevent aggregation.

  • Suboptimal Lipid/Polymer Concentration: The concentration of the lipids or polymers used can influence the final particle size.

    • Solution:

      • For liposomes, increasing the phospholipid concentration can lead to an increase in particle size.[1] Experiment with different lipid concentrations to find the optimal range for your desired size.

      • The concentration of cholesterol can also impact liposome size.[1][3]

Question: I am observing instability in my Osthole nanoformulation during storage (e.g., aggregation, drug leakage). How can I improve its long-term stability?

Answer: The long-term stability of nanoformulations is crucial for their clinical translation. Instability can compromise both the efficacy and safety of the product.[5]

  • Hydrolysis of Lipids or Degradation of Polymers: The chemical nature of the carrier materials can make them susceptible to degradation over time.

    • Solution:

      • For liposomes, select lipids that are more resistant to hydrolysis.

      • Store the formulation at a lower temperature (e.g., 4°C) to slow down degradation processes. However, avoid freezing unless a suitable cryoprotectant is used, as freeze-thaw cycles can disrupt the vesicles.

  • Insufficient Surface Stabilization: As mentioned previously, inadequate surface charge or steric shielding can lead to aggregation over time.

    • Solution:

      • Incorporate PEGylated lipids or other stabilizing polymers into your formulation.

      • Optimize the buffer composition and pH to maintain a stable surface charge.

  • Inappropriate Storage Conditions: The storage medium and temperature can significantly affect stability.

    • Solution:

      • Lyophilize (freeze-dry) the formulation to remove water and improve long-term stability. This requires the addition of a cryoprotectant (e.g., trehalose, sucrose) to prevent particle fusion during the process.

      • Store the formulation in a buffer with an appropriate pH that minimizes the degradation of both the drug and the carrier.

B. Solid Dispersion Formulation

Question: The dissolution rate of my Osthole solid dispersion is not significantly improved compared to the pure drug. What could be the reason?

Answer: The primary goal of a solid dispersion is to enhance the dissolution rate of poorly soluble drugs like Osthole.[6] If this is not achieved, consider the following:

  • Incomplete Conversion to Amorphous Form: The crystalline form of Osthole may still be present in the solid dispersion.

    • Solution:

      • Verify the physical state of Osthole in the dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD). The absence of a sharp melting peak for Osthole in the DSC thermogram and the lack of characteristic crystalline peaks in the XRPD pattern indicate an amorphous state.

      • Increase the drug-to-polymer ratio to ensure complete solubilization of the drug in the molten polymer during hot-melt extrusion.[7]

  • Inappropriate Polymer Selection: The chosen polymer may not have good miscibility with Osthole or may not be sufficiently hydrophilic.

    • Solution:

      • Select a polymer with a high solubilization capacity for Osthole. Polymers like Plasdone S-630 and HPMC-E5 have shown good results for Osthole solid dispersions.[8]

      • Consider the use of surfactants or plasticizers in your formulation to improve miscibility and drug release.

  • Recrystallization Upon Dissolution: The amorphous drug may be recrystallizing upon contact with the dissolution medium.

    • Solution:

      • Incorporate a precipitation inhibitor into the formulation. Certain polymers can maintain the supersaturated state of the drug in the dissolution medium, preventing recrystallization.

Question: I am concerned about the physical stability of my Osthole solid dispersion, particularly the potential for recrystallization during storage. How can I mitigate this?

Answer: Maintaining the amorphous state of Osthole is critical for the enhanced solubility and bioavailability of the solid dispersion.

  • High Drug Loading: A high concentration of the drug in the polymer matrix can increase the likelihood of recrystallization.

    • Solution:

      • Optimize the drug-to-polymer ratio to ensure the drug remains molecularly dispersed.

  • Inadequate Drug-Polymer Interactions: Strong interactions between the drug and the polymer are necessary to stabilize the amorphous form.

    • Solution:

      • Select a polymer that can form hydrogen bonds or other non-covalent interactions with Osthole. Fourier Transform Infrared (FTIR) spectroscopy can be used to investigate these interactions.

  • High Storage Temperature and Humidity: Elevated temperature and humidity can increase molecular mobility and promote recrystallization.

    • Solution:

      • Store the solid dispersion in a cool, dry place, preferably with a desiccant.

      • Package the formulation in moisture-proof containers.

C. In Vitro Characterization

Question: My MTT assay results for Osthole nanoformulations show high variability and are not reproducible. What are the potential sources of error?

Answer: The MTT assay, while common, is susceptible to interference, especially when testing nanoformulations.[9][10][11][12]

  • Interference of Nanoparticles with the MTT Reagent or Formazan Crystals: Nanoparticles can interact with the MTT reagent, leading to its abiotic reduction, or they can adsorb the formazan crystals, affecting the final absorbance reading.[9][10]

    • Solution:

      • Run a control experiment with the nanoparticles alone (without cells) in the presence of the MTT reagent to check for any direct reduction of MTT by the nanoparticles.[10]

      • After the incubation period with MTT, centrifuge the plates to pellet the cells and any interfering nanoparticles. Carefully remove the supernatant and then add the solubilizing agent to the cell pellet.

  • Optical Interference from Nanoparticles: The nanoparticles themselves may absorb light at the same wavelength used to measure formazan absorbance, leading to artificially high readings.[10][11]

    • Solution:

      • Include a blank control containing only the nanoparticles in the culture medium to measure their background absorbance. Subtract this value from the readings of the treated cells.

  • Cytotoxicity of the Blank Nanocarrier: The carrier material itself may have some inherent cytotoxicity, which can confound the results for the Osthole-loaded formulation.

    • Solution:

      • Always test the blank nanocarrier (without Osthole) at equivalent concentrations to the drug-loaded formulation to determine its contribution to any observed cytotoxicity.

Question: I am having trouble obtaining a stable and reliable particle size measurement for my Osthole nanoformulation using Dynamic Light Scattering (DLS). What are some common issues and solutions?

Answer: DLS is a powerful technique for measuring the hydrodynamic diameter of nanoparticles in suspension, but proper sample preparation and data interpretation are crucial.[13][14][15]

  • Sample Concentration is Too High or Too Low: An inappropriate sample concentration can lead to multiple scattering events (too high) or a poor signal-to-noise ratio (too low).[14]

    • Solution:

      • Perform a series of dilutions to find the optimal concentration range for your instrument and sample.

  • Presence of Aggregates or Dust: Large particles can disproportionately scatter light, masking the signal from the smaller nanoparticles of interest.[14][16]

    • Solution:

      • Filter your sample through a low-protein-binding syringe filter (e.g., 0.22 µm or 0.45 µm) immediately before measurement to remove dust and large aggregates.

      • Ensure all cuvettes and solvents are clean and dust-free.

  • Inappropriate Data Analysis: The choice of algorithm for analyzing the correlation function can impact the reported size distribution.

    • Solution:

      • If your sample is expected to be monodisperse, the cumulants analysis (providing a Z-average size) is often sufficient.

      • For polydisperse samples, distribution analysis algorithms (e.g., CONTIN) may provide a more detailed picture of the size distribution. However, be aware that these can sometimes introduce artifacts. It is often recommended to report the intensity-weighted distribution and consider the volume and number-weighted distributions as well.[17]

II. Quantitative Data Summary

The following tables summarize quantitative data from various studies on Osthole formulations, providing a basis for comparison of different enhancement strategies.

Table 1: Physicochemical Properties of Osthole Nanoformulations

Formulation TypeCarrier/ExcipientsOsthole:Carrier RatioParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
Solid Dispersion Plasdone S-6301:6N/AN/AN/AN/AN/A
Solid Dispersion HPMC-E51:6N/AN/AN/AN/AN/A

Data extracted from a study on hot-melt extruded solid dispersions.[8]

Table 2: In Vivo Pharmacokinetic Parameters of Osthole Formulations in Rats

Formulation TypeDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Pure Osthole 15 mg/kg45.3 ± 15.20.5 ± 0.2128.4 ± 45.6100
Solid Dispersion (Plasdone S-630, 1:6) 15 mg/kg225.7 ± 58.90.25 ± 0.1179.8 ± 50.1~140
Solid Dispersion (HPMC-E5, 1:6) 15 mg/kg219.8 ± 62.10.25 ± 0.1175.4 ± 48.9~137

Data adapted from a study comparing solid dispersions to pure Osthole.[4][8]

III. Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and characterization of Osthole formulations.

A. Preparation of Osthole Solid Dispersion by Hot-Melt Extrusion

This protocol is adapted from a study that successfully enhanced the dissolution and bioavailability of Osthole.[7][8]

1. Materials and Equipment:

  • Osthole powder

  • Polymer (e.g., Plasdone S-630, HPMC-E5)

  • Hot-melt extruder with a twin-screw system

  • Chiller or cooling belt

  • Grinder or mill

2. Protocol:

  • Premixing: Accurately weigh Osthole and the selected polymer at the desired ratio (e.g., 1:6 drug-to-polymer). Physically mix the powders in a sealed container for 10-15 minutes to ensure a homogeneous blend.

  • Extruder Setup: Set the temperature profile of the extruder barrels. A typical profile might range from 90°C at the feeding zone to 140-160°C at the die, depending on the thermal properties of the polymer. Set the screw speed (e.g., 100 rpm).

  • Extrusion: Feed the physical mixture into the extruder at a constant rate. The molten material will be extruded through the die.

  • Cooling and Solidification: Collect the extrudate on a cooling belt or in a chilled environment to ensure rapid solidification and prevent recrystallization.

  • Milling: Mill or grind the solidified extrudate to obtain a fine powder.

  • Storage: Store the resulting solid dispersion powder in a tightly sealed container in a desiccator to protect it from moisture.

3. Characterization:

  • DSC: To confirm the amorphous nature of Osthole in the dispersion.

  • XRPD: To verify the absence of crystalline Osthole.

  • FTIR: To assess potential interactions between Osthole and the polymer.

  • In Vitro Dissolution: To evaluate the enhancement in dissolution rate compared to pure Osthole.

B. In Vitro Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxicity of Osthole formulations on cancer cell lines.

1. Materials and Equipment:

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Osthole formulation and corresponding blank carrier control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, acidified isopropanol)

  • Microplate reader

2. Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the Osthole formulation and the blank carrier in culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

C. Western Blot Analysis for Signaling Pathway Proteins

This protocol allows for the investigation of how Osthole affects the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt and NF-κB.

1. Materials and Equipment:

  • Cell culture dishes

  • Osthole formulation

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis system

  • Transfer system (wet or semi-dry) and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-NF-κB p65, anti-NF-κB p65, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

2. Protocol:

  • Cell Treatment and Lysis: Culture and treat cells with the Osthole formulation for the desired time. Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH to compare protein expression levels between different treatment groups.

IV. Visualizations

A. Signaling Pathways

Osthole_PI3K_Akt_Pathway Osthole Osthole PI3K PI3K Osthole->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt mTOR mTOR pAkt->mTOR Apoptosis Apoptosis pAkt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Osthole inhibits the PI3K/Akt signaling pathway.

Osthole_NFkB_Pathway cluster_nucleus Nuclear Events Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Osthole Osthole Osthole->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active IκBα Degradation Nucleus Nucleus NFkB_active->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Experimental_Workflow Formulation Osthole Formulation (Nanoparticles / Liposomes / Solid Dispersion) Physicochem_Char Physicochemical Characterization (Size, PDI, Zeta, EE%) Formulation->Physicochem_Char InVitro_Release In Vitro Drug Release Formulation->InVitro_Release Cell_Culture In Vitro Cell Studies (Cancer Cell Lines) Formulation->Cell_Culture InVivo_Studies In Vivo Animal Studies Formulation->InVivo_Studies Data_Analysis Data Analysis & Conclusion Physicochem_Char->Data_Analysis InVitro_Release->Data_Analysis Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Signaling_Analysis Signaling Pathway Analysis (Western Blot) Cell_Culture->Signaling_Analysis Cytotoxicity->Data_Analysis Signaling_Analysis->Data_Analysis Pharmacokinetics Pharmacokinetic Analysis (Bioavailability) InVivo_Studies->Pharmacokinetics Efficacy Therapeutic Efficacy (Tumor Models) InVivo_Studies->Efficacy Pharmacokinetics->Data_Analysis Efficacy->Data_Analysis

References

Dealing with batch-to-batch variability of commercial Osthole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for commercial Osthole. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the challenges associated with the batch-to-batch variability of Osthole in a laboratory setting.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with commercial Osthole.

Q1: My experimental results are inconsistent between different batches of Osthole. What should I do?

Inconsistent results are a common challenge when working with natural products. Batch-to-batch variability in purity, impurity profile, and solubility can significantly impact experimental outcomes. We recommend a systematic quality control (QC) workflow for each new batch.

G start Inconsistent Experimental Results with a New Batch of Osthole check_purity 1. Assess Purity & Impurity Profile (HPLC Analysis) start->check_purity check_solubility 2. Verify Solubility & Solution Stability start->check_solubility check_bioactivity 3. Confirm Biological Activity (Functional Assay) start->check_bioactivity compare Compare data with previous 'gold standard' batch check_purity->compare solubility_issue Precipitation or incomplete dissolution? Adjust solvent/protocol check_solubility->solubility_issue Issue Found check_bioactivity->compare pass Results Consistent: Proceed with Experiments compare->pass Pass fail Results Inconsistent: Contact Supplier & Quarantine Batch compare->fail Fail solubility_issue->compare

Q2: My Osthole powder has a slightly different color/texture compared to the last batch. Is this a concern?

Yes, this could be an initial indicator of variability. While minor differences can be benign, they can also suggest variations in purity, residual solvent content, or the presence of impurities. Always follow up a visual inspection with quantitative analysis (See Q1).

Q3: I'm observing a lower-than-expected potency (higher IC50) with a new batch of Osthole in my cell viability assay. What could be the cause?

A higher IC50 value suggests reduced potency, which can stem from several factors related to batch variability:

  • Lower Purity: The actual concentration of active Osthole may be lower than stated.

  • Presence of Antagonistic Impurities: Co-eluted compounds from the source plant, Cnidium monnieri, could interfere with Osthole's activity.

  • Poor Solubility: If the compound is not fully dissolved, the effective concentration in your assay will be lower than the nominal concentration.

Action Steps:

  • Verify Purity: Perform an HPLC analysis to confirm the purity of the new batch.

  • Check Solubility: Ensure your stock solution is fully dissolved. You may need to gently warm or sonicate the solution.

  • Re-run Assay: Use a fresh dilution from a confirmed stock solution.

Q4: My Osthole solution appears cloudy or forms a precipitate when diluted in my cell culture medium. How can I fix this?

This is a common issue due to Osthole's poor aqueous solubility.[1]

  • Solvent Choice: Osthole is soluble in organic solvents like DMSO, ethanol, and DMF, but sparingly soluble in aqueous buffers.[1]

  • Precipitation upon Dilution: When a concentrated DMSO stock is diluted into an aqueous medium, the Osthole can crash out of solution.

Troubleshooting Steps:

  • Lower Final DMSO Concentration: Aim for a final DMSO concentration of <0.5% in your culture medium, as higher concentrations can be toxic to cells.

  • Pre-warm Medium: Adding the Osthole stock to pre-warmed (37°C) medium can sometimes help maintain solubility.

  • Increase Dilution Volume: Add the stock solution to a larger volume of medium while vortexing to ensure rapid mixing and minimize localized high concentrations that promote precipitation.

  • Consider Formulation: For in vivo studies or persistent solubility issues, formulating Osthole with solubilizing agents like cyclodextrins may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercial Osthole?

Most suppliers provide Osthole with a purity of ≥95% or ≥98% as determined by HPLC.[1][2] Always refer to the batch-specific Certificate of Analysis (CoA) provided by the supplier.

Q2: What are the likely impurities in a commercial Osthole preparation?

Osthole is extracted from the fruits of Cnidium monnieri.[3] Impurities are often structurally related coumarins that are co-extracted during the purification process. Common coumarins found in Cnidium monnieri include:

  • Imperatorin[4][5]

  • Isoimperatorin[6]

  • Bergapten[4]

  • Xanthotoxin[5][7]

These impurities can have their own biological activities and may interfere with your experiments.[8][9][10]

Q3: How does the presence of impurities like Imperatorin affect experimental outcomes?

The presence of bioactive impurities can lead to confounding results. For example, both Osthole and potential impurities like Imperatorin can modulate the PI3K/Akt and MAPK signaling pathways.[2][8][9][10] If a new batch of Osthole has a higher concentration of Imperatorin, you might observe an unexpected or exaggerated effect on these pathways, leading to misinterpretation of your data.

G cluster_0 Batch A (99% Osthole) cluster_1 Batch B (96% Osthole, 3% Imperatorin) Osthole_A Osthole PI3K_A PI3K/Akt Pathway Osthole_A->PI3K_A Effect_A Observed Effect PI3K_A->Effect_A Osthole_B Osthole Imp_B Imperatorin (Impurity) PI3K_B PI3K/Akt Pathway Effect_B Altered/Exaggerated Effect

Q4: How should I prepare and store Osthole stock solutions?

  • Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving Osthole powder in an appropriate organic solvent like DMSO.[9][11] Ensure the powder is completely dissolved; sonication or gentle warming (to 37°C) can assist.[8][9]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8] A product data sheet suggests stability for at least 4 years as a solid at -20°C and for up to 1 month in solvent at -20°C.[1][11] Aqueous solutions are not recommended for storage for more than one day.[1]

Data Presentation: The Impact of Variability

Batch-to-batch variability can directly influence quantitative results. The following tables provide a hypothetical but realistic representation of how purity differences can affect experimental outcomes.

Table 1: Representative Batch-to-Batch Purity Variation

Batch IDSupplierPurity by HPLC (%)Major Impurity IdentifiedImpurity Conc. (%)
Batch A Supplier 199.1%Imperatorin0.6%
Batch B Supplier 196.5%Imperatorin2.8%
Batch C Supplier 298.3%Isoimperatorin1.1%

Table 2: Impact of Purity on Cell Viability (IC50) in HeLa Cells

Batch IDPurity (%)Measured IC50 (µM)Fold Change from Batch A
Batch A 99.1%25.2 µM1.0 (Reference)
Batch B 96.5%38.5 µM1.5x
Batch C 98.3%27.8 µM1.1x
Note: These data are illustrative. The presence of bioactive impurities, such as Imperatorin in Batch B, can contribute to a significant shift in the apparent IC50.

Experimental Protocols

Protocol 1: HPLC Analysis for Osthole Purity

This protocol provides a general method for assessing the purity of Osthole.

G

  • System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 analytical column (e.g., Hypersil ODS2 or equivalent).

  • Mobile Phase: A mixture of methanol and water (or a dilute acid like 0.4% acetic acid). A common ratio is 65:35 (v/v) methanol:acidified water.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 322 nm, which is a maximum absorbance wavelength for Osthole.

  • Sample Preparation: Accurately weigh and dissolve Osthole in methanol to a known concentration (e.g., 1 mg/mL).

  • Injection Volume: 10-20 µL.

  • Analysis: Run the sample and integrate the peak areas. Purity is calculated as the area of the Osthole peak divided by the total area of all peaks, multiplied by 100%.

Protocol 2: Cell Viability MTT Assay

This protocol is for assessing the cytotoxic/cytostatic effects of Osthole on adherent cancer cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of your Osthole stock solution in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the Osthole-containing medium to each well. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilize Crystals: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Calculate Viability: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

References

Interpreting unexpected results in Osthole experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Osthole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and navigate common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: My Osthole powder is not dissolving properly in aqueous solutions. What is the recommended solvent?

A1: Osthole is poorly soluble in water.[1][2][3] For in vitro experiments, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[4] The final concentration of DMSO in your cell culture media should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. For animal studies, nanoemulsions and solid dispersions have been developed to improve bioavailability.[2][3]

Q2: I am observing high variability in my cell viability assay results with Osthole. What could be the cause?

A2: High variability in cell viability assays can stem from several factors. Firstly, due to its poor aqueous solubility, Osthole may precipitate out of the culture medium, leading to inconsistent concentrations across different wells. Ensure your final DMSO concentration is optimized and that the Osthole remains in solution. Secondly, the cytotoxic effect of Osthole can be cell-line dependent, with different sensitivities reported across various cancer types.[5] Finally, ensure consistent cell seeding density and incubation times, as these can significantly impact the outcome of viability assays.

Q3: The anticancer effect of Osthole in my experiments is much lower than what is reported in the literature. Why might this be?

A3: Several factors could contribute to a lower-than-expected anticancer effect. The specific cancer cell line you are using may be less sensitive to Osthole. It is also possible that the passage number of your cells is high, which can lead to phenotypic and genotypic changes, including altered drug sensitivity. The specific batch and purity of the Osthole you are using could also be a factor. Finally, Osthole's effect is often dose- and time-dependent, so you may need to optimize these parameters for your specific experimental setup.[5]

Q4: What are the main signaling pathways affected by Osthole?

A4: Osthole has been shown to modulate multiple signaling pathways involved in cancer progression. The most commonly reported pathways include the PI3K/Akt, MAPK, and NF-κB signaling pathways.[6][7][8][9][10] It can also induce apoptosis through both intrinsic (mitochondria-dependent) and extrinsic pathways and can trigger other forms of cell death like pyroptosis.[9][11]

Troubleshooting Guides

Guide 1: Unexpected Results in Cell Viability Assays (e.g., MTT, MTS)

If you are observing inconsistent, weak, or no effect of Osthole in your cell viability assays, follow this troubleshooting guide.

Potential Problem Workflow

G start Start: Unexpected Cell Viability Results solubility 1. Check Osthole Solubility and Stability start->solubility Precipitate observed? cell_line 2. Verify Cell Line Sensitivity solubility->cell_line Solution clear? assay_params 3. Optimize Assay Parameters cell_line->assay_params Cell line known to be sensitive? mechanism 4. Investigate Mechanism of Cell Death assay_params->mechanism Dose/time optimized? end Conclusion: Refined Protocol mechanism->end G input Osthole Treatment pi3k PI3K p-PI3K input->pi3k Inhibition akt Akt p-Akt pi3k->akt Inhibition of phosphorylation apoptosis Apoptosis akt->apoptosis Induction

References

Strategies for targeted delivery of Osthole to specific tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on targeted delivery strategies for Osthole.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the targeted delivery of Osthole?

A1: The primary challenges for delivering Osthole are its poor water solubility and low bioavailability.[1][2] These properties can lead to difficulties in formulation, reduced therapeutic efficacy, and the need for high doses, which may increase potential side effects.[3][4] Targeted delivery systems aim to overcome these limitations by enhancing solubility, protecting Osthole from degradation, and increasing its accumulation in specific tissues.[5][6]

Q2: What are the most common strategies for targeted Osthole delivery?

A2: The most researched strategies include:

  • Nanoparticle-based carriers: Encapsulating Osthole in nanoparticles like poly(butyl cyanoacrylate) (PBCA) nanoparticles, nanoemulsions, liposomes, or solid lipid nanoparticles can improve its solubility, stability, and pharmacokinetic profile.[1][7][8]

  • Ligand-receptor targeting: Modifying the surface of nanoparticles with specific ligands (e.g., folate) allows for active targeting of cells that overexpress the corresponding receptors, such as certain cancer cells.

  • Stimulus-responsive systems: These are "smart" delivery systems designed to release Osthole in response to specific internal or external stimuli, such as changes in pH, enzyme concentration, or temperature, which are often characteristic of pathological environments.[9][10][11]

Q3: How can I improve the encapsulation efficiency of Osthole in my nanoparticle formulation?

A3: Optimizing formulation parameters is key. For instance, in the preparation of Osthole-loaded PBCA nanoparticles, the stirring speed has been shown to have a significant effect on encapsulation efficiency.[2] Other factors to consider include the drug-to-polymer ratio, the type and concentration of surfactant, and the pH of the aqueous phase.[2] A systematic approach, such as an orthogonal experimental design, can help identify the optimal conditions for your specific formulation.[2]

Q4: My Osthole-loaded nanoparticles are aggregating. How can I prevent this?

A4: Nanoparticle aggregation is a common issue and can be influenced by several factors. Ensure that the zeta potential of your nanoparticles is sufficiently high (either positive or negative) to create electrostatic repulsion between particles. The use of stabilizers, such as Poloxamer-127, can also prevent aggregation by providing a steric barrier.[2] Additionally, controlling the ionic strength of the dispersion medium is crucial, as high salt concentrations can screen surface charges and lead to aggregation. Lyophilization with a suitable cryoprotectant can be a good strategy for long-term storage and stability.[2]

Troubleshooting Guides

Nanoparticle Formulation & Characterization
Problem Potential Cause(s) Troubleshooting Steps
Low Drug Encapsulation Efficiency - Suboptimal drug-to-carrier ratio.- Poor solubility of Osthole in the organic phase.- Inefficient mixing during nanoparticle formation.- Inappropriate pH of the aqueous phase.- Optimize the drug-to-carrier ratio through systematic experiments.- Select a solvent system where both Osthole and the carrier are highly soluble.- Increase stirring speed or sonication power during formulation.[2]- Adjust the pH of the aqueous phase to a level that minimizes Osthole's solubility in it, driving it into the nanoparticles.[2]
Large Particle Size or High Polydispersity Index (PDI) - Inadequate stirring or homogenization.- Aggregation of nanoparticles.- Ostwald ripening.- Improper concentration of stabilizer.- Increase the energy input during formulation (e.g., higher stirring speed, sonication).- Optimize the concentration and type of stabilizer (e.g., surfactants, polymers).- Ensure rapid precipitation of the polymer around the drug.- Use fresh preparations and avoid long storage times in liquid suspension.
Inconsistent Batch-to-Batch Reproducibility - Variations in raw material quality.- Inconsistent experimental conditions (e.g., temperature, stirring rate, addition rate of phases).- Inaccurate measurements of components.- Use high-purity, well-characterized raw materials.- Standardize all experimental parameters and use automated equipment where possible (e.g., syringe pumps for controlled addition).- Calibrate all measuring instruments regularly.
In Vitro & In Vivo Experiments
Problem Potential Cause(s) Troubleshooting Steps
Low Cellular Uptake of Targeted Nanoparticles - Insufficient ligand density on the nanoparticle surface.- Steric hindrance of the ligand by other surface modifications (e.g., PEG).- Low expression of the target receptor on the cell line.- Nanoparticle instability in cell culture medium.- Increase the concentration of the targeting ligand during conjugation.- Optimize the length of the linker between the ligand and the nanoparticle surface.- Confirm the expression level of the target receptor on your cell line using techniques like flow cytometry or western blotting.- Assess the stability of your nanoparticles in the cell culture medium by monitoring size and PDI over time.
Rapid Clearance of Nanoparticles in vivo - Opsonization and uptake by the reticuloendothelial system (RES).- Large particle size.- Surface charge.- Modify the nanoparticle surface with polyethylene glycol (PEG) to create a "stealth" effect.- Formulate nanoparticles with a size range of 100-200 nm for prolonged circulation.- Aim for a neutral or slightly negative surface charge.
Poor Correlation Between in vitro and in vivo Drug Release - "Burst release" in vivo not captured in in vitro models.- Different degradation/release mechanisms in the physiological environment.- Protein corona formation in vivo affecting drug release.- Refine the in vitro release assay to better mimic physiological conditions (e.g., using different pH values, adding relevant enzymes).- Characterize the protein corona of your nanoparticles after incubation in plasma and assess its impact on drug release.- Design the nanoparticle core and shell to provide a more sustained release profile.

Data Presentation: Comparison of Osthole Delivery Systems

Delivery System Target Tissue/Cell Particle Size (nm) Encapsulation Efficiency (%) Key Findings Reference
PBCA Nanoparticles Neuroblastoma (SH-SY5Y cells)110 ± 6.7Optimized via orthogonal design3.3-fold higher AUC compared to free Osthole.[1][2][1],[2]
Nanoemulsion Brain (Alzheimer's Disease model)22.33 ± 0.47Not reportedEnhanced brain targeting via intranasal administration.[7][7]
Ethosomes SkinNot specified83.3 ± 4.8Enhanced transdermal flux and skin deposition.[8][8]
Transfersomes SkinNot specified80.9 ± 3.6Lower skin deposition compared to ethosomes.[8][8]
GelMA Hydrogel Rheumatoid Arthritis modelNot applicableNot specifiedSustained release of Osthole, with ~48.2% released in 40h.[12][12]

Experimental Protocols

Protocol 1: Preparation of Osthole-Loaded PBCA Nanoparticles

This protocol is based on the interfacial polymerization method described by Zheng et al. (2021).[2]

Materials:

  • Osthole powder

  • n-Butyl cyanoacrylate (BCA)

  • Poloxamer-127

  • Acetone

  • Ethyl acetate

  • Hydrochloric acid (for pH adjustment)

  • Purified water

Optimized Parameters: [2]

  • Osthole dosage: 5 mg

  • Stirring rate: 1200 rpm

  • Aqueous phase pH: 4

  • BCA dosage: 15 µL

  • Poloxamer-127 dosage: 40 mg

  • Ethyl acetate dosage: 200 µL

  • Reaction time: 2 hours

Procedure:

  • Prepare the Aqueous Phase: Dissolve 40 mg of Poloxamer-127 in purified water. Adjust the pH to 4 using hydrochloric acid.

  • Prepare the Organic Phase: Dissolve 5 mg of Osthole powder in 200 µL of ethyl acetate. Add 15 µL of BCA to this solution.

  • Nanoparticle Formation:

    • Place the aqueous phase in a beaker and stir at 1200 rpm at a constant temperature.

    • Slowly add the organic phase to the aqueous phase using a micropipette or syringe pump.

    • Continue stirring for 2 hours to allow for nanoparticle formation and solvent evaporation.

  • Purification: (Optional but recommended) Centrifuge the nanoparticle suspension to pellet the nanoparticles, then resuspend in purified water to remove unencapsulated drug and excess surfactant.

  • Characterization:

    • Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency by separating the nanoparticles from the aqueous phase and quantifying the amount of free Osthole in the supernatant using a suitable analytical method (e.g., HPLC).

Protocol 2: Preparation of Osthole-Loaded Nanoemulsion for Brain Targeting

This protocol is adapted from the methodology for preparing nanoemulsions for brain delivery.[7]

Materials:

  • Osthole

  • Oil phase (e.g., ethyl oleate)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., polyethylene glycol 400 - PEG 400)

  • Purified water

Procedure:

  • Screening of Excipients: Determine the solubility of Osthole in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Pseudoternary Phase Diagram:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.

    • For each mixture, titrate with water dropwise under gentle stirring.

    • Observe the mixture for transparency and flowability to identify the nanoemulsion region in the phase diagram.

  • Formulation of Osthole-Loaded Nanoemulsion:

    • Select a ratio of oil, surfactant, and co-surfactant from the nanoemulsion region of the phase diagram.

    • Dissolve the required amount of Osthole in the oil phase.

    • Add the surfactant and co-surfactant to the oil-Osthole mixture and mix thoroughly.

    • Slowly add the required amount of water to the mixture under constant stirring until a clear and transparent nanoemulsion is formed.

  • Characterization:

    • Determine the particle size, PDI, and zeta potential.

    • Assess the physical stability by centrifugation and observing for any phase separation or precipitation.[7]

    • Confirm the morphology using transmission electron microscopy (TEM).

Signaling Pathways and Experimental Workflows

Osthole in Bone Formation (Osteoporosis)

Osthole promotes osteoblast differentiation and bone formation by activating the Wnt/β-catenin signaling pathway, which in turn increases the expression of Bone Morphogenetic Protein 2 (BMP-2).[1][13] It also stimulates the expression of osteoprotegerin (OPG), which inhibits osteoclast formation.[14]

Osthole_Bone_Formation cluster_Wnt Wnt/β-catenin Pathway cluster_BMP BMP Signaling cluster_output Cellular Response Osthole Osthole Wnt Wnt Osthole->Wnt promotes Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 GSK3b GSK-3β Frizzled->GSK3b inhibits LRP5_6->GSK3b beta_catenin β-catenin GSK3b->beta_catenin promotes degradation beta_catenin_nucleus β-catenin (nucleus) beta_catenin->beta_catenin_nucleus translocation TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF BMP2 BMP-2 TCF_LEF->BMP2 upregulates OPG OPG Expression TCF_LEF->OPG upregulates BMPR BMP Receptor BMP2->BMPR Smad1_5_8 p-Smad1/5/8 BMPR->Smad1_5_8 phosphorylates Smad4 Smad4 Smad1_5_8->Smad4 Smad_complex Smad Complex Smad4->Smad_complex Osteoblast_diff Osteoblast Differentiation Smad_complex->Osteoblast_diff promotes Bone_formation Bone Formation Osteoblast_diff->Bone_formation Osteoclast_inhibition Inhibition of Osteoclastogenesis OPG->Osteoclast_inhibition

Caption: Osthole signaling in bone formation.

Osthole in Breast Cancer Metastasis to Bone

Osthole can inhibit breast cancer cell growth, migration, and invasion. It has been shown to regulate the TGF-β/SMAD signaling pathway, which is crucial in the progression of breast cancer and its metastasis to bone.[15][16]

Osthole_Breast_Cancer_Metastasis cluster_cell Breast Cancer Cell cluster_nucleus Nucleus cluster_output Cellular Response Osthole Osthole TGFb TGF-β Osthole->TGFb decreases Smad7 Smad7 Osthole->Smad7 increases Cell_growth Cell Growth Osthole->Cell_growth Migration Migration Osthole->Migration Invasion Invasion Osthole->Invasion TGFb_R TGF-β Receptor Smad2_3 p-Smad2/3 TGFb_R->Smad2_3 phosphorylates TGFb->TGFb_R Smad4 Smad4 Smad2_3->Smad4 Smad_complex Smad Complex Smad4->Smad_complex forms Smad_complex_n Smad Complex Smad_complex->Smad_complex_n translocation Smad7->TGFb_R inhibits Metastasis_genes Metastasis-related Gene Expression Metastasis_genes->Cell_growth Metastasis_genes->Migration Metastasis_genes->Invasion Smad_complex_n->Metastasis_genes promotes

Caption: Osthole's effect on breast cancer metastasis.

Experimental Workflow for Targeted Nanoparticle Development

The following diagram outlines a general workflow for developing and evaluating a targeted Osthole nanoparticle delivery system.

Targeted_NP_Workflow cluster_formulation 1. Formulation & Optimization cluster_characterization 2. Physicochemical Characterization cluster_invitro 3. In Vitro Evaluation cluster_invivo 4. In Vivo Evaluation Formulate Formulate Osthole-NP Optimize Optimize Parameters (Size, EE%, Stability) Formulate->Optimize Characterize Characterize NP (Size, PDI, Zeta, Morphology) Optimize->Characterize Release In Vitro Drug Release Characterize->Release Cell_Uptake Cellular Uptake Study Release->Cell_Uptake Cytotoxicity Cytotoxicity Assay Cell_Uptake->Cytotoxicity Pharmacokinetics Pharmacokinetics Study Cytotoxicity->Pharmacokinetics Biodistribution Biodistribution Study Pharmacokinetics->Biodistribution Efficacy Therapeutic Efficacy (Animal Model) Biodistribution->Efficacy

Caption: Workflow for targeted nanoparticle development.

References

Validation & Comparative

Osthole vs. Imperatorin: A Comparative Guide to Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

Osthole and imperatorin are naturally occurring coumarin compounds found in various medicinal plants. Both have garnered significant attention from the scientific community for their diverse and potent pharmacological properties. This guide provides an objective comparison of their biological activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.

Anticancer Activities

Both osthole and imperatorin exhibit broad-spectrum anticancer activities by inducing apoptosis, causing cell cycle arrest, and inhibiting proliferation across various cancer cell lines. However, their potency and mechanisms of action can differ significantly depending on the cancer type.

Data Presentation: Comparison of Cytotoxic Effects

The following table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the concentration of each compound required to inhibit the growth of cancer cells by 50%.

CompoundCancer Cell LineIC50 Value (µM)Duration (h)Reference
Osthole Intrahepatic Cholangiocarcinoma (HCCC-9810)15948[1]
Intrahepatic Cholangiocarcinoma (RBE)15348[1]
Cervical Cancer (HeLa)45.01 ± 3.91Not Specified[2]
Cervical Cancer (Me-180)88.95 ± 0.13Not Specified[2]
Ovarian Cancer (OVCAR3)73.58Not Specified[2]
Ovarian Cancer (A2780)75.24Not Specified[2]
Head and Neck Squamous Cell Cancer (FaDu)93.36 ± 8.7148[2]
Breast Cancer (MCF-7)0.24Not Specified[3][4]
Breast Cancer (MDA-MB-231)0.31Not Specified[3][4]
Imperatorin Colon Cancer (HT-29)78Not Specified[5][6]
Larynx Cancer (RK33)67.8Not Specified[7]
Rhabdomyosarcoma (TE671)111.2Not Specified[7]
Signaling Pathways & Mechanisms

Osthole frequently exerts its anticancer effects by modulating critical cell signaling pathways. A primary target is the PI3K/Akt pathway , which is crucial for cell proliferation and survival. By inhibiting this pathway, osthole can suppress tumor growth and induce apoptosis in various cancers, including endometrial, cervical, and intrahepatic cholangiocarcinoma.[1][2][4]

Osthole_PI3K_Akt_Pathway Osthole Osthole PI3K PI3K Osthole->PI3K Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits

Osthole inhibits the PI3K/Akt signaling pathway.

Imperatorin has been shown to induce apoptosis through the upregulation of p53 and the activation of the caspase cascade in colon cancer cells.[5][6] This mechanism involves the activation of key executioner proteins (caspases) that dismantle the cell in a controlled manner, a hallmark of apoptosis.

Imperatorin_Caspase_Pathway cluster_0 Apoptotic Cascade Imperatorin Imperatorin p53 p53 Imperatorin->p53 Upregulates Caspase_9 Caspase-9 (Initiator) p53->Caspase_9 Activates Caspase_37 Caspase-3/7 (Executioner) Caspase_9->Caspase_37 Activates Apoptosis Apoptosis Caspase_37->Apoptosis

Imperatorin induces apoptosis via the caspase cascade.
Experimental Protocols

  • Cell Viability (MTT) Assay:

    • Cell Seeding: Cancer cells (e.g., HCCC-9810, RBE, HT-29) were seeded into 96-well plates at a density of 1x10⁴ to 2.5x10⁵ cells/well and cultured for 24 hours.[1][8][9]

    • Treatment: Cells were treated with various concentrations of osthole or imperatorin for specified durations (e.g., 24, 48, 72 hours).[1]

    • MTT Addition: 10-50 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 3-4 hours at 37°C.[8]

    • Solubilization: The culture medium was removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.[8][9]

    • Measurement: The absorbance was measured using a microplate reader at a wavelength of 570 nm. Cell viability was calculated as a percentage relative to untreated control cells.[8]

  • Cell Cycle Analysis by Flow Cytometry:

    • Cell Preparation: Approximately 1x10⁶ cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at 4°C.[10][11]

    • Staining: The fixed cells were centrifuged, washed with PBS to remove ethanol, and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.[11][12]

    • Incubation: Cells were incubated in the dark for 30 minutes at room temperature.[11][12]

    • Analysis: The DNA content of the cells was analyzed using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle was determined based on fluorescence intensity.[13][14]

Anti-inflammatory Activities

Both compounds demonstrate significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

Data Presentation: Comparison of Anti-inflammatory Effects
CompoundModel/TargetEffectQuantitative DataReference
Osthole LPS-induced RAW 264.7 cellsInhibition of NO, PGE2, TNF-α, IL-6Dose-dependent inhibition observed[15]
Imperatorin LPS-induced RAW 264.7 cellsInhibition of TNF-α, IL-6, IL-1β mRNADose-dependent inhibition (55.5-222 µM)[16]
Acetic acid-induced vascular permeability (mice)Inhibition of permeabilitySignificant inhibition at 15, 30, 60 mg/kg[16]
Cotton pellet-induced granuloma (rats)Reduction in granuloma weightSignificant reduction at 15, 30, 60 mg/kg[16]
LPS-induced TNF-α and IL-1β (mice)Reduction in serum cytokinesDose-dependent reduction[17]
Carrageenan-induced paw edema (mice)Reduction in paw edemaMaximum effect after 240 min[17]
5-LOX releaseInhibitionIC50 < 15 µM[18]
Signaling Pathways & Mechanisms

A central mechanism for the anti-inflammatory effects of both osthole and imperatorin is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway .[19][20] In resting cells, NF-κB is held inactive in the cytoplasm by IκB proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2, iNOS). Both compounds inhibit this process, thereby suppressing the inflammatory response.[15][16]

NFkB_Inhibition_Pathway cluster_complex Cytoplasmic Complex (Inactive) Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates (leads to degradation) NFkB NF-κB (p65/p50) NFkB_Active NF-κB (Active) Nucleus Nucleus NFkB_Active->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Genes Osthole Osthole Osthole->IKK Imperatorin Imperatorin Imperatorin->IKK Inhibitors

Osthole & Imperatorin inhibit the NF-κB pathway.
Experimental Protocols

  • Western Blot for NF-κB Pathway Proteins:

    • Cell Lysis & Protein Quantification: Cells (e.g., RAW 264.7) were treated with osthole or imperatorin, followed by an inflammatory stimulus (e.g., LPS). Cells were then lysed, and total protein concentration was determined using a BCA assay.[16]

    • SDS-PAGE: Equal amounts of protein (e.g., 40 µg) per sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Proteins were transferred from the gel to a nitrocellulose or PVDF membrane.

    • Blocking & Antibody Incubation: The membrane was blocked (e.g., with 5% non-fat milk) for at least 1 hour to prevent non-specific binding. It was then incubated with primary antibodies specific for target proteins (e.g., p-p65, p-IκBα, total p65, IκBα) overnight at 4°C.[21]

    • Secondary Antibody & Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent.

Neuroprotective Activities

Both osthole and imperatorin have shown potential in protecting neuronal cells from damage and degeneration, suggesting their possible application in neurodegenerative diseases.

  • Osthole has been reported to promote neurogenesis and neuronal function by stimulating various signaling pathways, including Notch, BDNF/Trk, and PI3K/Akt.[22] It can also inhibit neuroinflammation by suppressing the MAPK/NF-κB pathway.[22]

  • Imperatorin has been shown to alleviate neuroinflammation in ischemic stroke by downregulating the MAPK and NF-κB signaling pathways.[2] It may also ameliorate learning and memory deficits through the BDNF/TrkB and ERK/CaMKIIα/CREB signaling pathways.[3]

Conclusion

Osthole and imperatorin are potent bioactive coumarins with overlapping yet distinct pharmacological profiles.

  • In anticancer research, both compounds are effective, but their IC50 values vary widely across different cell lines. Osthole's mechanism is often linked to the inhibition of the PI3K/Akt survival pathway, while imperatorin has been characterized by its ability to induce the p53-mediated caspase cascade.

  • In anti-inflammatory applications, both compounds converge on the inhibition of the NF-κB pathway, a master regulator of inflammation. Imperatorin has been extensively studied in in vivo models, with quantitative data available for its effects on edema and vascular permeability.

The choice between osthole and imperatorin for further research and development will depend on the specific therapeutic target. The detailed experimental data and mechanistic insights provided in this guide serve as a valuable resource for making informed decisions in drug discovery and development.

References

A Comparative Analysis of Osthole and 5-Fluorouracil in Colon Cancer: Unveiling Therapeutic Potential and Hypothesizing Synergy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for more effective colon cancer therapies, researchers and drug development professionals are increasingly looking towards combination treatments to enhance efficacy and overcome resistance. This guide provides a comprehensive comparison of the well-established chemotherapeutic agent 5-Fluorouracil (5-FU) and the natural compound Osthole, a coumarin extracted from Cnidium monnieri. While direct experimental data on their synergistic effects in colon cancer is not yet available, this document compiles their individual anti-cancer properties and proposes a scientific rationale for their potential synergistic interaction.

Individual Performance in Colon Cancer Cells: A Comparative Overview

Both Osthole and 5-Fluorouracil have demonstrated significant anti-cancer effects in various colon cancer cell lines. Their mechanisms of action, however, appear to be distinct yet potentially complementary.

Osthole: A Natural Inhibitor of Pro-Survival Pathways

Osthole has been shown to inhibit the proliferation of colon cancer cells by inducing apoptosis and causing cell cycle arrest.[1][2] A key mechanism of action for Osthole is its ability to suppress the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[3][4][5] By inhibiting this pathway, Osthole can lead to the downregulation of anti-apoptotic proteins and the promotion of programmed cell death.[6]

5-Fluorouracil: A Chemotherapeutic Agent Targeting DNA and RNA Synthesis

5-Fluorouracil, a cornerstone of colorectal cancer chemotherapy, primarily exerts its cytotoxic effects by inhibiting thymidylate synthase, a crucial enzyme for DNA synthesis and repair.[7] This leads to DNA damage and the induction of apoptosis. Recent research also highlights that 5-FU can interfere with RNA synthesis, further contributing to its anti-cancer activity.[8][9] The p53 tumor suppressor pathway is often activated in response to 5-FU-induced DNA damage, leading to cell cycle arrest and apoptosis.[9][10][11]

Quantitative Analysis of Anti-Cancer Effects

The following tables summarize the reported half-maximal inhibitory concentrations (IC50) for Osthole and 5-Fluorouracil in various colon cancer cell lines. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.

Table 1: Reported IC50 Values for Osthole in Colon Cancer Cell Lines

Cell LineIC50 (µM)Exposure Time (h)Reference
HCT116Not explicitly stated, but showed significant inhibition at 1, 3, and 10 µM24(Huang et al., 2014)
SW480Not explicitly stated, but showed significant inhibition at 1, 3, and 10 µM24(Huang et al., 2014)
HT-29Not explicitly stated, but showed dose-dependent inhibitionNot specified(Zhou et al., 2021)
CoLo 205Not explicitly stated, but demonstrated cytotoxicityNot specified[8]

Table 2: Reported IC50 Values for 5-Fluorouracil in Colon Cancer Cell Lines

Cell LineIC50 (µM)Exposure Time (h)Reference
HCT116~100144(Grem et al., 1999)
SW480Not explicitly stated, but less sensitive than HCT116 and HT2972(Mhaidat et al., 2014)
HT-29~1.3 x 10^1Not specified(Brouwer et al., 1999)
COLO-205~3.2Not specified(Brouwer et al., 1999)
SW620~13 µg/ml (~100 µM)48(Lin et al., 2014)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standard protocols for key experiments used to evaluate the efficacy of anti-cancer compounds.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate colon cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of Osthole or 5-Fluorouracil and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with the compounds of interest for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting
  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, p53, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To better understand the cellular mechanisms and experimental processes, the following diagrams were generated using Graphviz.

Osthole_Signaling_Pathway Osthole Osthole PI3K PI3K Osthole->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates NFkB NF-κB Akt->NFkB activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 promotes NFkB->Bcl2 upregulates Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits Caspase3 Caspase-3 Bax->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Osthole's Proposed Signaling Pathway in Colon Cancer Cells.

FiveFU_Signaling_Pathway FiveFU 5-Fluorouracil DNAsynthesis DNA Synthesis FiveFU->DNAsynthesis inhibits RNAsynthesis RNA Synthesis FiveFU->RNAsynthesis inhibits DNAdamage DNA Damage DNAsynthesis->DNAdamage p53 p53 DNAdamage->p53 activates p21 p21 p53->p21 upregulates Bax Bax (Pro-apoptotic) p53->Bax upregulates G1S_arrest G1/S Arrest p21->G1S_arrest Caspase9 Caspase-9 Bax->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

5-Fluorouracil's Mechanism of Action in Colon Cancer Cells.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis Seeding Seed Colon Cancer Cells Treatment Treat with Osthole, 5-FU, or Combination Seeding->Treatment MTT MTT Assay (Viability) Treatment->MTT Flow Flow Cytometry (Apoptosis) Treatment->Flow WB Western Blot (Protein Expression) Treatment->WB Analysis Analyze Data & Draw Conclusions MTT->Analysis Flow->Analysis WB->Analysis

General Experimental Workflow for In Vitro Drug Efficacy Testing.

Hypothetical Synergistic Potential: A Scientific Rationale

Although direct experimental evidence is lacking, a strong scientific rationale exists for the potential synergistic effects of combining Osthole and 5-FU in treating colon cancer. This hypothesis is based on their distinct and complementary mechanisms of action.

  • Dual Attack on Cell Survival: 5-FU induces DNA damage, a major cellular stress that activates pro-apoptotic pathways.[9] Concurrently, Osthole inhibits the PI3K/Akt pathway, a key pro-survival signaling cascade that cancer cells often rely on to evade apoptosis.[3][4] By simultaneously inducing a death signal (5-FU) and blocking a survival signal (Osthole), the combination could lead to a more robust and sustained apoptotic response.

  • Overcoming Drug Resistance: Resistance to 5-FU can be mediated by the upregulation of pro-survival pathways like PI3K/Akt.[7] Osthole's inhibition of this pathway could potentially re-sensitize resistant colon cancer cells to 5-FU.

  • Enhanced Cell Cycle Arrest: Both compounds have been reported to induce cell cycle arrest, albeit potentially at different phases.[1][8][12][13][14] A combination could lead to a more profound cell cycle blockade, preventing cancer cells from proliferating and repairing DNA damage induced by 5-FU.

Synergistic_Hypothesis Osthole Osthole PI3KAkt PI3K/Akt Pathway (Pro-survival) Osthole->PI3KAkt inhibits ReducedProliferation Reduced Proliferation Osthole->ReducedProliferation FiveFU 5-Fluorouracil DNARNA_Synth DNA/RNA Synthesis FiveFU->DNARNA_Synth inhibits Apoptosis Apoptosis FiveFU->Apoptosis induces FiveFU->ReducedProliferation CellCycle Cell Cycle Progression PI3KAkt->CellCycle promotes PI3KAkt->Apoptosis inhibits DNARNA_Synth->CellCycle is required for EnhancedApoptosis Enhanced Apoptosis Apoptosis->EnhancedApoptosis ReducedProliferation->EnhancedApoptosis

Hypothesized Synergistic Interaction of Osthole and 5-FU.

Conclusion and Future Directions

This comparative guide highlights the individual anti-cancer properties of Osthole and 5-Fluorouracil in colon cancer cells. While both agents demonstrate significant efficacy, their distinct mechanisms of action provide a strong foundation for investigating their potential synergistic effects. Future research should focus on direct in vitro and in vivo studies of the combination of Osthole and 5-FU to validate the hypothesized synergy, determine optimal dosing, and elucidate the precise molecular mechanisms of their interaction. Such studies could pave the way for novel and more effective therapeutic strategies for colorectal cancer.

References

A Comparative Analysis of Synthetic versus Natural Osthole for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy of synthetic and natural Osthole, supported by experimental data and detailed protocols.

Osthole, a natural coumarin derivative, has garnered significant attention in the scientific community for its wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties. As research into its therapeutic potential intensifies, a critical question arises for investigators: is it more advantageous to use Osthole derived from natural sources or to opt for its chemically synthesized counterpart? This guide provides a detailed comparison of synthetic and natural Osthole, focusing on purity, yield, bioavailability, and biological activity to aid researchers in making an informed decision for their specific experimental needs.

Data Summary: Synthetic vs. Natural Osthole

ParameterNatural OstholeSynthetic OstholeKey Considerations
Purity Variable (10% - 98%)[1]Typically high (>98%)[2]Purity of natural extracts can vary significantly depending on the extraction and purification methods. High-purity natural Osthole requires extensive purification. Synthetic routes can be designed to yield high-purity compounds directly.
Yield ~1.5% (15.0 mg/g from dried Cnidium monnieri fruits)[3]59% - 98% (depending on the synthetic route)[2][4]The yield of natural Osthole is dependent on the plant source and extraction efficiency. Chemical synthesis offers significantly higher yields.
Bioavailability Generally low, but can be enhanced by co-administration with other herbal extracts or compounds like borneol.[5][6]Assumed to be low and comparable to pure natural Osthole, but direct comparative studies are lacking.[5][6]The inherent low bioavailability of Osthole is a critical factor for in vivo studies. Formulation strategies are often necessary to improve absorption, regardless of the source.
Biological Activity The activity of extracts is dependent on the concentration of Osthole and the presence of other bioactive compounds.The activity of the pure synthetic compound is the benchmark.For pure compounds, the biological activity should be identical. However, impurities in natural extracts could potentially influence experimental outcomes.

Experimental Protocols

Extraction and Purification of Natural Osthole from Cnidium monnieri

This protocol outlines a standard method for the extraction and purification of Osthole from the dried fruits of Cnidium monnieri.

Materials:

  • Dried and powdered fruits of Cnidium monnieri

  • Methanol[3]

  • Sonicator[7]

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Extraction:

    • Weigh 100 g of powdered Cnidium monnieri fruits and place them in a flask.

    • Add 700 mL of methanol to the flask.[7]

    • Sonicate the mixture for 30 minutes.[7]

    • Filter the extract to separate the solid residue.

    • Repeat the extraction process twice more with the residue.

    • Combine all the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[7]

  • Purification:

    • Prepare a silica gel column using a slurry of silica gel in hexane.

    • Dissolve the crude extract in a minimal amount of hexane and load it onto the column.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

    • Collect the fractions and monitor them by thin-layer chromatography (TLC).

    • Combine the fractions containing pure Osthole and evaporate the solvent to obtain the purified compound.

    • The purity of the isolated Osthole can be confirmed by HPLC analysis.

Chemical Synthesis of Osthole

This protocol describes a common synthetic route to produce Osthole with a high yield.[4]

Materials:

  • 2,4-dihydroxybenzaldehyde

  • Ethyl 2-chloroacetate

  • Potassium carbonate

  • Potassium iodide

  • 3-chloropropene

  • Dimethyl sulfate

  • Acetone

Procedure:

  • Synthesis of 7-hydroxy-8-allylcoumarin:

    • React 2,4-dihydroxybenzaldehyde with ethyl 2-chloroacetate to form the corresponding ester.

    • In the presence of potassium carbonate and potassium iodide, react the ester with 3-chloropropene to introduce the allyl group.

    • Induce a C-8 Claisen rearrangement to yield 7-hydroxy-8-allylcoumarin.[4]

  • Methylation:

    • Methylate the hydroxyl group of 7-hydroxy-8-allylcoumarin using dimethyl sulfate in acetone to produce 7-methoxy-8-allylcoumarin.[4]

  • Final step to Osthole:

    • Further chemical modifications are required to convert the allyl group to the 3-methyl-2-butenyl side chain to yield Osthole.[4]

Key Biological Assays

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of either natural or synthetic Osthole for the desired duration (e.g., 24, 48, or 72 hours).

  • After treatment, add MTT solution (0.5 mg/mL in serum-free media) to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample.

Procedure:

  • Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways Modulated by Osthole

Osthole has been shown to modulate several key signaling pathways involved in inflammation and cancer.

Signaling_Pathways cluster_inflammation Anti-inflammatory Effects cluster_cancer Anticancer Effects LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB NF-κB Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Cytokines induces transcription IkB IκBα IKK->IkB phosphorylates p65_p50 p65/p50 p65_p50->NFkB translocates to nucleus Osthole_inflam Osthole Osthole_inflam->NFkB inhibits Osthole_inflam->IKK inhibits Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Osthole_cancer Osthole Osthole_cancer->Akt inhibits Osthole_cancer->Apoptosis induces Osthole_cancer->Cell_Cycle_Arrest induces

Caption: Key signaling pathways modulated by Osthole in inflammation and cancer.

Experimental Workflow Diagrams

Extraction_Workflow start Dried Cnidium monnieri fruits extraction Solvent Extraction (e.g., Methanol) start->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Osthole Extract evaporation->crude_extract purification Chromatographic Purification (e.g., Silica Gel Column) crude_extract->purification pure_osthole Pure Natural Osthole purification->pure_osthole

Caption: Workflow for the extraction and purification of natural Osthole.

Synthesis_Workflow start Starting Materials (e.g., 2,4-dihydroxybenzaldehyde) reaction1 Multi-step Chemical Reactions start->reaction1 intermediate Intermediate Compound reaction1->intermediate reaction2 Final Reaction Step intermediate->reaction2 crude_product Crude Synthetic Osthole reaction2->crude_product purification Purification (e.g., Recrystallization, Chromatography) crude_product->purification pure_osthole Pure Synthetic Osthole purification->pure_osthole

Caption: General workflow for the chemical synthesis of Osthole.

Conclusion

The choice between synthetic and natural Osthole depends largely on the specific requirements of the research. For applications demanding high purity and consistency, and where larger quantities are needed, synthetic Osthole is the superior choice. Its production can be scaled up, and the final product is typically of a higher and more consistent purity.

On the other hand, for preliminary studies or research interested in the synergistic effects of compounds within a natural extract, partially purified natural Osthole may be suitable and more cost-effective. However, researchers must be cautious about the variability in purity and the potential for confounding effects from other co-extracted compounds. For rigorous pharmacological studies, highly purified natural Osthole is necessary, which may involve extensive and costly purification steps.

Ultimately, for most preclinical and clinical development research, the use of a well-characterized, high-purity synthetic Osthole is recommended to ensure reproducibility and to meet regulatory standards.

References

Osthole's Dichotomous Dance: A Comparative Analysis of its Anti-Cancer Effects on p53-Deficient vs. p53-Wildtype Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the molecular mechanisms of Osthole reveals a nuanced, p53-status-dependent anti-cancer activity, offering crucial insights for targeted therapeutic strategies. This comparative guide synthesizes available experimental data to elucidate the differential effects of this natural coumarin on cancer cells with and without functional p53, a critical tumor suppressor.

Osthole, a natural compound extracted from the fruit of Cnidium monnieri, has garnered significant attention for its anti-tumor properties.[1][2] Its efficacy, however, appears to be intricately linked to the p53 status of the cancer cells. This report provides a comprehensive comparison of Osthole's effects on p53-wildtype and p53-deficient cells, focusing on cell viability, cell cycle progression, and apoptosis, supported by detailed experimental protocols and signaling pathway visualizations.

Data Summary: Osthole's Impact on Cell Viability, Cell Cycle, and Apoptosis

The following tables summarize the quantitative data from various studies, highlighting the differential dose-dependent effects of Osthole on cancer cell lines with varying p53 statuses.

Table 1: Comparative IC50 Values of Osthole in p53-Wildtype vs. p53-Mutant/Deficient Cell Lines

Cell LineCancer Typep53 StatusOsthole IC50 (µM) at 48hReference
HCT116Colon CancerWildtypeNot explicitly stated, but significant cell death at 1-10 µM[3]
SW480Colon CancerMutantNot explicitly stated, but significant cell death at 1-10 µM[3]
HepG2Hepatocellular CarcinomaWildtype0.158 µmol/ml (equivalent to ~38.6 µM)[4]
H1299Non-small cell lung carcinomaNullNot explicitly stated, but apoptosis induced[5]
A549Lung CancerWildtypeDose-dependent inhibition[6]
MDA-MB-435Breast CancerWildtypeDose-dependent inhibition[7][8]
FaDuHead and Neck Squamous Cell CarcinomaWildtype93.36 ± 8.71[2]
JECEndometrial CancerNot SpecifiedDose-dependent inhibition (significant at 200 µM)[9]
HeLaCervical CancerHPV-E6 mediated p53 degradation45.01 ± 3.91[2]

Table 2: Comparative Effects of Osthole on Cell Cycle Distribution

Cell Linep53 StatusOsthole ConcentrationEffect on Cell CycleReference
HepG2Wildtype0.004-0.5 µmol/mlG2/M arrest[4]
A549WildtypeDose-dependentG2/M arrest[6]
MDA-MB-435WildtypeDose-dependentG1 arrest[8]
Gastric Cancer CellsNot SpecifiedDose-dependentG2/M arrest[10]
RK33 (Laryngeal)Not SpecifiedDose-dependentG1 arrest[11]
TE671 (Medulloblastoma)Not SpecifiedDose-dependentG1 arrest[11]
FaDuWildtypeDose-dependentG2/M arrest[12]

Table 3: Comparative Effects of Osthole on Apoptosis Markers

Cell Linep53 StatusOsthole Effect on Apoptosis MarkersReference
HCT116 (Colon)Wildtype↑ p53 phosphorylation & acetylation, ↑ Bax, ↓ Bcl-2, ↑ Cleaved Caspase-3, ↑ Cleaved PARP[3][13]
SW480 (Colon)Mutant↑ Bax, ↓ Bcl-2, ↑ Cleaved Caspase-3, ↑ Cleaved PARP (p53-independent)[13]
HepG2 (Hepatocellular)Wildtype↑ p53, ↑ Bax, ↓ Bcl-2, ↑ Cleaved Caspase-9 & -3[1]
H1299 (Lung)Null↑ Bax, ↑ Smac/DIABLO, ↑ Caspase-3, -8, -9 activity[5]
A549 (Lung)Wildtype↑ Bax, ↓ Bcl-2[6]
MDA-MB-435 (Breast)Wildtype↑ p53, ↑ p21, ↑ Bax, ↓ Bcl-2, ↑ Cleaved Caspase-9 & -3, ↑ Cleaved PARP[7][8]
ESCC cellsNot Specified↑ Bax, ↓ Bcl-2, ↑ Cleaved Caspase-9 & -3, ↑ Cleaved PARP[14]
ICC cellsNot Specified↑ Bax, ↓ Bcl-2, ↑ Cleaved Caspase-9 & -3, ↑ Cleaved PARP[15]
JEC (Endometrial)Not Specified↑ Bax, ↑ Cleaved Caspase-9 & -3, ↑ Cleaved PARP[9]
HeLa (Cervical)HPV-E6 mediated p53 degradation↑ Bax/Bcl-2 ratio, ↑ Cleaved Caspase-9 & -3[16]

Signaling Pathways and Mechanisms of Action

Osthole's anti-cancer effects are mediated through multiple signaling pathways, with the p53 status of the cell playing a pivotal role in determining the dominant mechanism.

In p53-Wildtype Cells: A p53-Dependent Apoptotic Cascade

In cancer cells with functional p53, Osthole treatment leads to the activation of p53.[3] This is characterized by increased phosphorylation and acetylation of p53.[13] Activated p53 then transcriptionally upregulates pro-apoptotic proteins like Bax and the cell cycle inhibitor p21.[7][8][17] This cascade ultimately leads to cell cycle arrest (either at G1 or G2/M, depending on the cell type) and apoptosis through the mitochondrial pathway, evidenced by the activation of caspase-9 and caspase-3.[1][7]

Osthole_p53_wildtype Osthole Osthole ROS ↑ ROS Osthole->ROS JNK ↑ JNK Activation ROS->JNK p53 ↑ p53 Activation (Phosphorylation, Acetylation) JNK->p53 p21 ↑ p21 p53->p21 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 CellCycleArrest Cell Cycle Arrest (G1 or G2/M) p21->CellCycleArrest Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Casp9 ↑ Cleaved Caspase-9 Mitochondria->Casp9 Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Osthole's p53-dependent signaling pathway.
In p53-Deficient Cells: A Shift Towards p53-Independent Mechanisms

Interestingly, Osthole retains its pro-apoptotic capabilities even in the absence of functional p53.[5][13] In p53-deficient or mutant cells, Osthole primarily exerts its effects through the inhibition of the PI3K/Akt signaling pathway.[6][10][14][15] This pathway is a crucial regulator of cell survival, proliferation, and growth. By downregulating the phosphorylation of Akt, Osthole leads to the modulation of downstream targets, including an increase in the pro-apoptotic Bax and a decrease in the anti-apoptotic Bcl-2, ultimately triggering the mitochondrial apoptotic pathway.[15][18] This suggests that while p53 activation is a significant mechanism, it is not the sole determinant of Osthole's anti-cancer activity.

Osthole_p53_deficient Osthole Osthole PI3K ↓ PI3K Osthole->PI3K pAkt ↓ p-Akt PI3K->pAkt Bax ↑ Bax pAkt->Bax Bcl2 ↓ Bcl-2 pAkt->Bcl2 CyclinB1_Cdc2 ↓ Cyclin B1/Cdc2 pAkt->CyclinB1_Cdc2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Casp9 ↑ Cleaved Caspase-9 Mitochondria->Casp9 Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CellCycleArrest Cell Cycle Arrest CyclinB1_Cdc2->CellCycleArrest

Caption: Osthole's p53-independent signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis of Osthole's effects.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with varying concentrations of Osthole Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddMTT Add MTT solution (0.5 mg/mL) Incubate2->AddMTT Incubate3 Incubate (4h, 37°C) AddMTT->Incubate3 AddSolvent Add Solubilizing Agent (e.g., DMSO) Incubate3->AddSolvent Incubate4 Incubate (15 min, RT) on shaker AddSolvent->Incubate4 Read Measure Absorbance at 570 nm Incubate4->Read End Calculate Cell Viability (%) Read->End

Caption: Experimental workflow for the MTT assay.

Protocol:

  • Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of Osthole and a vehicle control (e.g., DMSO).

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).[19][20]

  • Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[19]

  • Shake the plate for 15 minutes at room temperature.

  • Measure the absorbance at 570 nm using a microplate reader.[19]

  • Cell viability is expressed as a percentage of the control.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Plate cells and treat with Osthole for the desired time.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.[21]

  • Fix the cells in 70% ice-cold ethanol overnight at -20°C.[22][23]

  • Wash the cells with PBS to remove the ethanol.[21][22]

  • Resuspend the cells in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).[23][24]

  • Incubate in the dark for 30 minutes at room temperature.[21][23]

  • Analyze the DNA content by flow cytometry.[22][24] The fluorescence intensity of PI is proportional to the amount of DNA.

Western Blot Analysis for Protein Expression

This method is used to detect specific proteins in a sample and to quantify their expression levels.

Protocol:

  • Lyse Osthole-treated and control cells in RIPA buffer to extract total protein.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE.[25]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[25]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature.[26]

  • Incubate the membrane with primary antibodies against target proteins (e.g., p53, p-Akt, Akt, Bax, Bcl-2, Caspase-3, PARP, Cyclin B1, Cdc2, and a loading control like GAPDH or β-actin) overnight at 4°C.[27]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The collective evidence strongly indicates that Osthole is a promising anti-cancer agent with a dual mechanism of action that is dependent on the p53 status of the cancer cells. In p53-wildtype cells, Osthole leverages the p53 pathway to induce cell cycle arrest and apoptosis. Conversely, in p53-deficient cells, it effectively targets the pro-survival PI3K/Akt pathway. This versatility makes Osthole a compelling candidate for further preclinical and clinical investigation, particularly for developing treatment strategies for a broad spectrum of cancers with diverse genetic backgrounds. Understanding this differential activity is paramount for tailoring therapies and predicting patient response to Osthole-based treatments.

References

Evaluating the Anti-inflammatory Potency of Osthole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Osthole, a natural coumarin primarily isolated from the fruits of Cnidium monnieri, has garnered significant attention for its diverse pharmacological activities, including notable anti-inflammatory properties.[1] Emerging research has focused on the synthesis and evaluation of osthole derivatives to enhance its therapeutic potential. This guide provides an objective comparison of the anti-inflammatory potency of various osthole derivatives, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory effects of osthole and its derivatives have been quantified using various in vitro and in vivo models. The following tables summarize the key findings, focusing on the inhibition of inflammatory mediators.

Table 1: In Vitro Inhibition of Pro-inflammatory Markers by Osthole and Its Derivatives

CompoundAssayCell LineInflammatory MarkerIC50 Value (µM)Fold Improvement vs. OstholeReference
OstholeIL-6 SecretionJ774A MacrophagesIL-6~146-[2][3]
Derivative 7mIL-6 SecretionRAW264.7 MacrophagesIL-64.5732x[2][3]
OstholeTNF-α ProductionHuman PBMCTNF-α--[4]
Ostholic acid morpholide (1)TNF-α ProductionHuman PBMCTNF-α73% inhibition at 10 µg/mL-[4]
p-chloro-benzylamide (2)TNF-α ProductionHuman PBMCTNF-α78% inhibition at 10 µg/mL-[4]
Ostholic acid piperidide (3)TNF-α ProductionHuman PBMCTNF-α80% inhibition at 10 µg/mL-[4]

Table 2: In Vivo Anti-inflammatory Effects of Osthole Derivatives

CompoundAnimal ModelAssayDosage% Inhibition of EdemaReference
p-chloro-benzylamide (2)MiceCarrageenan-induced paw edema-56.5%[4]
N-methyl-piperazide (4)MiceCarrageenan-induced paw edema-68.3%[4]
Derivative 7mMiceDSS-induced ulcerative colitis & LPS-induced acute lung injury-Significant reduction[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used to evaluate the anti-inflammatory potency of osthole derivatives.

In Vitro Anti-inflammatory Assay in LPS-stimulated Macrophages

This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory mediators in cultured macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7 or J774A) are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of osthole derivatives for 1-2 hours. Subsequently, inflammation is induced by adding LPS (1 µg/mL).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): After 24 hours of LPS stimulation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of cytokines in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits after 6-24 hours of LPS stimulation.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the inflammatory response, is calculated from the dose-response curve.

Carrageenan-Induced Paw Edema in Mice

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

  • Animals: Male BALB/c mice (or other suitable strains) are used.

  • Treatment: The test compounds (osthole derivatives) are administered orally or intraperitoneally at a specific dose. A positive control group receives a standard anti-inflammatory drug (e.g., indomethacin), and a control group receives the vehicle.

  • Induction of Edema: One hour after treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This technique is used to determine the effect of osthole derivatives on the protein expression and activation of key signaling molecules involved in inflammation.

  • Protein Extraction: Macrophages are treated with the osthole derivative and/or LPS as described in the in vitro assay. Cells are then lysed to extract total protein or fractionated to separate cytoplasmic and nuclear proteins.

  • SDS-PAGE and Protein Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-p65, IκBα, p-p38, p-JNK, p-ERK) and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control to determine the relative protein expression levels.

Visualizing the Mechanisms of Action and Experimental Design

The following diagrams, created using the DOT language, illustrate the key signaling pathways targeted by osthole derivatives, a typical experimental workflow, and the structure-activity relationships.

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Degradation & Release Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Osthole Derivatives Osthole Derivatives Osthole Derivatives->IKK Inhibition Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Transcription

Caption: NF-κB signaling pathway and the inhibitory action of Osthole derivatives.

G cluster_1 MAPK Signaling Pathway LPS LPS TAK1 TAK1 LPS->TAK1 MKKs MKKs TAK1->MKKs Activation p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP-1 AP-1 p38->AP-1 JNK->AP-1 ERK->AP-1 Osthole Derivatives Osthole Derivatives Osthole Derivatives->MKKs Inhibition Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression AP-1->Pro-inflammatory Gene Expression

Caption: MAPK signaling pathway and the inhibitory action of Osthole derivatives.

G cluster_2 Experimental Workflow Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening LPS-induced inflammation In Vivo Efficacy In Vivo Efficacy In Vitro Screening->In Vivo Efficacy Promising candidates Mechanism of Action Mechanism of Action In Vivo Efficacy->Mechanism of Action Carrageenan-induced edema Lead Optimization Lead Optimization Mechanism of Action->Lead Optimization Western Blot (NF-κB, MAPK)

Caption: General experimental workflow for evaluating anti-inflammatory potency.

G cluster_3 Structure-Activity Relationship (SAR) of Osthole Derivatives Osthole_Core Osthole Core C7-Methoxy C8-Isopentenyl Modifications Modifications leading to increased anti-inflammatory activity C7_Mod Introduction of amide and other functional groups at C7 enhances activity. Modifications->C7_Mod Modification at C7 Isopentenyl_Mod Conversion to ostholic acid and subsequent amidation increases potency. Modifications->Isopentenyl_Mod Modification of C8-Isopentenyl

Caption: Key structure-activity relationships of Osthole derivatives.

Conclusion

The presented data indicates that synthetic derivatives of osthole can exhibit significantly enhanced anti-inflammatory potency compared to the parent compound. Modifications at the C-7 and C-8 positions of the coumarin scaffold appear to be promising strategies for developing novel anti-inflammatory agents.[2] In particular, derivative 7m has shown exceptional activity in vitro, being 32 times more potent than osthole in inhibiting IL-6 secretion.[2][3] Furthermore, in vivo studies have confirmed the therapeutic potential of these derivatives in animal models of inflammatory diseases.[3][4] The primary mechanism of action for these compounds involves the downregulation of the NF-κB and MAPK signaling pathways, which are critical mediators of the inflammatory response.[3][5][6] Further research and lead optimization based on the structure-activity relationships outlined here could lead to the development of clinically effective anti-inflammatory drugs derived from osthole.

References

Osthole: A Head-to-Head Comparison with Established Therapeutic Agents in Cancer, Neurodegenerative Disease, and Osteoporosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Osthole's Therapeutic Potential

Osthole, a natural coumarin derivative isolated from the fruits of Cnidium monnieri, has garnered significant interest for its diverse pharmacological activities. This guide provides a comprehensive head-to-head comparison of osthole with established therapeutic agents in the fields of oncology, neurodegenerative diseases, and osteoporosis. The following sections present a detailed analysis of its performance, supported by experimental data, to offer an objective perspective on its potential as a novel therapeutic agent.

Anticancer Effects: A Synergistic Partner to Chemotherapy

Osthole has demonstrated notable anticancer properties, primarily through the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis. While not yet a standalone treatment, preclinical studies highlight its potential to enhance the efficacy of established chemotherapeutic drugs and overcome drug resistance.

Comparative Efficacy:

Direct head-to-head trials of osthole as a monotherapy against standard chemotherapeutic agents are limited. However, extensive research has focused on its synergistic effects in combination therapies.

Therapeutic AgentCancer TypeCell LineOsthole ConcentrationKey Findings
Osthole + Cisplatin Lung CancerNCI-H46025-100 µMGreater inhibition of cell growth and induction of apoptosis compared to either agent alone.[1][2]
Cervical CancerSiHa/CDDP, CaSki/CDDP (Cisplatin-resistant)Not specifiedMarkedly inhibited cell proliferation and induced apoptosis in cisplatin-resistant cells.[3]
Hepatocellular CarcinomaHepG2, Huh7 (CD133+)10 µmol/LResensitized cisplatin-resistant cells to treatment, decreasing the IC50 of cisplatin.[4][5]
Osthole + Doxorubicin -PC12 (Neuronal model)5-15 µg/ccProtected against doxorubicin-induced apoptosis by inhibiting mitochondrial dysfunction and ROS production.[6]
Osthole + Paclitaxel Breast CancerHER2-overexpressingNot specifiedEnhanced cytotoxic activity of paclitaxel.[7]
Osthole + Docetaxel Lung AdenocarcinomaA549Optimal ratio 1:4Synergistic effect in inhibiting tumor growth both in vitro and in vivo.[4]
Osthole + Trastuzumab Gastric CancerN87, SK-BR-3 (HER2-overexpressed)Not specifiedSynergistically inhibited in vitro growth and enhanced apoptosis.[8]

Signaling Pathways and Mechanisms of Action:

Osthole exerts its anticancer effects by modulating multiple signaling pathways. A key mechanism is the inhibition of the PI3K/Akt pathway, which is crucial for cell survival and proliferation. In combination with cisplatin, osthole enhances the pro-apoptotic effects by regulating Bcl-2 family proteins.[1][2] Furthermore, in cisplatin-resistant hepatocellular carcinoma, osthole upregulates PTEN, leading to the inhibition of the AKT pathway and subsequent mitochondrial apoptosis.[5]

anticancer_pathway Osthole Osthole PI3K PI3K Osthole->PI3K Inhibits PTEN PTEN Osthole->PTEN Upregulates Bax Bax Osthole->Bax Upregulates Cisplatin Cisplatin Apoptosis Apoptosis Cisplatin->Apoptosis Induces Akt Akt PI3K->Akt Activates Bcl2 Bcl2 Akt->Bcl2 Activates PTEN->Akt Inhibits Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Osthole's Anticancer Signaling Pathways

Experimental Protocols:

  • Cell Viability Assay (MTT Assay): NCI-H460 lung cancer cells were seeded in 96-well plates and treated with varying concentrations of osthole, cisplatin, or a combination of both for 24 hours. MTT solution was then added, and the absorbance was measured at 570 nm to determine cell viability.[1][2]

  • Apoptosis Analysis (Flow Cytometry): NCI-H460 cells were treated as described above. Cells were then harvested, stained with Annexin V-FITC and propidium iodide (PI), and analyzed by flow cytometry to quantify the percentage of apoptotic cells.[1][2]

  • Western Blot Analysis: Protein extracts from treated cells were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against Bcl-2 family proteins, followed by HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence detection system.[1][2]

Neuroprotective Effects: A Glimmer of Hope in Neurodegeneration

Preclinical studies suggest that osthole possesses neuroprotective properties, offering potential benefits in the context of neurodegenerative diseases like Alzheimer's disease. Its mechanisms of action primarily involve anti-apoptotic and antioxidant effects.

Comparative Efficacy:

Currently, there is a lack of direct head-to-head comparative studies between osthole and established Alzheimer's medications such as donepezil, rivastigmine, galantamine, or memantine. The available data on osthole is from preclinical models of neuronal injury, while the data for established drugs is predominantly from clinical trials.

Therapeutic AgentModel/PopulationKey Findings
Osthole Rat model of cerebral ischemia/reperfusionSignificantly attenuated cerebral dysfunction, histologic damage, and reduced apoptotic neuronal cells.[1]
Rat model of traumatic brain injuryReduced neurological deficits, cerebral edema, and hippocampal neuron loss; exhibited antioxidative and anti-apoptotic functions.[9]
Donepezil Patients with mild to moderate Alzheimer's diseaseStatistically significant symptomatic benefits on cognition in short-term clinical trials.[10] The difference versus placebo is about three points on the ADAS-Cog scale over six months.[10]
Rivastigmine Patients with mild to moderate Alzheimer's diseaseShowed benefits in cognitive function, activities of daily living, and global assessment compared to placebo.[11]
Galantamine Patients with mild to moderate Alzheimer's diseaseShowed consistent positive effects on global ratings, cognitive tests, and assessments of daily living and behavior in trials of 3 to 6 months.[12]
Memantine Patients with moderate to severe Alzheimer's diseaseCan slow down the progression of symptoms, including disorientation and difficulties with daily activities.[2]

Signaling Pathways and Mechanisms of Action:

Osthole's neuroprotective effects are attributed to its ability to modulate key signaling pathways involved in neuronal survival. It has been shown to suppress apoptosis by increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax and reducing the expression of active caspase-3.[9]

neuroprotection_pathway cluster_AD_drugs Established AD Drugs cluster_Osthole Osthole Donepezil Donepezil Acetylcholinesterase Acetylcholinesterase Donepezil->Acetylcholinesterase Inhibit Rivastigmine Rivastigmine Rivastigmine->Acetylcholinesterase Inhibit Galantamine Galantamine Galantamine->Acetylcholinesterase Inhibit Memantine Memantine NMDA_Receptor NMDA_Receptor Memantine->NMDA_Receptor Blocks Acetylcholine Acetylcholine Neuronal_Signaling Neuronal_Signaling Acetylcholine->Neuronal_Signaling Enhances Acetylcholinesterase->Acetylcholine Breaks down NMDA_Receptor->Neuronal_Signaling Modulates Glutamate Glutamate Glutamate->NMDA_Receptor Activates Osthole_node Osthole Bcl2_Bax_ratio Bcl-2/Bax ratio Osthole_node->Bcl2_Bax_ratio Increases Caspase3 Active Caspase-3 Osthole_node->Caspase3 Reduces Apoptosis_neuro Neuronal Apoptosis Bcl2_Bax_ratio->Apoptosis_neuro Inhibits Caspase3->Apoptosis_neuro Induces

Mechanisms of Osthole vs. Established Alzheimer's Drugs

Experimental Protocols:

  • Cerebral Ischemia/Reperfusion Model: Male Sprague-Dawley rats were subjected to middle cerebral artery occlusion (MCAO) for 2 hours, followed by reperfusion. Osthole (40 mg/kg) was administered intraperitoneally 30 minutes before ischemia. Neurological deficits, infarct volume, and brain water content were assessed 24 hours after reperfusion.[1]

  • Traumatic Brain Injury Model: A weight-drop model was used to induce traumatic brain injury in adult rats. Osthole (10, 20, and 40 mg/kg) was administered intraperitoneally 30 minutes before TBI. Neurological deficits, cerebral edema, and hippocampal neuron loss were evaluated 24 hours after injury.[9]

  • Apoptosis Detection (TUNEL Staining): Brain sections from the animal models were stained using the terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling (TUNEL) method to identify apoptotic cells.[9]

Anti-Osteoporosis Effects: A Potential Bone-Protective Agent

Osthole has demonstrated promising effects in preclinical models of osteoporosis, primarily by promoting bone formation and inhibiting bone resorption.

Comparative Efficacy:

A direct comparison with modern osteoporosis drugs is challenging due to the differing nature of the available data (preclinical for osthole, largely clinical for established agents). However, a study in ovariectomized rats provides a direct comparison with estradiol.

Therapeutic AgentModel/PopulationKey Findings
Osthole Ovariectomized (OVX) ratsAs effective as 17ß-estradiol in suppressing bone loss. Significantly protected against cancellous bone loss and increased the maximal load in the femoral neck.[6]
Senile osteoporotic miceSignificantly increased bone mass and decreased the number of osteoclasts.[4]
Alendronate Postmenopausal women with osteoporosisSignificantly greater increases in bone mineral density (BMD) at the hip trochanter, lumbar spine, total hip, and femoral neck compared to risedronate over 24 months.[13]
Risedronate Postmenopausal women with osteoporosisIncreased BMD, but to a lesser extent than alendronate.[13]
Zoledronic Acid Postmenopausal women with osteoporosisMore effective in improving BMD T-score of the femur and spine after one year compared to alendronate.[12]
Raloxifene Postmenopausal womenReduces bone turnover and increases bone density, although to a lesser extent than conjugated equine estrogens.[14] Decreases the incidence of vertebral fractures by 30%-50%.[15]

Signaling Pathways and Mechanisms of Action:

Osthole's beneficial effects on bone are mediated through the activation of pro-osteogenic pathways and the inhibition of osteoclastogenesis. It has been shown to stimulate osteoblast differentiation and bone formation by activating ß-catenin-BMP signaling.[9] Additionally, it inhibits osteoclast formation by suppressing the RANKL signaling pathway.[2]

osteoporosis_pathway cluster_established Established Osteoporosis Drugs cluster_osthole_bone Osthole Bisphosphonates Bisphosphonates (Alendronate, etc.) Osteoclast Osteoclast Bisphosphonates->Osteoclast Induce Apoptosis Raloxifene Raloxifene Estrogen_Receptor Estrogen_Receptor Raloxifene->Estrogen_Receptor Activates in Bone Bone_Resorption Bone_Resorption Osteoclast->Bone_Resorption Mediates Estrogen_Receptor->Bone_Resorption Inhibits Osthole_bone Osthole Wnt_beta_catenin Wnt/β-catenin Signaling Osthole_bone->Wnt_beta_catenin Activates BMP_signaling BMP Signaling Osthole_bone->BMP_signaling Activates RANKL_signaling RANKL Signaling Osthole_bone->RANKL_signaling Inhibits Osteoblast_diff Osteoblast Differentiation Wnt_beta_catenin->Osteoblast_diff BMP_signaling->Osteoblast_diff Osteoclast_form Osteoclast Formation RANKL_signaling->Osteoclast_form Bone_Formation Bone_Formation Osteoblast_diff->Bone_Formation Bone_Resorption_ost Bone Resorption Osteoclast_form->Bone_Resorption_ost

References

A Comparative Guide to the Differential Effects of Osthole on Various Cancer Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osthole, a natural coumarin compound primarily extracted from the medicinal plant Cnidium monnieri, has garnered significant attention in oncological research.[1][2] Its multifaceted biological activities, including anti-inflammatory, antioxidant, and notably, anticancer properties, position it as a promising candidate for further investigation in cancer therapy.[3][4][5] Numerous studies have demonstrated that Osthole exerts inhibitory effects on a wide array of cancers by modulating critical cellular processes such as proliferation, apoptosis, metastasis, and angiogenesis.[1][2][6][7] This guide provides a comparative analysis of Osthole's effects across various cancer subtypes, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved to support ongoing research and drug development efforts.

Data Presentation: A Comparative Overview of Osthole's Anticancer Activity

The efficacy of Osthole varies significantly across different cancer cell lines, as evidenced by the wide range of half-maximal inhibitory concentrations (IC50) and the diverse molecular mechanisms it triggers. The following table summarizes key quantitative data from in vitro studies.

Cancer SubtypeCell LineIC50 Values (Concentration, Time)Key Molecular Effects & ObservationsAffected Signaling Pathways
Breast Cancer MDA-MB-23124.2 µg/mL (48h)Inhibits proliferation, induces apoptosis.[1]p53 signaling, STAT3[1][8]
MDA-MB-231BO6.8 µg/mL (48h)Inhibits proliferation, migration, and invasion; induces apoptosis.[1][9]-
MCF-7123.9 µg/mL (48h)Inhibits proliferation, induces cell cycle arrest and ER stress.[1][8]PI3K/Akt, MAPK[8]
BT-474Not SpecifiedInhibits proliferation, induces cell cycle arrest, mitochondrial dysfunction, and ER stress.[8]PI3K/Akt, MAPK[8]
Ovarian Cancer A278075.24 µMTriggers pyroptosis and autophagy.[1]-
OVCAR373.58 µMTriggers pyroptosis and autophagy.[1]-
ES2, OV90~20 µMTargets ER-mitochondrial axis.[1]PI3K/MAPK[1]
Lung Cancer A54946.2 µMInduces G2/M arrest and apoptosis, suppresses migration and invasion.[1][6][10]PI3K/Akt[6]
Cervical Cancer HeLa45.01 µMPromotes apoptosis, inhibits proliferation, migration, and invasion.[1][11]Wnt/β-catenin[1]
Me-18088.95 µMNot Specified-
Prostate Cancer -24.8 µMNot Specified-
Head & Neck FaDu93.36 µM (48h)Induces G2/M phase arrest and apoptosis.[1]PI3K/Akt[1]
Colon Cancer HCT116, SW4801-10 µMDecreases cell motility.[6]p53 signaling[6]
HT-29Not SpecifiedInduces apoptosis.[12]Endoplasmic Reticulum Stress, Autophagy[12]
Retinoblastoma Y-79120 µM (48h)Reduces cell viability.[1]PI3K/Akt/mTOR[1]
Glioma C625-100 µMInhibits proliferation, migration, and invasion; induces apoptosis.[13]PI3K/Akt, MAPK[13]
Intrahepatic Cholangiocarcinoma HCCC-9810, RBE25-200 µMInduces mitochondrial-dependent apoptosis.[14]PI3K/Akt[14]

Note: Direct comparison of µg/mL and µM values requires knowledge of Osthole's molecular weight (~244.29 g/mol ).

Differential Effects and Mechanistic Insights

Osthole's anticancer activity is not uniform; it is highly dependent on the cancer subtype and the specific molecular profile of the cancer cells.

  • Varying Sensitivity: As the data indicates, bone-metastatic breast cancer cells (MDA-MB-231BO) show exceptional sensitivity to Osthole (IC50 ~6.8 µg/mL), while other breast cancer lines like MCF-7 are significantly more resistant (IC50 ~123.9 µg/mL).[1] Similarly, colon cancer cells (HCT116, SW480) respond to low micromolar concentrations, whereas some cervical and head and neck cancer cells require much higher doses to achieve a therapeutic effect.[1][6]

  • Differential Pathway Modulation: The primary mechanism of action for Osthole often involves the induction of apoptosis and inhibition of proliferation, but the upstream signaling pathways it perturbs differ between cancer types.

    • In many cancers, including lung, glioma, and intrahepatic cholangiocarcinoma, Osthole consistently inhibits the PI3K/Akt pathway , a critical regulator of cell survival and growth.[1][6][13][14]

    • In cervical cancer, the Wnt/β-catenin pathway is a key target, leading to reduced proliferation and invasion.[1]

    • In breast cancer cells, the effects are complex; Osthole can inhibit the PI3K/Akt and MAPK pathways in BT-474 cells while paradoxically upregulating their phosphorylation in MCF-7 cells, suggesting a nuanced, cell-context-dependent mechanism.[8]

    • In colon cancer, Osthole can activate pro-apoptotic signaling through p53 upregulation or by inducing endoplasmic reticulum stress and autophagy .[6][12]

  • Diverse Cellular Fates: Beyond classical apoptosis, Osthole can induce other forms of cell death. In ovarian cancer cells, it has been shown to trigger pyroptosis, an inflammatory form of programmed cell death, alongside autophagy.[1] This suggests that Osthole's therapeutic potential may extend to overcoming resistance to conventional apoptosis-inducing agents.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the complex molecular interactions and experimental processes is crucial for understanding Osthole's mechanism of action.

PI3K_Akt_Pathway cluster_membrane Cell Membrane Osthole Osthole PI3K PI3K Osthole->PI3K Inhibits AKT Akt Osthole->AKT Inhibits Receptor Growth Factor Receptor Receptor->PI3K Activates PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl-2 AKT->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax Bax Bax->Apoptosis Promotes

Caption: Osthole inhibits the PI3K/Akt/mTOR signaling pathway.

Apoptosis_Pathway Osthole Osthole Bcl2 Bcl-2 (Anti-apoptotic) Osthole->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Osthole->Bax Upregulates Mitochondrion Mitochondrion Casp9 Caspase-9 Mitochondrion->Casp9 Activates Bcl2->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Osthole induces apoptosis via the mitochondrial pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Model (Optional) start Cancer Cell Culture treat Treat with Osthole (Dose & Time Course) start->treat mtt Cell Viability (MTT Assay) treat->mtt flow Apoptosis Analysis (Flow Cytometry) treat->flow wb Protein Expression (Western Blot) treat->wb xenograft Tumor Xenograft Model wb->xenograft Proceed if promising invivo_treat Osthole Administration xenograft->invivo_treat tumor_growth Monitor Tumor Growth invivo_treat->tumor_growth

Caption: General workflow for assessing Osthole's anticancer effects.

Experimental Protocols

Standardized protocols are essential for reproducible and comparable results in drug efficacy studies.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

    • Treatment: Replace the medium with fresh medium containing various concentrations of Osthole (e.g., 0, 25, 50, 100, 200 µM). Include a vehicle control (DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

    • Measurement: Read the absorbance at 490 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (FITC), is used to detect exposed PS. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic/necrotic cells.

  • Procedure:

    • Cell Culture and Treatment: Seed 1 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat with desired concentrations of Osthole for 48 hours.[11]

    • Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.

    • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Incubate for 15 minutes in the dark at room temperature.[11]

    • Flow Cytometry: Analyze the cells using a flow cytometer.

    • Data Analysis:

      • Annexin V(-) / PI(-) population: Live cells

      • Annexin V(+) / PI(-) population: Early apoptotic cells

      • Annexin V(+) / PI(+) population: Late apoptotic/necrotic cells

      • Annexin V(-) / PI(+) population: Necrotic cells

Protein Expression Analysis (Western Blot)

Western blotting is used to detect and quantify specific proteins in a cell lysate, such as those involved in signaling pathways and apoptosis (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3).

  • Procedure:

    • Protein Extraction: Treat cells with Osthole as described previously. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel by electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-cleaved-caspase-3) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels.

Conclusion and Future Perspectives

Osthole demonstrates significant, yet differential, anticancer activity across a spectrum of cancer subtypes. Its ability to modulate multiple key oncogenic signaling pathways, such as PI3K/Akt and Wnt/β-catenin, underscores its potential as a versatile therapeutic agent.[1][13] The pronounced sensitivity of certain cancer cell lines, particularly those with metastatic potential, warrants further investigation.

Future research should focus on elucidating the precise molecular determinants of sensitivity versus resistance to Osthole. In vivo studies using xenograft and patient-derived models are critical to validate these in vitro findings and to assess the compound's safety and efficacy in a physiological context. Furthermore, exploring synergistic combinations of Osthole with existing chemotherapeutic drugs could pave the way for more effective and less toxic cancer treatment regimens.[1]

References

Validating the Inhibitory Effects of Osthole on Specific Signaling Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of Osthole, a natural coumarin compound, on key cellular signaling pathways implicated in various diseases, including cancer and inflammation. We present experimental data comparing Osthole's efficacy with other known inhibitors, detail the methodologies for crucial experiments, and visualize the targeted pathways and experimental workflows.

Comparative Inhibitory Effects

The following tables summarize the inhibitory concentrations (IC50) of Osthole and selected alternative inhibitors on the PI3K/Akt, NF-κB, and MAPK signaling pathways. It is important to note that the IC50 values for Osthole presented here are primarily derived from cell viability and proliferation assays (e.g., MTT assay), reflecting the compound's overall cellular effect, which can be a result of targeting one or multiple points in a signaling cascade. In contrast, the IC50 values for the comparative inhibitors often represent direct enzymatic inhibition.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers.

CompoundTarget(s)Assay TypeCell Line(s)IC50Citations
Osthole PI3K/Akt pathway (cellular effects)Cell ViabilityRetinoblastoma (Y-79)200 µM (24h), 120 µM (48h)[1]
Cell ViabilityIntrahepatic Cholangiocarcinoma (HCCC-9810)201 µM (24h), 159 µM (48h)
Cell ViabilityIntrahepatic Cholangiocarcinoma (RBE)235 µM (24h), 153 µM (48h)
LY294002 PI3Kα, PI3Kδ, PI3KβEnzymatic AssayN/A0.5 µM, 0.57 µM, 0.97 µM
NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation, immune responses, and cell survival. Its dysregulation is associated with chronic inflammatory diseases and cancer.

CompoundTarget(s)Assay TypeCell Line(s)IC50Citations
Osthole NF-κB pathway (cellular effects)Inhibition of IκBα phosphorylationN/ANot directly reported[2]
BAY 11-7082 IKK (inhibits IκBα phosphorylation)Cellular AssayTumor cells10 µM
MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its overactivation is a common feature in many cancers.

CompoundTarget(s)Assay TypeCell Line(s)IC50Citations
Osthole MAPK/ERK pathway (cellular effects)Inhibition of ERK phosphorylationRat Glioma (C6)Time-dependent inhibition observed[3]
U0126 MEK1, MEK2Enzymatic AssayN/A0.07 µM, 0.06 µM

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Cell Viability and Proliferation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of Osthole or a comparative inhibitor. Include a vehicle-only control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Western Blotting for Protein Phosphorylation

This technique is used to detect and quantify the phosphorylation status of specific proteins within a signaling pathway.

  • Cell Lysis: After treatment with Osthole or inhibitors, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-IκBα, IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Transfection: Co-transfect cells with a luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid for normalization.

  • Compound Treatment and Stimulation: After 24 hours, pre-treat the cells with Osthole or a comparative inhibitor for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Quantitative Real-Time PCR (qPCR) for Gene Expression

qPCR is used to measure the mRNA levels of target genes downstream of the signaling pathways.

  • RNA Extraction: After treatment, extract total RNA from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using SYBR Green master mix, cDNA template, and gene-specific primers.

  • Thermal Cycling: Perform the qPCR in a real-time PCR detection system with appropriate cycling conditions (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or β-actin).

Example Primer Sequences:

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
TNF-α CCTCTCTCTAATCAGCCCTCTGGAGGACCTGGGAGTAGATGAG
IL-6 GACAGCCACTCACCTCTTCAGATTTGCTCTTGGTCCTTAGCCAC
c-Fos GGGACAGCCTTTCCTACTACCAGATAGCTGCTGCATAGAAGGA
c-Jun GCACATCACCACTACACCATGACAGTTGCTGAGGTTGGCATAG
Bcl-2 GGTGGGGTCATGTGTGTGGGGCAGGCATGTTGACTTCAC
Cyclin D1 GCTGCGAAGTGGAAACCATCCCTCCTTCTGCACACATTTGAA

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways inhibited by Osthole and a general experimental workflow for its validation.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth Akt->Proliferation mTOR->Proliferation Osthole Osthole Osthole->PI3K Inhibits Osthole->Akt Inhibits phosphorylation LY294002 LY294002 LY294002->PI3K Inhibits NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocates to IkB_NFkB->NFkB IκBα degradation Osthole Osthole Osthole->IKK Inhibits BAY117082 BAY 11-7082 BAY117082->IKK Inhibits Gene Inflammatory Gene Expression NFkB_nucleus->Gene MAPK_ERK_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors Ras Ras GrowthFactors->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates ERK_nucleus ERK1/2 ERK->ERK_nucleus Translocates to Osthole Osthole Osthole->ERK Inhibits phosphorylation U0126 U0126 U0126->MEK Inhibits TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK_nucleus->TranscriptionFactors Activates Gene Gene Expression (Proliferation, Differentiation) TranscriptionFactors->Gene Experimental_Workflow start Cell Culture (e.g., Cancer Cell Line) treatment Treatment with Osthole (Dose and Time Course) start->treatment viability Cell Viability Assay (MTT) treatment->viability protein Protein Extraction and Western Blot treatment->protein rna RNA Extraction and qPCR treatment->rna reporter NF-κB Luciferase Reporter Assay treatment->reporter analysis Data Analysis and IC50 Determination viability->analysis protein->analysis rna->analysis reporter->analysis

References

Benchmarking the Antioxidant Capacity of Osthole Against Known Antioxidants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of osthole, a natural coumarin derivative, against the well-established antioxidants Vitamin C, Vitamin E, and Glutathione. The following sections present a summary of quantitative data from various antioxidant assays, detailed experimental protocols for these assays, and an exploration of the key signaling pathways involved in their antioxidant mechanisms.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of a compound can be evaluated through various in vitro assays that measure its ability to scavenge free radicals. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity, or as Trolox equivalents (TE), which compares the antioxidant capacity to that of Trolox, a water-soluble analog of Vitamin E.

While direct comparative studies under identical experimental conditions are limited, the following table summarizes available data from various sources to provide a benchmark for the antioxidant capacity of osthole against Vitamin C, Vitamin E, and Glutathione.

Table 1: Comparative Antioxidant Capacity Data

CompoundDPPH IC50 (µg/mL)ABTS Trolox Equivalents (mM TE/g)ORAC (µmol TE/g)
Osthole 24.5 - 122.35Data not consistently reportedData not available
Vitamin C (Ascorbic Acid) 4.42 - 24.34~205.4 mg VCEAC/100gData varies significantly with assay conditions
Vitamin E (α-Tocopherol) ~12.1Data varies significantly with assay conditions1,293
Glutathione Lower activity compared to ABTS assayHigher activity than in DPPH assayData not consistently reported

Note: The values presented are compiled from different studies and may not be directly comparable due to variations in experimental protocols, reagents, and conditions. The data for osthole, in particular, is less consistently reported across all assays compared to the benchmark antioxidants.

Experimental Protocols for Antioxidant Assays

To ensure reproducibility and enable critical evaluation of the cited data, detailed methodologies for the key antioxidant assays are provided below.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The color change from purple to yellow is measured spectrophotometrically.

Principle: Antioxidants donate a hydrogen atom or an electron to the DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.

  • Sample and Standard Preparation: Test compounds and a standard antioxidant (e.g., ascorbic acid) are prepared in a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample or standard. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark for a specific period (e.g., 30 minutes) at room temperature.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Principle: The ABTS radical cation, which has a characteristic blue-green color, is reduced by antioxidants to its colorless neutral form. The change in absorbance is measured at 734 nm.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: A small volume of the antioxidant sample or standard (e.g., Trolox) is added to a fixed volume of the diluted ABTS•+ solution.

  • Measurement: The absorbance is read at 734 nm after a set incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Principle: Peroxyl radicals, generated by a radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), quench the fluorescence of a probe (e.g., fluorescein). Antioxidants protect the probe by scavenging the peroxyl radicals, thus preserving the fluorescence.

Procedure:

  • Reagent Preparation: A fluorescent probe solution (e.g., fluorescein), a radical initiator solution (AAPH), and a standard antioxidant (Trolox) are prepared in a phosphate buffer (pH 7.4).

  • Reaction Mixture: The fluorescent probe, the antioxidant sample or standard, and the buffer are mixed in a 96-well plate.

  • Initiation of Reaction: The reaction is initiated by adding the AAPH solution.

  • Fluorescence Measurement: The fluorescence decay is monitored kinetically over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC) and is expressed as Trolox equivalents.

Signaling Pathways in Antioxidant Mechanisms

The antioxidant effects of osthole and the benchmark antioxidants are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that control the expression of antioxidant enzymes and other protective proteins.

Osthole and the Nrf2/ARE Pathway

Osthole has been shown to exert its antioxidant effects, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like osthole, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's antioxidant defense system.[1]

Osthole_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Osthole Osthole Nrf2_Keap1 Nrf2-Keap1 Complex Osthole->Nrf2_Keap1 Induces dissociation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces dissociation Keap1 Keap1 Nrf2_Keap1->Keap1 Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Genes Promotes transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes

Osthole activates the Nrf2/ARE pathway.
Vitamin C (Ascorbic Acid) Signaling

Vitamin C is a potent water-soluble antioxidant that directly scavenges a wide range of reactive oxygen species (ROS). Beyond direct scavenging, Vitamin C can also modulate signaling pathways. For instance, its oxidized form, dehydroascorbic acid, can be transported into cells and then reduced back to ascorbic acid, thereby influencing the intracellular redox environment. Vitamin C has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation, which is often linked to oxidative stress.[2]

VitaminC_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular VitaminC_extra Vitamin C DHA_extra Dehydroascorbic Acid (DHA) VitaminC_extra->DHA_extra Oxidation GLUTs GLUT Transporters DHA_extra->GLUTs DHA_intra DHA GLUTs->DHA_intra VitaminC_intra Vitamin C DHA_intra->VitaminC_intra Reduction ROS ROS VitaminC_intra->ROS Scavenges NFkB NF-κB Pathway VitaminC_intra->NFkB Inhibits Inflammation Inflammation NFkB->Inflammation

Vitamin C's antioxidant and anti-inflammatory signaling.
Vitamin E (α-Tocopherol) Signaling

As a lipid-soluble antioxidant, Vitamin E is a crucial component of cell membranes, where it protects against lipid peroxidation.[3] Vitamin E donates a hydrogen atom to lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation. The resulting tocopheryl radical can be recycled back to its active form by other antioxidants like Vitamin C. Beyond this direct antioxidant role, Vitamin E can also modulate signaling pathways. For example, it has been shown to inhibit Protein Kinase C (PKC), an enzyme involved in cell proliferation and inflammation, and to influence the expression of genes involved in inflammation and cholesterol metabolism.[4]

VitaminE_Pathway cluster_membrane Cell Membrane cluster_signaling Intracellular Signaling Lipid_Peroxidation Lipid Peroxidation Chain Reaction Lipid_Peroxyl_Radical Lipid Peroxyl Radical Lipid_Peroxidation->Lipid_Peroxyl_Radical VitaminE Vitamin E (α-Tocopherol) VitaminE->Lipid_Peroxyl_Radical Donates H atom PKC Protein Kinase C (PKC) VitaminE->PKC Inhibits VitaminE_Radical Vitamin E Radical Lipid_Peroxyl_Radical->VitaminE_Radical VitaminC Vitamin C VitaminC->VitaminE_Radical Regenerates Inflammation_Proliferation Inflammation & Cell Proliferation PKC->Inflammation_Proliferation Glutathione_Pathway cluster_redox Redox Cycling & Scavenging cluster_signaling Redox Signaling GSH Glutathione (GSH) ROS ROS GSH->ROS Direct Scavenging GPx Glutathione Peroxidase (GPx) GSH->GPx GSSG Oxidized Glutathione (GSSG) ROS->GSSG GR Glutathione Reductase (GR) GSSG->GR GPx->GSSG GR->GSH NADPH NADPH NADPH->GR Protein_SH Protein-SH (Active) Protein_SSG Protein-S-SG (S-Glutathionylated, Altered Function) Protein_SH->Protein_SSG S-glutathionylation Protein_SSG->Protein_SH Deglutathionylation GSH_GSSG_Ratio Decreased GSH/GSSG Ratio (Oxidative Stress) GSH_GSSG_Ratio->Protein_SH

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ostruthol
Reactant of Route 2
Ostruthol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.